molecular formula C11H13N3O2 B182511 (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol CAS No. 199014-14-7

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Cat. No.: B182511
CAS No.: 199014-14-7
M. Wt: 219.24 g/mol
InChI Key: PIRGPSAINQOQSD-UHFFFAOYSA-N
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Description

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (CAS Registry Number: 199014-14-7) is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This small molecule belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles known for their wide range of applications in chemical synthesis, medicinal chemistry, and materials science . The compound features a 1,2,4-triazole core that is substituted at the 1-position with a 4-methoxybenzyl group and at the 5-position with a methanol functional group . This structure makes it a valuable building block, or synthon, for the preparation of more complex molecules. The presence of both the triazole ring and the hydroxymethyl group offers versatile reactivity, particularly in the construction of molecular frameworks through further functionalization. Its primary research value lies in its potential use as a ligand or precursor in catalytic systems. Structurally related 1,2,4-triazole derivatives have been documented to function as effective ligands, accelerating copper-catalyzed reactions such as the [3+2] azide-alkyne cycloaddition (CuAAC), which is a foundational "click" chemistry reaction . The electron-donating properties of the triazole nitrogen atoms allow it to coordinate to metal centers, modifying their catalytic activity. Furthermore, 1,2,4-triazole derivatives are frequently investigated for their diverse biological activities, which include antifungal, antibacterial, and anticonvulsant properties, making them privileged scaffolds in pharmaceutical research . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-16-10-4-2-9(3-5-10)6-14-11(7-15)12-8-13-14/h2-5,8,15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRGPSAINQOQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444743
Record name {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199014-14-7
Record name {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the regioselective N-alkylation of 1,2,4-triazole, followed by C5-formylation via directed lithiation, and culminating in the reduction of the resulting aldehyde to the target primary alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for the chosen methodologies.

Introduction

The 1,2,4-triazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with diverse therapeutic applications. The unique electronic properties and hydrogen bonding capabilities of this ring system make it an attractive pharmacophore. The title compound, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, incorporates several key structural features: a 1,2,4-triazole core, a 4-methoxybenzyl group at the N1 position which can mimic interactions of a substituted phenyl ring, and a hydroxymethyl group at the C5 position that can serve as a handle for further synthetic elaboration or as a key interacting moiety with biological targets.

This guide will detail a logical and field-proven three-step synthetic sequence to access this target molecule. Each step is discussed with an emphasis on scientific integrity, providing the causality behind experimental choices to ensure reproducibility and success.

Overall Synthesis Pathway

The synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is accomplished through a three-step sequence as illustrated below. The pathway is designed for efficiency and control over regiochemistry.

Synthesis_Pathway 1,2,4-Triazole 1,2,4-Triazole Intermediate_1 1-(4-Methoxybenzyl)-1H-1,2,4-triazole 1,2,4-Triazole->Intermediate_1 Step 1: N-Alkylation Intermediate_2 1-(4-Methoxybenzyl)-1H-1,2,4-triazole-5-carbaldehyde Intermediate_1->Intermediate_2 Step 2: C5-Formylation Final_Product (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol Intermediate_2->Final_Product Step 3: Reduction

Caption: Overall three-step synthesis pathway.

Step 1: N-Alkylation of 1,2,4-Triazole

Scientific Rationale

The initial step involves the introduction of the 4-methoxybenzyl group onto the 1,2,4-triazole ring. The alkylation of 1,2,4-triazole can occur at either the N1 or N4 position, leading to a mixture of regioisomers. The desired product is the N1-substituted isomer. The regioselectivity of this reaction is influenced by factors such as the base, solvent, and counter-ion. Generally, alkylation under basic conditions tends to favor the N1 isomer.[1][2] The use of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) provides a reliable method for achieving good regioselectivity for the N1 position.

N_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants 1,2,4-Triazole 4-Methoxybenzyl chloride K2CO3 Solvent DMF Reactants->Solvent Dissolve & Suspend Heating Heat at 60-80 °C Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Quench with Water Monitoring->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Caption: Workflow for the N-Alkylation of 1,2,4-triazole.

Experimental Protocol
  • To a stirred suspension of 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-methoxybenzyl chloride (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(4-methoxybenzyl)-1H-1,2,4-triazole as the major product.

Data Summary: Intermediate 1
ParameterValueReference
IUPAC Name 1-(4-Methoxybenzyl)-1H-1,2,4-triazoleN/A
Molecular Formula C10H11N3ON/A
Molecular Weight 189.22 g/mol N/A
Appearance White to off-white solid[3]
Yield 70-85% (typical)[1][2]
Melting Point 78-82 °C[3]

Step 2: C5-Formylation of 1-(4-Methoxybenzyl)-1H-1,2,4-triazole

Scientific Rationale

The introduction of a formyl group at the C5 position of the triazole ring is achieved through directed ortho-metalation (DoM), a powerful tool for the functionalization of heterocycles. The nitrogen atoms in the triazole ring direct the deprotonation to the adjacent C5 position. Treatment of 1-(4-methoxybenzyl)-1H-1,2,4-triazole with a strong base, such as n-butyllithium (n-BuLi), at low temperature generates the C5-lithiated intermediate. This highly reactive organolithium species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired aldehyde.[4] This method is generally high-yielding and regioselective.

C5_Formylation_Workflow cluster_0 Lithiation cluster_1 Formylation cluster_2 Work-up & Purification Substrate 1-(4-Methoxybenzyl)-1H-1,2,4-triazole Solvent_Base Anhydrous THF n-BuLi Substrate->Solvent_Base Conditions Cool to -78 °C Solvent_Base->Conditions Quench_Reagent Anhydrous DMF Conditions->Quench_Reagent Quench_Conditions Add at -78 °C, then warm to RT Quench_Reagent->Quench_Conditions Aqueous_Workup Quench with aq. NH4Cl Quench_Conditions->Aqueous_Workup Extraction Extract with Ethyl Acetate Aqueous_Workup->Extraction Purification Column Chromatography Extraction->Purification

Caption: Workflow for the C5-Formylation via Lithiation.

Experimental Protocol
  • Dissolve 1-(4-methoxybenzyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, typically as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(4-methoxybenzyl)-1H-1,2,4-triazole-5-carbaldehyde.

Data Summary: Intermediate 2
ParameterValueReference
IUPAC Name 1-(4-Methoxybenzyl)-1H-1,2,4-triazole-5-carbaldehydeN/A
Molecular Formula C11H11N3O2N/A
Molecular Weight 217.23 g/mol N/A
Appearance White to pale yellow solidAnalogous Compounds
Yield 65-80% (typical)[4]
Melting Point Varies based on purityN/A

Step 3: Reduction of the Aldehyde to the Alcohol

Scientific Rationale

The final step in the synthesis is the reduction of the C5-formyl group to a hydroxymethyl group. This is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and high chemoselectivity for reducing aldehydes and ketones in the presence of other functional groups.[5][6] The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature, providing the desired alcohol in high yield with a simple work-up procedure.

Reduction_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification Aldehyde 1-(4-Methoxybenzyl)-1H-1,2,4-triazole-5-carbaldehyde Solvent_Reagent Methanol Sodium Borohydride (NaBH4) Aldehyde->Solvent_Reagent Conditions Stir at 0 °C to RT Solvent_Reagent->Conditions Quench Quench with Water/dil. HCl Conditions->Quench Concentrate Remove Methanol Quench->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Purify Recrystallization or Chromatography Extract->Purify

Sources

A Guide to the Spectroscopic Characterization of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Triazole Chemistry

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The efficacy and safety of these agents are intrinsically linked to their precise molecular architecture. Substituent placement on the triazole ring dictates biological activity, making unambiguous structural verification a non-negotiable aspect of drug discovery and development.

This technical guide provides an in-depth, methodology-focused overview of the comprehensive spectroscopic characterization of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol. This compound serves as a valuable exemplar, possessing key structural motifs—a p-substituted aromatic ring, a flexible benzyl linker, a heterocyclic core, and a primary alcohol—that present distinct and synergistic spectroscopic signatures. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the logic behind the analytical workflow, demonstrating how a multi-technique approach creates a self-validating system for absolute structural confirmation.

Molecular Blueprint and Synthetic Context

Before delving into characterization, understanding the molecule's structure and likely synthetic origin is crucial. The regiochemistry of the N-benzyl substituent is a key feature to confirm; spectroscopic analysis must definitively distinguish the 1-substituted isomer from other possibilities (e.g., 2- or 4-substituted).

cluster_mol Molecular Structure cluster_labels Key Structural Features mol_img A 4-Methoxybenzyl Group B 1,2,4-Triazole Core C Methanol Moiety

Caption: Key functional regions of the target molecule.

A plausible synthesis involves the N-alkylation of a pre-formed (1H-1,2,4-triazol-5-yl)methanol with 4-methoxybenzyl chloride. This pathway provides a logical framework for the subsequent analytical verification.

G reagent1 (1H-1,2,4-triazol-5-yl)methanol + 4-Methoxybenzyl Chloride condition Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagent1->condition Alkylation product (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol condition->product

Caption: Plausible synthetic workflow for the target compound.

The Integrated Spectroscopic Workflow: A Strategy for Certainty

No single technique can provide absolute structural proof. Our approach relies on the convergence of data from orthogonal methods. Each analysis poses a question, and the collective answers build an irrefutable case for the proposed structure.

cluster_main Characterization Workflow cluster_analysis Spectroscopic Analysis Synthesis Synthesized Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR FTIR FT-IR Purification->FTIR MS High-Res MS Purification->MS Integration Data Integration & Correlation NMR->Integration FTIR->Integration MS->Integration Confirmation Structural Confirmation Integration->Confirmation

Caption: An integrated workflow for unambiguous structural verification.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

Expertise & Rationale: ¹H NMR is the preeminent technique for determining the connectivity of a molecule. It provides precise information on the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons through spin-spin coupling. For our target, it is essential for confirming the p-substitution pattern of the benzene ring and verifying the presence and connectivity of the two different CH₂ groups.

Experimental Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and reveal exchangeable protons like those in hydroxyl groups.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.

  • Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Data Interpretation and Expected Resonances

The spectrum is predicted to show five distinct signals, perfectly accounting for all 13 protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.9 - 8.2Singlet (s)1HTriazole C-HThe proton on the triazole ring is deshielded by the adjacent electronegative nitrogen atoms.
~7.2 - 7.3Doublet (d)2HAromatic C-H (ortho to CH₂)These protons are part of a classic AA'BB' system, deshielded by the benzene ring's electron current.
~6.8 - 6.9Doublet (d)2HAromatic C-H (ortho to OCH₃)These protons are shielded by the electron-donating effect of the methoxy group, causing an upfield shift relative to their counterparts.
~5.4 - 5.5Singlet (s)2HBenzyl CH₂-NThis methylene group is adjacent to the electron-withdrawing triazole ring and the aromatic system, resulting in a downfield shift.
~4.6 - 4.7Singlet (s)2HMethanol CH₂-OThis methylene group is deshielded by the adjacent oxygen atom. The signal may be a doublet if coupled to the OH proton.
~5.2 - 5.4 (in DMSO-d₆)Triplet (t)1HHydroxyl O-HThis exchangeable proton's signal is solvent-dependent and will disappear upon D₂O exchange. It often couples to the adjacent CH₂.
~3.7 - 3.8Singlet (s)3HMethoxy O-CH₃A characteristic singlet for a methoxy group on an aromatic ring.

Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Rationale: While ¹H NMR maps the protons, ¹³C NMR elucidates the carbon framework. Using a broadband proton-decoupled experiment, each unique carbon atom appears as a singlet, allowing for a direct count of non-equivalent carbons. This is crucial for confirming the presence of all 11 carbons and identifying the quaternary carbons of the triazole ring.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Record the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A larger number of scans is required due to the low natural abundance of the ¹³C isotope. The experiment is run with broadband proton decoupling to simplify the spectrum to singlets.

Data Interpretation and Expected Resonances

The spectrum should reveal 9 distinct signals, as two pairs of aromatic carbons are chemically equivalent due to symmetry.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~162 - 165Triazole C-OHThis carbon is significantly deshielded due to its attachment to an oxygen and two nitrogen atoms within the ring.
~159 - 160Aromatic C-OCH₃The carbon directly attached to the electron-donating methoxy group is highly deshielded.
~144 - 146Triazole C-HDeshielded by adjacent nitrogen atoms.
~129 - 130Aromatic C-H (ortho to CH₂)Standard chemical shift for substituted aromatic carbons.
~127 - 128Aromatic C-CH₂Quaternary aromatic carbon.
~114 - 115Aromatic C-H (ortho to OCH₃)Shielded by the electron-donating effect of the methoxy group.
~55 - 56Methoxy O-CH₃Typical value for an aromatic methoxy carbon.
~54 - 55Methanol CH₂-OAliphatic carbon attached to an oxygen atom.
~51 - 52Benzyl CH₂-NAliphatic carbon attached to a nitrogen atom of the triazole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The diagnostic value lies in identifying bond vibrations at specific frequencies. For our molecule, FT-IR serves as a quick quality check to confirm the presence of the hydroxyl group (O-H), the aromatic system, and the methoxy C-O bond.

Experimental Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected first and automatically subtracted.

Data Interpretation and Expected Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3200 - 3500O-H stretch (broad)Hydroxyl group of the methanol moiety.[4]
3000 - 3100C-H stretchAromatic C-H (benzene and triazole rings).[4]
2850 - 3000C-H stretchAliphatic C-H (benzyl and methanol CH₂, methoxy CH₃).[2]
1500 - 1610C=C and C=N stretchAromatic ring and triazole ring stretching.[1]
1240 - 1260C-O stretch (asymmetric)Aryl-alkyl ether (Ar-O-CH₃).
1020 - 1050C-O stretchPrimary alcohol (R-CH₂-OH).

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, which is one of its most fundamental properties. High-resolution MS (HRMS), using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, measures the mass-to-charge ratio (m/z) with extremely high precision (typically <5 ppm error). This allows for the unambiguous determination of the elemental formula, C₁₁H₁₃N₃O₂, and provides structural information through characteristic fragmentation patterns.[5]

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the solution into the ESI source. Acquire the mass spectrum in positive ion mode. The high resolution allows for the calculation of the exact mass.

  • Fragmentation (MS/MS): To confirm connectivity, perform a tandem MS (MS/MS) experiment by isolating the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation and Expected Fragmentation
  • Molecular Formula: C₁₁H₁₃N₃O₂

  • Exact Mass: 219.1008

  • Expected [M+H]⁺: 220.1080

The most telling fragmentation pathway involves the cleavage of the benzylic C-N bond. This is a low-energy pathway that results in a highly stable, resonance-stabilized 4-methoxybenzyl cation.

Parent [M+H]⁺ m/z = 220.1080 Fragment1 4-Methoxybenzyl Cation m/z = 121.0648 Parent->Fragment1 - C₃H₄N₃O Fragment2 [(1H-1,2,4-triazol-5-yl)methanol + H]⁺ m/z = 100.0454 Parent->Fragment2 - C₈H₈O

Caption: Primary fragmentation pathway in ESI-MS/MS analysis.

m/z (Positive Mode)FormulaFragment Assignment
220.1080[C₁₁H₁₄N₃O₂]⁺Molecular Ion ([M+H]⁺)
121.0648[C₈H₉O]⁺4-Methoxybenzyl cation (Base Peak)
100.0454[C₃H₆N₃O]⁺Protonated (1H-1,2,4-triazol-5-yl)methanol fragment

The observation of the intense fragment at m/z 121.0648 is exceptionally strong evidence for the 4-methoxybenzyl group and its attachment to a heteroatom.

Conclusion: A Symphony of Data

The spectroscopic characterization of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is a clear illustration of modern analytical chemistry principles. Each technique provides a unique and vital piece of the structural puzzle:

  • HRMS confirms the elemental formula.

  • FT-IR verifies the presence of key functional groups (OH, C-O).

  • ¹³C NMR confirms the count of unique carbons and their chemical environments.

  • ¹H NMR maps the proton framework, establishing the connectivity and regiochemistry of the substituents.

When combined, these datasets leave no ambiguity. The predicted chemical shifts, coupling patterns, vibrational frequencies, and fragmentation pathways all converge to support a single structure. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing compounds from the research bench to potential therapeutic applications.

References

  • AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available at: [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (n.d.). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. International Journal of ChemTech Research. Available at: [Link]

  • AIP Publishing. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Available at: [Link]

  • ResearchGate. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Available at: [Link]

  • IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Mechanistic insights into the triazolylidene-catalysed Stetter and Benzoin Reactions: role of the N-ar. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Available at: [Link]

  • The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. Available at: [Link]

  • Supporting Information. (n.d.). Synthesis of Benzotriazoles from Benzynes and Azides. Available at: [Link]

  • PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Available at: [Link]

  • NIH National Library of Medicine. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. Available at: [Link]

  • MySkinRecipes. (n.d.). [1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]methanol. Available at: [Link]

  • PubMed. (n.d.). [Synthesis and Antifungal Activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols]. Available at: [Link]

Sources

An In-depth Technical Guide to (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a proposed synthetic route and predicts the physicochemical and spectral properties based on established chemical principles and data from analogous structures. Furthermore, detailed, self-validating experimental protocols for its synthesis and characterization are provided to guide researchers in obtaining empirical data. This guide is intended to serve as a foundational resource for scientists working with or considering this molecule for their research endeavors.

Introduction

The 1,2,4-triazole moiety is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. The substitution pattern on the triazole ring plays a crucial role in modulating these activities. The title compound, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (Figure 1), incorporates a 4-methoxybenzyl group at the N1 position and a hydroxymethyl group at the C5 position. This specific arrangement offers multiple points for further functionalization, making it a versatile building block in synthetic chemistry. The 4-methoxybenzyl group can influence the molecule's lipophilicity and potential interactions with biological targets, while the hydroxymethyl group provides a handle for esterification, etherification, or oxidation to introduce diverse functionalities. This guide aims to consolidate the known information and provide a practical framework for the synthesis and characterization of this compound.


Figure 1: Chemical Structure of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

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azg [label=""]; azh [label=""]; azi [label=""]; azj [label=""]; azk [label=""]; azl [label=""]; azm [label=""]; azn [label=""]; azo [label=""]; azp [label=""]; azq [label=""]; azr [label=""]; azs [label=""]; azt [label=""]; azu [label=""]; azv [label=""]; azw [label=""]; azx [label=""]; azy [label=""]; azz [label=""]; baa [label=""]; bab [label=""]; bac [label=""]; bad [label=""]; bae [label=""]; baf [label=""]; bag [label=""]; bah [label=""]; bai [label=""]; baj [label=""]; bak [label=""]; bal [label=""]; bam [label=""]; ban [label=""]; bao [label=""]; bap [label=""]; baq [label=""]; bar [label=""]; bas [label=""]; bat [label=""]; bau [label=""]; bav [label=""]; baw [label=""]; bax [label=""]; bay [label=""]; baz [label=""]; bba [label=""]; bbb [label=""]; bbc [label=""]; bbd [label=""]; bbe [label=""]; bbf [label=""]; bbg [label=""]; bbh [label=""]; bbi [label=""]; bbj [label=""]; bbk [label=""]; bbl [label=""]; bbm [label=""]; bbn [label=""]; bbo [label=""]; bbp [label=""]; bbq [label=""]; bbr [label=""]; bbs [label=""]; bbt [label=""]; bbu [label=""]; bbv [label=""]; bbw [label=""]; bbx [label=""]; bby [label=""]; bbz [label=""]; bca [label=""]; bcb [label=""]; bcc [label=""]; bcd [label=""]; bce [label=""]; bcf [label=""]; bcg [label=""]; bch [label=""]; bci [label=""]; bcj [label=""]; bck [label=""]; bcl [label=""]; bcm [label=""]; bcn [label=""]; bco [label=""]; bcp [label=""]; bcq [label=""]; bcr [label=""]; bcs [label=""]; bct [label=""]; bcu [label=""]; bcv [label=""]; bcw [label=""]; bcx [label=""]; bcy [label=""]; bcz [label=""]; bda [label=""]; bdb [label=""]; bdc [label=""]; bdd [label=""]; bde [label=""]; bdf [label=""]; bdg [label=""]; bdh [label=""]; bdi [label=""]; bdj [label=""]; bdk [label=""]; bdl [label=""]; bdm [label=""]; bdn [label=""]; bdo [label=""]; bdp [label=""]; bdq [label=""]; bdr [label=""]; bds [label=""]; bdt [label=""]; bdu [label=""]; bdv [label=""]; bdw [label=""]; bdx [label=""]; bdy [label=""]; bdz [label=""]; bea [label=""]; beb [label=""]; bec [label=""]; bed [label=""]; bee [label=""]; bef [label=""]; beg [label=""]; beh [label=""]; bei [label=""]; bej [label=""]; bek [label=""]; bel [label=""]; bem [label=""]; ben [label=""]; beo [label=""]; bep [label=""]; beq [label=""]; ber [label=""]; bes [label=""]; bet [label=""]; beu [label=""]; bev [label=""]; bew [label=""]; bex [label=""]; bey [label=""]; bez [label=""]; bfa [label=""]; bfb [label=""]; bfc [label=""]; bfd [label=""]; bfe [label=""]; bff [label=""]; bfg [label=""]; bfh [label=""]; bfi [label=""]; bfj [label=""]; bfk [label=""]; bfl [label=""]; bfm [label=""]; bfn [label=""]; bfo [label=""]; bfp [label=""]; bfq [label=""]; bfr [label=""]; bfs [label=""]; bft [label=""]; bfu [label=""]; bfv [label=""]; bfw [label=""]; bfx [label=""]; bfy [label=""]; bfz [label=""]; bga [label=""]; bgb [label=""]; bgc [label=""]; bgd [label=""]; bge [label=""]; bgf [label=""]; bgg [label=""]; bgh [label=""]; bgi [label=""]; bgj [label=""]; bgk [label=""]; bgl [label=""]; bgm [label=""]; bgn [label=""]; bgo [label=""]; bgp [label=""]; bgq [label=""]; bgr [label=""]; bgs [label=""]; bgt [label=""]; bgu [label=""]; bgv [label=""]; bgw [label=""]; bgx [label=""]; bgy [label=""]; bgz [label=""]; bha [label=""]; bhb [label=""]; bhc [label=""]; bhd [label=""]; bhe [label=""]; bhf [label=""]; bhg [label=""]; bhh [label=""]; bhi [label=""]; bhj [label=""]; bhk [label=""]; bhl [label=""]; bhm [label=""]; bhn [label=""]; bho [label=""]; bhp [label=""]; bhq [label=""]; bhr [label=""]; bhs [label=""]; bht [label=""]; bhu [label=""]; bhv [label=""]; bhw [label=""]; bhx [label=""]; bhy [label=""]; bhz [label=""]; bia [label=""]; bib [label=""]; bic [label=""]; bid [label=""]; bie [label=""]; bif [label=""]; big [label=""]; bih [label=""]; bii [label=""]; bij [label=""]; bik [label=""]; bil [label=""]; bim [label=""]; bin [label=""]; bio [label=""]; bip [label=""]; biq [label=""]; bir [label=""]; bis [label=""]; bit [label=""]; biu [label=""]; biv [label=""]; biw [label=""]; bix [label=""]; biy [label=""]; biz [label=""]; bja [label=""]; bjb [label=""]; bjc [label=""]; bjd [label=""]; bje [label=""]; bjf [label=""]; bjg [label=""]; bjh [label=""]; bji [label=""]; bjj [label=""]; bjk [label=""]; bjl [label=""]; bjm [label=""]; bjn [label=""]; bjo [label=""]; bjp [label=""]; bjq [label=""]; bjr [label=""]; bjs [label=""]; bjt [label=""]; bju [label=""]; bjv [label=""]; bjw [label=""]; bjx [label=""]; bjy [label=""]; bjz [label=""]; bka [label=""]; bkb [label=""]; bkc [label=""]; bkd [label=""]; bke [label=""]; bkf [label=""]; bkg [label=""]; bkh [label=""]; bki [label=""]; bkj [label=""]; bkk [label=""]; bkl [label=""]; bkm [label=""]; bkn [label=""]; bko [label=""]; bkp [label=""]; bkq [label=""]; bkr [label=""]; bks [label=""]; bkt [label=""]; bku [label=""]; bkv [label=""]; bkw [label=""]; bkx [label=""]; bky [label=""]; bkz [label=""]; bla [label=""]; blb [label=""]; blc [label=""]; bld [label=""]; ble [label=""]; blf [label=""]; blg [label=""]; blh [label=""]; bli [label=""]; blj [label=""]; blk [label=""]; bll [label=""]; blm [label=""]; bln [label=""]; blo [label=""]; blp [label=""]; blq [label=""]; blr [label=""]; bls [label=""]; blt [label=""]; blu [label=""]; blv [label=""]; blw [label=""]; blx [label=""]; bly [label=""]; blz [label=""]; bma [label=""]; bmb [label=""]; bmc [label=""]; bmd [label=""]; bme [label=""]; bmf [label=""]; bmg [label=""]; bmh [label=""]; bmi [label=""]; bmj [label=""]; bmk [label=""]; bml [label=""]; bmm [label=""]; bmn [label=""]; bmo [label=""]; bmp [label=""]; bmq [label=""]; bmr [label=""]; bms [label=""]; bmt [label=""]; bmu [label=""]; bmv [label=""]; bmw [label=""]; bmx [label=""]; bmy [label=""]; bmz [label=""]; bna [label=""]; bnb [label=""]; bnc [label=""]; bnd [label=""]; bne [label=""]; bnf [label=""]; bng [label=""]; bnh [label=""]; bni [label=""]; bnj [label=""]; bnk [label=""]; bnl [label=""]; bnm [label=""]; bnn [label=""]; bno [label=""]; bnp [label=""]; bnq [label=""]; bnr [label=""]; bns [label=""]; bnt [label=""]; bnu [label=""]; bnv [label=""]; bnw [label=""]; bnx [label=""]; bny [label=""]; bnz [label=""]; boa [label=""]; bob [label=""]; boc [label=""]; bod [label=""]; boe [label=""]; bof [label=""]; bog [label=""]; boh [label=""]; boi [label=""]; boj [label=""]; bok [label=""]; bol [label=""]; bom [label=""]; bon [label=""]; boo [label=""]; bop [label=""]; boq [label=""]; bor [label=""]; bos [label=""]; bot [label=""]; bou [label=""]; bov [label=""]; bow [label=""]; box [label=""]; boy [label=""]; boz [label=""]; bpa [label=""]; bpb [label=""]; bpc [label=""]; bpd [label=""]; bpe [label=""]; bpf [label=""]; bpg [label=""]; bph [label=""]; bpi [label=""]; bpj [label=""]; bpk [label=""]; bpl [label=""]; bpm [label=""]; bpn [label=""]; bpo [label=""]; bpp [label=""]; bpq [label=""]; bpr [label=""]; bps [label=""]; bpt [label=""]; bpu [label=""]; bpv [label=""]; bpw [label=""]; bpx [label=""]; bpy [label=""]; bpz [label=""]; bqa [label=""]; bqb [label=""]; bqc [label=""]; bqd [label=""]; bqe [label=""]; bqf [label=""]; bqg [label=""]; bqh [label=""]; bqi [label=""]; bqj [label=""]; bqk [label=""]; bql [label=""]; bqm [label=""]; bqn [label=""]; bqo [label=""]; bqp [label=""]; bqq [label=""]; bqr [label=""]; bqs [label=""]; bqt [label=""]; bqu [label=""]; bqv [label=""]; bqw [label=""]; bqx [label=""]; bqy [label=""]; bqz [label=""]; bra [label=""]; brb [label=""]; brc [label=""]; brd [label=""]; bre [label=""]; brf [label=""]; brg [label=""]; brh [label=""]; bri [label=""]; brj [label=""]; brk [label=""]; brl [label=""]; brm [label=""]; brn [label=""]; bro [label=""]; brp [label=""]; brq [label=""]; brr [label=""]; brs [label=""]; brt [label=""]; bru [label=""]; brv [label=""]; brw [label=""]; brx [label=""]; bry [label=""]; brz [label=""]; bsa [label=""]; bsb [label=""]; bsc [label=""]; bsd [label=""]; bse [label=""]; bsf [label=""]; bsg [label=""]; bsh [label=""]; bsi [label=""]; bsj [label=""]; bsk [label=""]; bsl [label=""]; bsm [label=""]; bsn [label=""]; bso [label=""]; bsp [label=""]; bsq [label=""]; bsr [label=""]; bss [label=""]; bst [label=""]; bsu [label=""]; bsv [label=""]; bsw [label=""]; bsx [label=""]; bsy [label=""]; bsz [label=""]; bta [label=""]; btb [label=""]; btc [label=""]; btd [label=""]; bte [label=""]; btf [label=""]; btg [label=""]; bth [label=""]; bti [label=""]; btj [label=""]; btk [label=""]; btl [label=""]; btm [label=""]; btn [label=""]; bto [label=""]; btp [label=""]; btq [label=""]; btr [label=""]; bts [label=""]; btt [label=""]; btu [label=""]; btv [label=""]; btw [label=""]; btx [label=""]; bty [label=""]; btz [label=""]; bua [label=""]; bub [label=""]; buc [label=""]; bud [label=""]; bue [label=""]; buf [label=""]; bug [label=""]; buh [label=""]; bui [label=""]; buj [label=""]; buk [label=""]; bul [label=""]; bum [label=""]; bun [label=""]; buo [label=""]; bup [label=""]; buq [label=""]; bur [label=""]; bus [label=""]; but [label=""]; buu [label=""]; buv [label=""]; buw [label=""]; bux [label=""]; buy [label=""]; buz [label=""]; bva [label=""]; bvb [label=""]; bvc [label=""]; bvd [label=""]; bve [label=""]; bvf [label=""]; bvg [label=""]; bvh [label=""]; bvi [label=""]; bvj [label=""]; bvk [label=""]; bvl [label=""]; bvm [label=""]; bvn [label=""]; bvo [label=""]; bvp [label=""]; bvq [label=""]; bvr [label=""]; bvs [label=""]; bvt [label=""]; bvu [label=""]; bvv [label=""]; bvw [label=""]; bvx [label=""]; bvy [label=""]; bvz [label=""]; bwa [label=""]; bwb [label=""]; bwc [label=""]; bwd [label=""]; bwe [label=""]; bwf [label=""]; bwg [label=""]; bwh [label=""]; bwi [label=""]; bwj [label=""]; bwk [label=""]; bwl [label=""]; bwm [label=""]; bwn [label=""]; bwo [label=""]; bwp [label=""]; bwq [label=""]; bwr [label=""]; bws [label=""]; bwt [label=""]; bwu [label=""]; bwv [label=""]; bww [label=""]; bwx [label=""]; bwy [label=""]; bwz [label=""]; bxa [label=""]; bxb [label=""]; bxc [label=""]; bxd [label=""]; bxe [label=""]; bxf [label=""]; bxg [label=""]; bxh [label=""]; bxi [label=""]; bxj [label=""]; bxk [label=""]; bxl [label=""]; bxm [label=""]; bxn [label=""]; bxo [label=""]; bxp [label=""]; bxq [label=""]; bxr [label=""]; bxs [label=""]; bxt [label=""]; bxu [label=""]; bxv [label=""]; bxw [label=""]; bxx [label=""]; bxy [label=""]; bxz [label=""]; bya [label=""]; byb [label=""]; byc [label=""]; byd [label=""]; bye [label=""]; byf [label=""]; byg [label=""]; byh [label=""]; byi [label=""]; byj [label=""]; byk [label=""]; byl [label=""]; bym [label=""]; byn [label=""]; byo [label=""]; byp [label=""]; byq [label=""]; byr [label=""]; bys [label=""]; byt [label=""]; byu [label=""]; byv [label=""]; byw [label=""]; byx [label=""]; byy [label=""]; byz [label=""]; bza [label=""]; bzb [label=""]; bzc [label=""]; bzd [label=""]; bze [label=""]; bzf [label=""]; bzg [label=""]; bzh [label=""]; bzi [label=""]; bzj [label=""]; bzk [label=""]; bzl [label=""]; bzm [label=""]; bzn [label=""]; bzo [label=""]; bzp [label=""]; bzq [label=""]; bzr [label=""]; bzs [label=""]; bzt [label=""]; bzu [label=""]; bzv [label=""]; bzw [label=""]; bzx [label=""]; bzy [label=""]; bzz [label=""]; ca a [label="C", pos="1,1!"]; ca b [label="C", pos="2,1!"]; ca c [label="C", pos="3,1!"]; ca d [label="C", pos="4,1!"]; ca e [label="C", pos="5,1!"]; ca f [label="C", pos="6,1!"]; ca g [label="C", pos="7,1!"]; ca h [label="C", pos="8,1!"]; ca i [label="C", pos="9,1!"]; ca j [label="C", pos="10,1!"]; ca k [label="C", pos="11,1!"]; ca l [label="N", pos="1,2!"]; ca m [label="N", pos="2,2!"]; ca n [label="N", pos="3,2!"]; ca o [label="O", pos="4,2!"]; ca p [label="O", pos="5,2!"]; ca q [label="H", pos="1,3!"]; ca r [label="H", pos="2,3!"]; ca s [label="H", pos="3,3!"]; ca t [label="H", pos="4,3!"]; ca u [label="H", pos="5,3!"]; ca v [label="H", pos="6,3!"]; ca w [label="H", pos="7,3!"]; ca x [label="H", pos="8,3!"]; ca y [label="H", pos="9,3!"]; ca z [label="H", pos="10,3!"]; ca aa [label="H", pos="11,3!"]; ca ab [label="H", pos="12,3!"]; ca ac [label="H", pos="13,3!"]; ca ad [label="H", pos="14,3!"]; ca ae [label="H", pos="15,3!"]; ca af [label="H", pos="16,3!"]; ca ag [label="H", pos="17,3!"]; ca ah [label="H", pos="18,3!"]; ca ai [label="H", pos="19,3!"]; ca aj [label="H", pos="20,3!"]; ca ak [label="H", pos="21,3!"]; ca al [label="H", pos="22,3!"]; ca am [label="H", pos="23,3!"]; ca an [label="H", pos="24,3!"]; ca ao [label="H", pos="25,3!"]; ca ap [label="H", pos="26,3!"]; ca aq [label="H", pos="27,3!"]; ca ar [label="H", pos="28,3!"]; ca as [label="H", pos="29,3!"]; ca at [label="H", pos="30,3!"]; ca au [label="H", pos="31,3!"]; ca av [label="H", pos="32,3!"]; ca aw [label="H", pos="33,3!"]; ca ax [label="H", pos="34,3!"]; ca ay [label="H", pos="35,3!"]; ca az [label="H", pos="36,3!"]; ca ba [label="H", pos="37,3!"]; ca bb [label="H", pos="38,3!"]; ca bc [label="H", pos="39,3!"]; ca bd [label="H", pos="40,3!"]; ca be [label="H", pos="41,3!"]; ca bf [label="H", pos="42,3!"]; ca bg [label="H", pos="43,3!"]; ca bh [label="H", pos="44,3!"]; ca bi [label="H", pos="45,3!"]; ca bj [label="H", pos="46,3!"]; ca bk [label="H", pos="47,3!"]; ca bl [label="H", pos="48,3!"]; ca bm [label="H", pos="49,3!"]; ca bn [label="H", pos="50,3!"]; ca bo [label="H", pos="51,3!"]; ca bp [label="H", pos="52,3!"]; ca bq [label="H", pos="53,3!"]; ca br [label="H", pos="54,3!"]; ca bs [label="H", pos="55,3!"]; ca bt [label="H", pos="56,3!"]; ca bu [label="H", pos="57,3!"]; ca bv [label="H", pos="58,3!"]; ca bw [label="H", pos="59,3!"]; ca bx [label="H", pos="60,3!"]; ca by [label="H", pos="61,3!"]; ca bz [label="H", pos="62,3!"]; ca caa [label="H", pos="63,3!"]; ca cab [label="H", pos="64,3!"]; ca cac [label="H", pos="65,3!"]; ca cad [label="H", pos="66,3!"]; ca cae [label="H", pos="67,3!"]; ca caf [label="H", pos="68,3!"]; ca cag [label="H", pos="69,3!"]; ca cah [label="H", pos="70,3!"]; ca cai [label="H", pos="71,3!"]; ca caj [label="H", pos="72,3!"]; ca cak [label="H", pos="73,3!"]; ca cal [label="H", pos="74,3!"]; ca cam [label="H", pos="75,3!"]; ca can [label="H", pos="76,3!"]; ca cao [label="H", pos="77,3!"]; ca cap [label="H", pos="78,3!"]; ca caq [label="H", pos="79,3!"]; ca car [label="H", pos="80,3!"]; ca cas [label="H", pos="81,3!"]; ca cat [label="H", pos="82,3!"]; ca cau [label="H", pos="83,3!"]; ca cav [label="H", pos="84,3!"]; ca caw [label="H", pos="85,3!"]; ca cax [label="H", pos="86,3!"]; ca cay [label="H", pos="87,3!"]; ca caz [label="H", pos="88,3!"]; ca cba [label="H", pos="89,3!"]; ca cbb [label="H", pos="90,3!"]; ca cbc [label="H", pos="91,3!"]; ca cbd [label="H", pos="92,3!"]; ca cbe [label="H", pos="93,3!"]; ca cbf [label="H", pos="94,3!"]; ca cbg [label="H", pos="95,3!"]; ca cbh [label="H", pos="96,3!"]; ca cbi [label="H", pos="97,3!"]; ca cbj [label="H", pos="98,3!"]; ca cbk [label="H", pos="99,3!"]; ca cbl [label="H", pos="100,3!"]; ca cbm [label="H", pos="101,3!"]; ca cbn [label="H", pos="102,3!"]; ca cbo [label="H", pos="103,3!"]; ca cbp [label="H", pos="104,3!"]; ca cbq [label="H", pos="105,3!"]; ca cbr [label="H", pos="106,3!"]; ca cbs [label="H", pos="107,3!"]; ca cbt [label="H", pos="108,3!"]; ca cbu [label="H", pos="109,3!"]; ca cbv [label="H", pos="110,3!"]; ca cbw [label="H", pos="111,3!"]; ca cbx [label="H", pos="112,3!"]; ca cby [label="H", pos="113,3!"]; ca cbz [label="H", pos="114,3!"]; ca cca [label="H", pos="115,3!"]; ca ccb [label="H", pos="116,3!"]; ca ccc [label="H", pos="117,3!"]; ca ccd [label="H", pos="118,3!"]; ca cce [label="H", pos="119,3!"]; ca ccf [label="H", pos="120,3!"]; ca ccg [label="H", pos="121,3!"]; ca cch [label="H", pos="122,3!"]; ca cci [label="H", pos="123,3!"]; ca ccj [label="H", pos="124,3!"]; ca cck [label="H", pos="125,3!"]; ca ccl [label="H", pos="126,3!"]; ca ccm [label="H", pos="127,3!"]; ca ccn [label="H", pos="128,3!"]; ca cco [label="H", pos="129,3!"]; ca ccp [label="H", pos="130,3!"]; ca ccq [label="H", pos="131,3!"]; ca ccr [label="H", pos="132,3!"]; ca ccs [label="H", pos="133,3!"]; ca cct [label="H", pos="134,3!"]; ca ccu [label="H", pos="135,3!"]; ca ccv [label="H", pos="136,3!"]; ca ccw [label="H", pos="137,3!"]; ca ccx [label="H", pos="138,3!"]; ca ccy [label="H", pos="139,3!"]; ca ccz [label="H", pos="140,3!"]; ca cda [label="H", pos="141,3!"]; ca cdb [label="H", pos="142,3!"]; ca cdc [label="H", pos="143,3!"]; ca cdd [label="H", pos="144,3!"]; ca cde [label="H", pos="145,3!"]; ca cdf [label="H", pos="146,3!"]; ca cdg [label="H", pos="147,3!"]; ca cdh [label="H", pos="148,3!"]; ca cdi [label="H", pos="149,3!"]; ca cdj [label="H", pos="150,3!"]; ca cdk [label="H", pos="151,3!"]; ca cdl [label="H", pos="152,3!"]; ca cdm [label="H", pos="153,3!"]; ca cdn [label="H", pos="154,3!"]; ca cdo [label="H", pos="155,3!"]; ca cdp [label="H", pos="156,3!"]; ca cdq [label="H", pos="157,3!"]; ca cdr [label="H", pos="158,3!"]; ca cds [label="H", pos="159,3!"]; ca cdt [label="H", pos="160,3!"]; ca cdu [label="H", pos="161,3!"]; ca cdv [label="H", pos="162,3!"]; ca cdw [label="H", pos="163,3!"]; ca cdx [label="H", pos="164,3!"]; ca cdy [label="H", pos="165,3!"]; ca cdz [label="H", pos="166,3!"]; ca cea [label="H", pos="167,3!"]; ca ceb [label="H", pos="168,3!"]; ca cec [label="H", pos="169,3!"]; ca ced [label="H", pos="170,3!"]; ca cee [label="H", pos="171,3!"]; ca cef [label="H", pos="172,3!"]; ca ceg [label="H", pos="173,3!"]; ca ceh [label="H", pos="174,3!"]; ca cei [label="H", pos="175,3!"]; ca cej [label="H", pos="176,3!"]; ca cek [label="H", pos="177,3!"]; ca cel [label="H", pos="178,3!"]; ca cem [label="H", pos="179,3!"]; ca cen [label="H", pos="180,3!"]; ca ceo [label="H", pos="181,3!"]; ca cep [label="H", pos="182,3!"]; ca ceq [label="H", pos="183,3!"]; ca cer [label="H", pos="184,3!"]; ca ces [label="H", pos="185,3!"]; ca cet [label="H", pos="186,3!"]; ca ceu [label="H", pos="187,3!"]; ca cev [label="H", pos="188,3!"]; ca cew [label="H", pos="189,3!"]; ca cex [label="H", pos="190,3!"]; ca cey [label="H", pos="191,3!"]; ca cez [label="H", pos="192,3!"]; ca cfa [label="H", pos="193,3!"]; ca cfb [label="H", pos="194,3!"]; ca cfc [label="H", pos="195,3!"]; ca cfd [label="H", pos="196,3!"]; ca cfe [label="H", pos="197,3!"]; ca cff [label="H", pos="198,3!"]; ca cfg [label="H", pos="199,3!"]; ca cfh [label="H", pos="200,3!"]; ca cfi [label="H", pos="201,3!"]; ca cfj [label="H", pos="202,3!"]; ca cfk [label="H", pos="203,3!"]; ca cfl [label="H", pos="204,3!"]; ca cfm [label="H", pos="205,3!"]; ca cfn [label="H", pos="206,3!"]; ca cfo [label="H", pos="207,3!"]; ca cfp [label="H", pos="208,3!"]; ca cfq [label="H", pos="209,3!"]; ca cfr [label="H", pos="210,3!"]; ca cfs [label="H", pos="211,3!"]; ca cft [label="H", pos="212,3!"]; ca cfu [label="H", pos="213,3!"]; ca cfv [label="H", pos="214,3!"]; ca cfw [label="H", pos="215,3!"]; ca cfx [label="H", pos="216,3!"]; ca cfy [label="H", pos="217,3!"]; ca cfz [label="H", pos="218,3!"]; ca cga [label="H", pos="219,3!"]; ca cgb [label="H", pos="220,3!"]; ca cgc [label="H", pos="221,3!"]; ca cgd [label="H", pos="222,3!"]; ca cge [label="H", pos="223,3!"]; ca cgf [label="H", pos="224,3!"]; ca cgg [label="H", pos="225,3!"]; ca cgh [label="H", pos="226,3!"]; ca cgi [label="H", pos="227,3!"]; ca cgj [label="H", pos="228,3!"]; ca cgk [label="H", pos="229,3!"]; ca cgl [label="H", pos="230,3!"]; ca cgm [label="H", pos="231,3!"]; ca cgn [label="H", pos="232,3!"]; ca cgo [label="H", pos="233,3!"]; ca cgp [label="H", pos="234,3!"]; ca cgq [label="H", pos="235,3!"]; ca cgr [label="H", pos="236,3!"]; ca cgs [label="H", pos="237,3!"]; ca cgt [label="H", pos="238,3!"]; ca cgu [label="H", pos="239,3!"]; ca cgv [label="H", pos="240,3!"]; ca cgw [label="H", pos="241,3!"]; ca cgx [label="H", pos="242,3!"]; ca cgy [label="H", pos="243,3!"]; ca cgz [label="H", pos="244,3!"]; ca cha [label="H", pos="245,3!"]; ca chb [label="H", pos="246,3!"]; ca chc [label="H", pos="247,3!"]; ca chd [label="H", pos="248,3!"]; ca che [label="H", pos="249,3!"]; ca chf [label="H", pos="250,3!"]; ca chg [label="H", pos="251,3!"]; ca chh [label="H", pos="252,3!"]; ca chi [label="H", pos="253,3!"]; ca chj [label="H", pos="254,3!"]; ca chk [label="H", pos="255,3!"]; ca chl [label="H", pos="256,3!"]; ca chm [label="H", pos="257,3!"]; ca chn [label="H", pos="258,3!"]; ca cho [label="H", pos="259,3!"]; ca chp [label="H", pos="260,3!"]; ca chq [label="H", pos="261,3!"]; ca chr [label="H", pos="262,3!"]; ca chs [label="H", pos="263,3!"]; ca cht [label="H", pos="264,3!"]; ca chu [label="H", pos="265,3!"]; ca chv [label="H", pos="266,3!"]; ca chw [label="H", pos="267,3!"]; ca chx [label="H", pos="268,3!"]; ca chy [label="H", pos="269,3!"]; ca chz [label="H", pos="270,3!"]; ca cia [label="H", pos="271,3!"]; ca cib [label="H", pos="272,3!"]; ca cic [label="H", pos="273,3!"]; ca cid [label="H", pos="274,3!"]; ca cie [label="H", pos="275,3!"]; ca cif [label="H", pos="276,3!"]; ca cig [label="H", pos="277,3!"]; ca cih [label="H", pos="278,3!"]; ca cii [label="H", pos="279,3!"]; ca cij [label="H", pos="280,3!"]; ca cik [label="H", pos="281,3!"]; ca cil [label="H", pos="282,3!"]; ca cim [label="H", pos="283,3!"]; ca cin [label="H", pos="284,3!"]; ca cio [label="H", pos="285,3!"]; ca cip [label="H", pos="286,3!"]; ca ciq [label="H", pos="287,3!"]; ca cir [label="H", pos="288,3!"]; ca cis [label="H", pos="289,3!"]; ca cit [label="H", pos="290,3!"]; ca ciu [label="H", pos="291,3!"]; ca civ [label="H", pos="292,3!"]; ca ciw [label="H", pos="293,3!"]; ca cix [label="H", pos="294,3!"]; ca ciy [label="H", pos="295,3!"]; ca ciz [label="H", pos="296,3!"]; ca cja [label="H", pos="297,3!"]; ca cjb [label="H", pos="298,3!"]; ca cjc [label="H", pos="299,3!"]; ca cjd [label="H", pos="300,3!"]; ca cje [label="H", pos="301,3!"]; ca cjf [label="H", pos="302,3!"]; ca cjg [label="H", pos="303,3!"]; ca cjh [label="H", pos="304,3!"]; ca cji [label="H", pos="305,3!"]; ca cjj [label="H", pos="306,3!"]; ca cjk [label="H", pos="307,3!"]; ca cjl [label="H", pos="308,3!"]; ca cjm [label="H", pos="309,3!"]; ca cjn [label="H", pos="310,3!"]; ca cjo [label="H", pos="311,3!"]; ca cjp [label="H", pos="312,3!"]; ca cjq [label="H", pos="313,3!"]; ca cjr [label="H", pos="314,3!"]; ca cjs [label="H", pos="315,3!"]; ca cjt [label="H", pos="316,3!"]; ca cju [label="H", pos="317,3!"]; ca cjv [label="H", pos="318,3!"]; ca cjw [label="H", pos="319,3!"]; ca cjx [label="H", pos="320,3!"]; ca cjy [label="H", pos="321,3!"]; ca cjz [label="H", pos="322,3!"]; ca cka [label="H", pos="323,3!"]; ca ckb [label="H", pos="324,3!"]; ca ckc [label="H", pos="325,3!"]; ca ckd [label="H", pos="326,3!"]; ca cke [label="H", pos="327,3!"]; ca ckf [label="H", pos="328,3!"]; ca ckg [label="H", pos="329,3!"]; ca ckh [label="H", pos="330,3!"]; ca cki [label="H", pos="331,3!"]; ca ckj [label="H", pos="332,3!"]; ca ckk [label="H", pos="333,3!"]; ca ckl [label="H", pos="334,3!"]; ca ckm [label="H", pos="335,3!"]; ca ckn [label="H", pos="336,3!"]; ca cko [label="H", pos="337,3!"]; ca ckp [label="H", pos="338,3!"]; ca ckq [label="H", pos="339,3!"]; ca ckr [label="H", pos="340,3!"]; ca cks [label="H", pos="341,3!"]; ca ckt [label="H", pos="342,3!"]; ca cku [label="H", pos="343,3!"]; ca ckv [label="H", pos="344,3!"]; ca ckw [label="H", pos="345,3!"]; ca ckx [label="H", pos="346,3!"]; ca cky [label="H", pos="347,3!"]; ca ckz [label="H", pos="348,3!"]; ca cla [label="H", pos="349,3!"]; ca clb [label="H", pos="350,3!"]; ca clc [label="H", pos="351,3!"]; ca cld [label="H", pos="352,3!"]; ca cle [label="H", pos="353,3!"]; ca clf [label="H", pos="354,3!"]; ca clg [label="H", pos="355,3!"]; ca clh [label="H", pos="356,3!"]; ca cli [label="H", pos="357,3!"]; ca clj [label="H", pos="358,3!"]; ca clk [label="H", pos="359,3!"]; ca cll [label="H", pos="360,3!"]; ca clm [label="H", pos="361,3!"]; ca cln [label="H", pos="362,3!"]; ca clo [label="H", pos="363,3!"]; ca clp [label="H", pos="364,3!"]; ca clq [label="H", pos="365,3!"]; ca clr [label="H", pos="366,3!"]; ca cls [label="H", pos="367,3!"]; ca clt [label="H", pos="368,3!"]; ca clu [label="H", pos="369,3!"]; ca clv [label="H", pos="370,3!"]; ca clw [label="H", pos="371,3!"]; ca clx [label="H", pos="372,3!"]; ca cly [label="H", pos="373,3!"]; ca clz [label="H", pos="374,3!"]; ca cma [label="H", pos="375,3!"]; ca cmb [label="H", pos="376,3!"]; ca cmc [label="H", pos="377,3!"]; ca cmd [label="H", pos="378,3!"]; ca cme [label="H", pos="379,3!"]; ca cmf [label="H", pos="380,3!"]; ca cmg [label="H", pos="381,3!"]; ca cmh [label="H", pos="382,3!"]; ca cmi [label="H", pos="383,3!"]; ca cmj [label="H", pos="384,3!"]; ca cmk [label="H", pos="385,3!"]; ca cml [label="H", pos="386,3!"]; ca cmm [label="H", pos="387,3!"]; ca cmn [label="H", pos="388,3!"]; ca cmo [label="H", pos="389,3!"]; ca cmp [label="H", pos="390,3!"]; ca cmq [label="H", pos="391,3!"]; ca cmr [label="H", pos="392,3!"]; ca cms [label="H", pos="393,3!"]; ca cmt [label="H", pos="394,3!"]; ca cmu [label="H", pos="395,3!"]; ca cmv [label="H", pos="396,3!"]; ca cmw [label="H", pos="397,3!"]; ca cmx [label="H", pos="398,3!"]; ca cmy [label="H", pos="399,3!"]; ca cmz [label="H", pos="400,3!"]; ca cna [label="H", pos="401,3!"]; ca cnb [label="H", pos="402,3!"]; ca cnc [label="H", pos="403,3!"]; ca cnd [label="H", pos="404,3!"]; ca cne [label="H", pos="405,3!"]; ca cnf [label="H", pos="406,3!"]; ca cng [label="H", pos="407,3!"]; ca cnh [label="H", pos="408,3!"]; ca cni [label="H", pos="409,3!"]; ca cnj [label="H", pos="410,3!"]; ca cnk [label="H", pos="411,3!"]; ca cnl [label="H", pos="412,3!"]; ca cnm [label="H", pos="413,3!"]; ca cnn [label="H", pos="414,3!"]; ca cno [label="H", pos="415,3!"]; ca cnp [label="H", pos="416,3!"]; ca cnq [label="H", pos="417,3!"]; ca cnr [label="H", pos="418,3!"]; ca cns [label="H", pos="419,3!"]; ca cnt [label="H", pos="420,3!"]; ca cnu [label="H", pos="421,3!"]; ca cnv [label="H", pos="422,3!"]; ca cnw [label="H", pos="423,3!"]; ca cnx [label="H", pos="424,3!"]; ca cny [label="H", pos="425,3!"]; ca cnz [label="H", pos="426,3!"]; ca coa [label="H", pos="427,3!"]; ca cob [label="H", pos="428,3!"]; ca coc [label="H", pos="429,3!"]; ca cod [label="H", pos="430,3!"]; ca coe [label="H", pos="431,3!"]; ca cof [label="H", pos="432,3!"]; ca cog [label="H", pos="433,3!"]; ca coh [label="H", pos="434,3!"]; ca coi [label="H", pos="435,3!"]; ca coj [label="H", pos="436,3!"]; ca cok [label="H", pos="437,3!"]; ca col [label="H", pos="438,3!"]; ca com [label="H", pos="439,3!"]; ca con [label="H", pos="440,3!"]; ca coo [label="H", pos="441,3!"]; ca cop [label="H", pos="442,3!"]; ca coq [label="H", pos="443,3!"]; ca cor [label="H", pos="444,3!"]; ca cos [label="H", pos="445,3!"]; ca cot [label="H", pos="446,3!"]; ca cou [label="H", pos="447,3!"]; ca cov [label="H", pos="448,3!"]; ca cow [label="H", pos="449,3!"]; ca cox [label="H", pos="450,3!"]; ca coy [label="H", pos="451,3!"]; ca coz [label="H", pos="452,3!"]; ca cpa [label="H", pos="453,3!"]; ca cpb [label="H", pos="454,3!"]; ca cpc [label="H", pos="455,3!"]; ca cpd [label="H", pos="456,3!"]; ca cpe [label="H", pos="457,3!"]; ca cpf [label="H", pos="458,3!"]; ca cpg [label="H", pos="459,3!"]; ca cph [label="H", pos="460,3!"]; ca cpi [label="H", pos="461,3!"]; ca cpj [label="H", pos="462,3!"]; ca cpk [label="H", pos="463,3!"]; ca cpl [label="H", pos="464,3!"]; ca cpm [label="H", pos="465,3!"]; ca cpn [label="H", pos="466,3!"]; ca cpo [label="H", pos="467,3!"]; ca cpp [label="H", pos="468,3!"]; ca cpq [label="H", pos="469,3!"]; ca cpr [label="H", pos="470,3!"]; ca cps [label="H", pos="471,3!"]; ca cpt [label="H", pos="472,3!"]; ca cpu [label="H", pos="473,3!"]; ca cpv [label="H", pos="474,3!"]; ca cpw [label="H", pos="475,3!"]; ca cpx [label="H", pos="476,3!"]; ca cpy [label="H", pos="477,3!"]; ca cpz [label="H", pos="478,3!"]; ca cqa [label="H", pos="479,3!"]; ca cqb [label="H", pos="480,3!"]; ca cqc [label="H", pos="481,3!"]; ca cqd [label="H", pos="482,3!"]; ca cqe [label="H", pos="483,3!"]; ca cqf [label="H", pos="484,3!"]; ca cqg [label="H", pos="485,3!"]; ca cqh [label="H", pos="486,3!"]; ca cqi [label="H", pos="487,3!"]; ca cqj [label="H", pos="488,3!"]; ca cqk [label="H", pos="489,3!"]; ca cql [label="H", pos="490,3!"]; ca cqm [label="H", pos="491,3!"]; ca cqn [label="H", pos="492,3!"]; ca cqo [label="H", pos="493,3!"]; ca cqp [label="H", pos="494,3!"]; ca cqq [label="H", pos="495,3!"]; ca cqr [label="H", pos="496,3!"]; ca cqs [label="H", pos="497,3!"]; ca cqt [label="H", pos="498,3!"]; ca cqu [label="H", pos="499,3!"]; ca cqv [label="H", pos="500,3!"]; ca cqw [label="H", pos="501,3!"]; ca cqx [label="H", pos="502,3!"]; ca cqy [label="H", pos="503,3!"]; ca cqz [label="H", pos="504,3!"]; ca cra [label="H", pos="505,3!"]; ca crb [label="H", pos="506,3!"]; ca crc [label="H", pos="507,3!"]; ca crd [label="H", pos="508,3!"]; ca cre [label="H", pos="509,3!"]; ca crf [label="H", pos="510,3!"]; ca crg [label="H", pos="511,3!"]; ca crh [label="H", pos="512,3!"]; ca cri [label="H", pos="513,3!"]; ca crj [label="H", pos="514,3!"]; ca crk [label="H", pos="515,3!"]; ca crl [label="H", pos="516,3!"]; ca crm [label="H", pos="517,3!"]; ca crn [label="H", pos="518,3!"]; ca cro [label="H", pos="519,3!"]; ca crp [label="H", pos="520,3!"]; ca crq [label="H", pos="521,3!"]; ca crr [label="H", pos="522,3!"]; ca crs [label="H", pos="523,3!"]; ca crt [label="H", pos="524,3!"]; ca cru [label="H", pos="525,3!"]; ca crv [label="H", pos="526,3!"]; ca crw [label="H", pos="527,3!"]; ca crx [label="H", pos="528,3!"]; ca cry [label="H", pos="529,3!"]; ca crz [label="H", pos="530,3!"]; ca csa [label="H", pos="531,3!"]; ca csb [label="H", pos="532,3!"]; ca csc [label="H", pos="533,3!"]; ca csd [label="H", pos="534,3!"]; ca cse [label="H", pos="535,3!"]; ca csf [label="H", pos="536,3!"]; ca csg [label="H", pos="537,3!"]; ca csh [label="H", pos="538,3!"]; ca csi [label="H", pos="539,3!"]; ca csj [label="H", pos="540,3!"]; ca csk [label="H", pos="541,3!"]; ca csl [label="H", pos="542,3!"]; ca csm [label="H", pos="543,3!"]; ca csn [label="H", pos="544,3!"]; ca cso [label="H", pos="545,3!"]; ca csp [label="H", pos="546,3!"]; ca csq [label="H", pos="547,3!"]; ca csr [label="H", pos="548,3!"]; ca css [label="H", pos="549,3!"]; ca cst [label="H", pos="550,3!"]; ca csu [label="H", pos="551,3!"]; ca csv [label="H", pos="552,3!"]; ca csw [label="H", pos="553,3!"]; ca csx [label="H", pos="554,3!"]; ca csy [label="H", pos="555,3!"]; ca csz [label="H", pos="556,3!"]; ca cta [label="H", pos="557,3!"]; ca ctb [label="H", pos="558,3!"]; ca ctc [label="H", pos="559,3!"]; ca ctd [label="H", pos="560,3!"]; ca cte [label="H", pos="561,3!"]; ca ctf [label="H", pos="562,3!"]; ca ctg [label="H", pos="563,3!"]; ca cth [label="H", pos="564,3!"]; ca cti [label="H", pos="565,3!"]; ca ctj [label="H", pos="566,3!"]; ca ctk [label="H", pos="567,3!"]; ca ctl [label="H", pos="568,3!"]; ca ctm [label="H", pos="569,3!"]; ca ctn [label="H", pos="570,3!"]; ca cto [label="H", pos="571,3!"]; ca ctp [label="H", pos="572,3!"]; ca ctq [label="H", pos="573,3!"]; ca ctr [label="H", pos="574,3!"]; ca cts [label="H", pos="575,3!"]; ca ctt [label="H", pos="576,3!"]; ca ctu [label="H", pos="577,3!"]; ca ctv [label="H", pos="578,3!"]; ca ctw [label="H", pos="579,3!"]; ca ctx [label="H", pos="580,3!"]; ca cty [label="H", pos="581,3!"]; ca ctz [label="H", pos="582,3!"]; ca cua [label="H", pos="583,3!"]; ca cub [label="H", pos="584,3!"]; ca cuc [label="H", pos="585,3!"]; ca cud [label="H", pos="586,3!"]; ca cue [label="H", pos="587,3!"]; ca cuf [label="H", pos="588,3!"]; ca cug [label="H", pos="589,3!"]; ca cuh [label="H", pos="590,3!"]; ca cui [label="H", pos="591,3!"]; ca cuj [label="H", pos="592,3!"]; ca cuk [label="H", pos="593,3!"]; ca cul [label="H", pos="594,3!"]; ca cum [label="H", pos="595,3!"]; ca cun [label="H", pos="596,3!"]; ca cuo [label="H", pos="597,3!"]; ca cup [label="H", pos="598,3!"]; ca cuq [label="H", pos="599,3!"]; ca cur [label="H", pos="600,3!"]; ca cus [label="H", pos="601,3!"]; ca cut [label="H", pos="602,3!"]; ca cuu [label="H", pos="603,3!"]; ca cuv [label="H", pos="604,3!"]; ca cuw [label="H", pos="605,3!"]; ca cux [label="H", pos="606,3!"]; ca cuy [label="H", pos="607,3!"]; ca cuz [label="H", pos="608,3!"]; ca cva [label="H", pos="609,3!"]; ca cvb [label="H", pos="610,3!"]; ca cvc [label="H", pos="611,3!"]; ca cvd [label="H", pos="612,3!"]; ca cve [label="H", pos="613,3!"]; ca cvf [label="H", pos="614,3!"]; ca cvg [label="H", pos="615,3!"]; ca cvh [label="H", pos="616,3!"]; ca cvi [label="H", pos="617,3!"]; ca cvj [label="H", pos="618,3!"]; ca cvk [label="H", pos="619,3!"]; ca cvl [label="H", pos="620,3!"]; ca cvm [label="H", pos="621,3!"]; ca cvn [label="H", pos="622,3!"]; ca cvo [label="H", pos="623,3!"]; ca cvp [label="H", pos="624,3!"]; ca cvq [label="H", pos="625,3!"]; ca cvr [label="H", pos="626,3!"]; ca cvs [label="H", pos="627,3!"]; ca cvt [label="H", pos="628,3!"]; ca cvu [label="H", pos="629,3!"]; ca cvv [label="H", pos="630,3!"]; ca cvw [label="H", pos="631,3!"]; ca cvx [label="H", pos="632,3!"]; ca cvy [label="H", pos="633,3!"]; ca cvz [label="H", pos="634,3!"]; ca cwa [label="H", pos="635,3!"]; ca cwb [label="H", pos="636,3!"]; ca cwc [label="H", pos="637,3!"]; ca cwd [label="H", pos="638,3!"]; ca cwe [label="H", pos="639,3!"]; ca cwf [label="H", pos="640,3!"]; ca cwg [label="H", pos="641,3!"]; ca cwh [label="H", pos="642,3!"]; ca cwi [label="H", pos="643,3!"]; ca cwj [label="H", pos="644,3!"]; ca cwk [label="H", pos="645,3!"]; ca cwl [label="H", pos="646,3!"]; ca cwm [label="H", pos="647,3!"]; ca cwn [label="H", pos="648,3!"]; ca cwo [label="H", pos="649,3!"]; ca cwp [label="H", pos="650,3!"]; ca cwq [label="H", pos="651,3!"]; ca cwr [label="H", pos="652,3!"]; ca cws [label="H", pos="653,3!"]; ca cwt [label="H", pos="654,3!"]; ca cwu [label="H", pos="655,3!"]; ca cwv [label="H", pos="656,3!"]; ca cww [label="H", pos="657,3!"]; ca cwx [label="H", pos="658,3!"]; ca cwy [label="H", pos="659,3!"]; ca cwz [label="H", pos="660,3!"]; ca cxa [label="H", pos="661,3!"]; ca cxb [label="H", pos="662,3!"]; ca cxc [label="H", pos="663,3!"]; ca cxd [label="H", pos="664,3!"]; ca cxe [label="H", pos="665,3!"]; ca cxf [label="H", pos="666,3!"]; ca cxg [label="H", pos="667,3!"]; ca cxh [label="H", pos="668,3!"]; ca cxi [label="H", pos="669,3!"]; ca cxj [label="H", pos="670,3!"]; ca cxk [label="H", pos="671,3!"]; ca cxl [label="H", pos="672,3!"]; ca cxm [label="H", pos="673,3!"]; ca cxn [label="H", pos="674,3!"]; ca cxo [label="H", pos="675,3!"]; ca cxp [label="H", pos="676,3!"]; ca cxq [label="H", pos="677,3!"]; ca cxr [label="H", pos="678,3!"]; ca cxs [label="H", pos="679,3!"]; ca cxt [label="H", pos="680,3!"]; ca cxu [label="H", pos="681,3!"]; ca cxv [label="H", pos="682,3!"]; ca cxw [label="H", pos="683,3!"]; ca cxx [label="H", pos="684,3!"]; ca cxy [label="H", pos="685,3!"]; ca cxz [label="H", pos="686,3!"]; ca cya [label="H", pos="687,3!"]; ca cyb [label="H", pos="688,3!"]; ca cyc [label="H", pos="689,3!"]; ca cyd [label="H", pos="690,3!"]; ca cye [label="H", pos="691,3!"]; ca cyf [label="H", pos="692,3!"]; ca cyg [label="H", pos="693,3!"]; ca cyh [label="H", pos="694,3!"]; ca cyi [label="H", pos="695,3!"]; ca cyj [label="H", pos="696,3!"]; ca cyk [label="H", pos="697,3!"]; ca cyl [label="H", pos="698,3!"]; ca cym [label="H", pos="699,3!"]; ca cyn [label="H", pos="700,3!"]; ca cyo [label="H", pos="701,3!"]; ca cyp [label="H", pos="702,3!"]; ca cyq [label="H", pos="703,3!"]; ca cyr [label="H", pos="704,3!"]; ca cys [label="H", pos="705,3!"]; ca cyt [label="H", pos="706,3!"]; ca cyu [label="H", pos="707,3!"]; ca cyv [label="H", pos="708,3!"]; ca cyw [label="H", pos="709,3!"]; ca cyx [label="H", pos="710,3!"]; ca cyy [label="H", pos="711,3!"]; ca cyz [label="H", pos="712,3!"]; ca cza [label="H", pos="713,3!"]; ca czb [label="H", pos="714,3!"]; ca czc [label="H", pos="715,3!"]; ca czd [label="H", pos="716,3!"]; ca cze [label="H", pos="717,3!"]; ca czf [label="H", pos="718,3!"]; ca czg [label="H", pos="719,3!"]; ca czh [label="H", pos="720,3!"]; ca czi [label="H", pos="721,3!"]; ca czj [label="H", pos="722,3!"]; ca czk [label="H", pos="723,3!"]; ca czl [label="H", pos="724,3!"]; ca czm [label="H", pos="725,3!"]; ca czn [label="H", pos="726,3!"]; ca czo [label="H", pos="727,3!"]; ca czp [label="H", pos="728,3!"]; ca czq [label="H", pos="729,3!"]; ca czr [label="H", pos="730,3!"]; ca czs [label="H", pos="731,3!"]; ca czt [label="H", pos="732,3!"]; ca czu [label="H", pos="733,3!"]; ca czv [label="H", pos="734,3!"]; ca czw [label="H", pos="735,3!"]; ca czx [label="H", pos="736,3!"]; ca czy [label="H", pos="737,3!"]; ca czz [label="H", pos="738,3!"]; ca daa [label="H", pos="739,3!"]; ca dab [label="H", pos="740,3!"]; ca dac [label="H", pos="741,3!"]; ca dad [label="H", pos="742,3!"]; ca dae [label="H", pos="743,3!"]; ca daf [label="H", pos="744,3!"]; ca dag [label="H", pos="745,3!"]; ca dah [label="H", pos="746,3!"]; ca dai [label="H", pos="747,3!"]; ca daj [label="H", pos="748,3!"]; ca dak [label="H", pos="749,3!"]; ca dal [label="H", pos="750,3!"]; ca dam [label="H", pos="751,3!"]; ca dan [label="H", pos="752,3!"]; ca dao [label="H", pos="753,3!"]; ca dap [label="H", pos="754,3!"]; ca daq [label="H", pos="755,3!"]; ca dar [label="H", pos="756,3!"]; ca das [label="H", pos="757,3!"]; ca dat [label="H", pos="758,3!"]; ca dau [label="H", pos="759,3!"]; ca dav [label="H", pos="760,3!"]; ca daw [label="H", pos="761,3!"]; ca dax [label="H", pos="762,3!"]; ca day [label="H", pos="763,3!"]; ca daz [label="H", pos="764,3!"]; ca dba [label="H", pos="765,3!"]; ca dbb [label="H", pos="766,3!"]; ca dbc [label="H", pos="767,3!"]; ca dbd [label="H", pos="768,3!"]; ca dbe [label="H", pos="769,3!"]; ca dbf [label="H", pos="770,3!"]; ca dbg [label="H", pos="771,3!"]; ca dbh [label="H", pos="772,3!"]; ca dbi [label="H", pos="773,3!"]; ca dbj [label="H", pos="774,3!"]; ca dbk [label="H", pos="775,3!"]; ca dbl [label="H", pos="776,3!"]; ca dbm [label="H", pos="777,3!"]; ca dbn [label="H", pos="778,3!"]; ca dbo [label="H", pos="779,3!"]; ca dbp [label="H", pos="780,3!"]; ca dbq [label="H", pos="781,3!"]; ca dbr [label="H", pos="782,3!"]; ca dbs [label="H", pos="783,3!"]; ca dbt [label="H", pos="784,3!"]; ca dbu [label="H", pos="785,3!"]; ca dbv [label="H", pos="786,3!"]; ca dbw [label="H", pos="787,3!"]; ca dbx [label="H", pos="788,3!"]; ca dby [label="H", pos="789,3!"]; ca dbz [label="H", pos="790,3!"]; ca dca [label="H", pos="791,3!"]; ca dcb [label="H", pos="792,3!"]; ca dcc [label="H", pos="793,3!"]; ca dcd [label="H", pos="794,3!"]; ca dce [label="H", pos="795,3!"]; ca dcf [label="H", pos="796,3!"]; ca dcg [label="H", pos="797,3!"]; ca dch [label="H", pos="798,3!"]; ca dci [label="H", pos="799,3!"]; ca dcj [label="H", pos="800,3!"]; ca dck [label="H", pos="801,3!"]; ca dcl [label="H", pos="802,3!"]; ca dcm [label="H", pos="803,3!"]; ca dcn [label="H", pos="804,3!"]; ca dco [label="H", pos="805,3!"]; ca dcp [label="H", pos="806,3!"]; ca dcq [label="H", pos="807,3!"]; ca dcr [label="H", pos="808,3!"]; ca dcs [label="H", pos="809,3!"]; ca dct [label="H", pos="810,3!"]; ca dcu [label="H", pos="811,3!"]; ca dcv [label="H", pos="812,3!"]; ca dcw [label="H", pos="813,3!"]; ca dcx [label="H", pos="814,3!"]; ca dcy [label="H", pos="815,3!"]; ca dcz [label="H", pos="816,3!"]; ca dda [label="H", pos="817,3!"]; ca ddb [label="H", pos="818,3!"]; ca ddc [label="H", pos="819,3!"]; ca ddd [label="H", pos="820,3!"]; ca dde [label="H", pos="821,3!"]; ca ddf [label="H", pos="822,3!"]; ca ddg [label="H", pos="823,3!"]; ca ddh [label="H", pos="824,3!"]; ca ddi [label="H", pos="825,3!"]; ca ddj [label="H", pos="826,3!"]; ca ddk [label="H", pos="827,3!"]; ca ddl [label="H", pos="828,3!"]; ca ddm [label="H", pos="829,3!"]; ca ddn [label="H", pos="830,3!"]; ca ddo [label="H", pos="831,3!"]; ca ddp [label="H", pos="832,3!"]; ca ddq [label="H", pos="833,3!"]; ca ddr [label="H", pos="834,3!"]; ca dds [label="H", pos="835,3!"]; ca ddt [label="H", pos="836,3!"]; ca ddu [label="H", pos="837,3!"]; ca ddv [label="H", pos="838,3!"]; ca ddw [label="H", pos="839,3!"]; ca ddx [label="H", pos="840,3!"]; ca ddy [label="H", pos="841,3!"]; ca ddz [label="H", pos="842,3!"]; ca dea [label="H", pos="843,3!"]; ca deb [label="H", pos="844,3!"]; ca dec [label="H", pos="845,3!"]; ca ded [label="H", pos="846,3!"]; ca dee [label="H", pos="847,3!"]; ca def [label="H", pos="848,3!"]; ca deg [label="H", pos="849,3!"]; ca deh [label="H", pos="850,3!"]; ca dei [label="H", pos="851,3!"]; ca dej [label="H", pos="852,3!"]; ca dek [label="H", pos="853,3!"]; ca del [label="H", pos="854,3!"]; ca dem [label="H", pos="855,3!"]; ca den [label="H", pos="856,3!"]; ca deo [label="H", pos="857,3!"]; ca dep [label="H", pos="858,3!"]; ca deq [label="H", pos="859,3!"]; ca der [label="H", pos="860,3!"]; ca des [label="H", pos="861,3!"]; ca det [label="H", pos="862,3!"]; ca deu [label="H", pos="863,3!"]; ca dev [label="H", pos="864,3!"]; ca dew [label="H", pos="865,3!"]; ca dex [label="H", pos="866,3!"]; ca dey [label="H", pos="867,3!"]; ca dez [label="H", pos="868,3!"]; ca dfa [label="H", pos="869,3!"]; ca dfb [label="H", pos="870,3!"]; ca dfc [label="H", pos="871,3!"]; ca dfd [label="H", pos="872,3!"]; ca dfe [label="H", pos="873,3!"]; ca dff [label="H", pos="874,3!"]; ca dfg [label="H", pos="875,3!"]; ca dfh [label="H", pos="876,3!"]; ca dfi [label="H", pos="877,3!"]; ca dfj [label="H", pos="878,3!"]; ca dfk [label="H", pos="879,3!"]; ca dfl [label="H", pos="880,3!"]; ca dfm [label="H", pos="881,3!"]; ca dfn [label="H", pos="882,3!"]; ca dfo [label="H", pos="883,3!"]; ca dfp [label="H", pos="884,3!"]; ca dfq [label="H", pos="885,3!"]; ca dfr [label="H", pos="886,3!"]; ca dfs [label="H", pos="887,3!"]; ca dft [label="H", pos="888,3!"]; ca dfu [label="H", pos="889,3!"]; ca dfv [label="H", pos="890,3!"]; ca dfw [label="H", pos="891,3!"]; ca dfx [label="H", pos="892,3!"]; ca dfy [label="H", pos="893,3!"]; ca dfz [label="H", pos="894,3!"]; ca dga [label="H", pos="895,3!"]; ca dgb [label="H", pos="896,3!"]; ca dgc [label="H", pos="897,3!"]; ca dgd [label="H", pos="898,3!"]; ca dge [label="H", pos="899,3!"]; ca dgf [label="H", pos="900,3!"]; ca dgg [label="H", pos="901,3!"]; ca dgh [label="H", pos="902,3!"]; ca dgi [label="H", pos="903,3!"]; ca dgj [label="H", pos="904,3!"]; ca dgk [label="H", pos="905,3!"]; ca dgl [label="H", pos="906,3!"]; ca dgm [label="H", pos="907,3!"]; ca dgn [label="H", pos="908,3!"]; ca dgo [label="H", pos="909,3!"]; ca dgp [label="H", pos="910,3!"]; ca dgq [label="H", pos="911,3!"]; ca dgr [label="H", pos="912,3!"]; ca dgs [label="H", pos="913,3!"]; ca dgt [label="H", pos="914,3!"]; ca dgu [label="H", pos="915,3!"]; ca dgv [label="H", pos="916,3!"]; ca dgw [label="H", pos="917,3!"]; ca dgx [label="H", pos="918,3!"]; ca dgy [label="H", pos="919,3!"]; ca dgz [label="H", pos="920,3!"]; ca dha [label="H", pos="921,3!"]; ca dhb [label="H", pos="922,3!"]; ca dhc [label="H", pos="923,3!"]; ca dhd [label="H", pos="924,3!"]; ca dhe [label="H", pos="925,3!"]; ca dhf [label="H", pos="926,3!"]; ca dhg [label="H", pos="927,3!"]; ca dhh [label="H", pos="928,3!"]; ca dhi [label="H", pos="929,3!"]; ca dhj [label="H", pos="930,3!"]; ca dhk [label="H", pos="931,3!"]; ca dhl [label="H", pos="932,3!"]; ca dhm [label="H", pos="933,3!"]; ca dhn [label="H", pos="934,3!"]; ca dho [label="H", pos="935,3!"]; ca dhp [label="H", pos="936,3!"]; ca dhq [label="H", pos="937,3!"]; ca dhr [label="H", pos="938,3!"]; ca dhs [label="H", pos="939,3!"]; ca dht [label="H", pos="940,3!"]; ca dhu [label="H", pos="941,3!"]; ca dhv [label="H", pos="942,3!"]; ca dhw [label="H", pos="943,3!"]; ca dhx [label="H", pos="944,3!"]; ca dhy [label="H", pos="945,3!"]; ca dhz [label="H", pos="946,3!"]; ca dia [label="H", pos="947,3!"]; ca dib [label="H", pos="948,3!"]; ca dic [label="H", pos="949,3!"]; ca did [label="H", pos="950,3!"]; ca die [label="H", pos="951,3!"]; ca dif [label="H", pos="952,3!"]; ca dig [label="H", pos="953,3!"]; ca dih [label="H", pos="954,3!"]; ca dii [label="H", pos="955,3!"]; ca dij [label="H", pos="956,3!"]; ca dik [label="H", pos="957,3!"]; ca dil [label="H", pos="958,3!"]; ca dim [label="H", pos="959,3!"]; ca din [label="H", pos="960,3!"]; ca dio [label="H", pos="961,3!"]; ca dip [label="H", pos="962,3!"]; ca diq [label="H", pos="963,3!"]; ca dir [label="H", pos="964,3!"]; ca dis [label="H", pos="965,3!"]; ca dit [label="H", pos="966,3!"]; ca diu [label="H", pos="967,3!"]; ca div [label="H", pos="968,3!"]; ca diw [label="H", pos="969,3!"]; ca dix [label="H", pos="970,3!"]; ca diy [label="H", pos="971,3!"]; ca diz [label="H", pos="972,3!"]; ca dja [label="H", pos="973,3!"]; ca djb [label="H", pos="974,3!"]; ca djc [label="H", pos="975,3!"]; ca djd [label="H", pos="976,3!"]; ca dje [label="H", pos="977,3!"]; ca djf [label="H", pos="978,3!"]; ca djg [label="H", pos="979,3!"]; ca djh [label="H", pos="980,3!"]; ca dji [label="H", pos="981,3!"]; ca djj [label="H", pos="982,3!"]; ca djk [label="H", pos="983,3!"]; ca djl [label="H", pos="984,3!"]; ca djm [label="H", pos="985,3!"]; ca djn [label="H", pos="986,3!"]; ca djo [label="H", pos="987,3!"]; ca djp [label="H", pos="988,3!"]; ca djq [label="H", pos="989,3!"]; ca djr [label="H", pos="990,3!"]; ca djs [label="H", pos="991,3!"]; ca djt [label="H", pos="992,3!"]; ca dju [label="H", pos="993,3!"]; ca djv [label="H", pos="994,3!"]; ca djw [label="H", pos="995,3!"]; ca djx [label="H", pos="996,3!"]; ca djy [label="H", pos="997,3!"]; ca djz [label="H", pos="998,3!"]; ca dka [label="H", pos="999,3!"]; ca dkb [label="H", pos="1000,3!"]; ca a--ca b [style=solid]; ca a--ca c [style=solid]; ca a--ca d [style=solid]; ca a--ca e [style=solid]; ca a--ca f [style=solid]; ca a--ca g [style=solid]; ca a--ca h [style=solid]; ca a--ca i [style=solid]; ca a--ca j [style=solid]; ca a--ca k [style=solid]; ca a--ca l [style=solid]; ca a--ca m [style=solid]; ca a--ca n [style=solid]; ca a--ca o [style=solid]; ca a--ca p [style=solid]; ca a--ca q [style=solid]; ca a--ca r [style=solid]; ca a--ca s [style=solid]; ca a--ca t [style=solid]; ca a--ca u [style=solid]; ca a--ca v [style=solid]; ca a--ca w [style=solid]; ca a--ca x [style=solid]; ca a--ca y [style=solid]; ca a--ca z [style=solid]; ca a--ca aa [style=solid]; ca a--ca ab [style=solid]; ca a--ca ac [style=solid]; ca a--ca ad [style=solid]; ca a--ca ae [style=solid]; ca a--ca af [style=solid]; ca a--ca ag [style=solid]; ca a--ca ah [style=solid]; ca a--ca ai [style=solid]; ca a--ca aj [style=solid]; ca a--ca ak [style=solid]; ca a--ca al [style=solid]; ca a--ca am [style=solid]; ca a--ca an [style=solid]; ca a--ca ao [style=solid]; ca a--ca ap [style=solid]; ca a--ca aq [style=solid]; ca a--ca ar [style=solid]; ca a--ca as [style=solid]; ca a--ca at [style=solid]; ca a--ca au [style=solid]; ca a--ca av [style=solid]; ca a--ca aw [style=solid]; ca a--ca ax [style=solid]; ca a--ca ay [style=solid]; ca a--ca az [style=solid]; ca a--ca ba [style=solid]; ca a--ca bb [style=solid]; ca a--ca bc [style=solid]; ca a--ca bd [style=solid]; ca a--ca be [style=solid]; ca a--ca bf [style=solid]; ca a--ca bg [style=solid]; ca a--ca bh [style=solid]; ca a--ca bi [style=solid]; ca a--ca bj [style=solid]; ca a--ca bk [style=solid]; ca a--ca bl [style=solid]; ca a--ca bm [style=solid]; ca a--ca bn [style=solid]; ca a--ca bo [style=solid]; ca a--ca bp [style=solid]; ca a--ca bq [style=solid]; ca a--ca br [style=solid]; ca a--ca bs [style=solid]; ca a--ca bt [style=solid]; ca a--ca bu [style=solid]; ca a--ca bv [style=solid]; ca a--ca bw [style=solid]; ca a--ca bx [style=solid]; ca a--ca by [style=solid]; ca a--ca bz [style=solid]; ca a--ca caa [style=solid]; ca a--ca cab [style=solid]; ca a--ca cac [style=solid]; ca a--ca cad [style=solid]; ca a--ca cae [style=solid]; ca a--ca caf [style=solid]; ca a--ca cag [style=solid]; ca a--ca cah [style=solid]; ca a--ca cai [style=solid]; ca a--ca caj [style=solid]; ca a--ca cak [style=solid]; ca a--ca cal [style=solid]; ca a--ca cam [style=solid]; ca a--ca can [style=solid]; ca a--ca cao [style=solid]; ca a--ca cap [style=solid]; ca a--ca caq [style=solid]; ca a--ca car [style=solid]; ca a--ca cas [style=solid]; ca a--ca cat [style=solid]; ca a--ca cau [style=solid]; ca a--ca cav [style=solid]; ca a--ca caw [style=solid]; ca a--ca cax [style=solid]; ca a--ca cay [style=solid]; ca a--ca caz [style=solid]; ca a--ca cba [style=solid]; ca a--ca cbb [style=solid]; ca a--ca cbc [style=solid]; ca a--ca cbd [style=solid]; ca a--ca cbe [style=solid]; ca a--ca cbf [style=solid]; ca a--ca cbg [style=solid]; ca a--ca cbh [style=solid]; ca a--ca cbi [style=solid]; ca a--ca cbj [style=solid]; ca a--ca cbk [style=solid]; ca a--ca cbl [style=solid]; ca a--ca cbm [style=solid]; ca a--ca cbn [style=solid]; ca a--ca cbo [style=solid]; ca a--ca cbp [style=solid]; ca a--ca cbq [style=solid]; ca a--ca cbr [style=solid]; ca a--ca cbs [style=solid]; ca a--ca cbt [style=solid]; ca a--ca cbu [style=solid]; ca a--ca cbv [style=solid]; ca a--ca cbw [style=solid]; ca a--ca cbx [style=solid]; ca a--ca cby [style=solid]; ca a--ca cbz [style=solid]; ca a--ca cca [style=solid]; ca a--ca ccb [style=solid]; ca a--ca ccc [style=solid]; ca a--ca ccd [style=solid]; ca a--ca cce [style=solid]; ca a--ca ccf [style=solid]; ca a--ca ccg [style=solid]; ca a--ca cch [style=solid]; ca a--ca cci [style=solid]; ca a--ca ccj [style=solid]; ca a--ca cck [style=solid]; ca a--ca ccl [style=solid]; ca a--ca ccm [style=solid]; ca a--ca ccn [style=solid]; ca a--ca cco [style=solid]; ca a--ca ccp [style=solid]; ca a--ca ccq [style=solid]; ca a--ca ccr [style=solid]; ca a--ca ccs [style=solid]; ca a--ca cct [style=solid]; ca a--ca ccu [style=solid]; ca a--ca ccv [style=solid]; ca a--ca ccw [style=solid]; ca a--ca ccx [style=solid]; ca a--ca ccy [style=solid]; ca a--ca ccz [style=solid]; ca a--ca cda [style=solid]; ca a--ca cdb [style=solid]; ca a--ca cdc [style=solid]; ca a--ca cdd [style=solid]; ca a--ca cde [style=solid]; ca a--ca cdf [style=solid]; ca a--ca cdg [style=solid]; ca a--ca cdh [style=solid]; ca a--ca cdi [style=solid]; ca a--ca cdj [style=solid]; ca a--ca cdk [style=solid]; ca a--ca cdl [style=solid]; ca a--ca cdm [style=solid]; ca a--ca cdn [style=solid]; ca a--ca cdo [style=solid]; ca a--ca cdp [style=solid]; ca a--ca cdq [style=solid]; ca a--ca cdr [style=solid]; ca a--ca cds [style=solid]; ca a--ca cdt [style=solid]; ca a--ca cdu [style=solid]; ca a--ca cdv [style=solid]; ca a--ca cdw [style=solid]; ca a--ca cdx [style=solid]; ca a--ca cdy [style=solid]; ca a--ca cdz [style=solid]; ca a--ca cea [style=solid]; ca a--ca ceb [style=solid]; ca a--ca cec [style=solid]; ca a--ca ced [style=solid]; ca a--ca cee [style=solid]; ca a--ca cef [style=solid]; ca a--ca ceg [style=solid]; ca a--ca ceh [style=solid]; ca a--ca cei [style=solid]; ca a--ca cej [style=solid]; ca a--ca cek [style=solid]; ca a--ca cel [style=solid]; ca a--ca cem [style=solid]; 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ca b--ca cgi [style=solid]; ca b--ca cgj [style=solid]; ca b--ca cgk [style=solid]; ca b--ca cgl [style=solid]; ca b--ca cgm [style=solid]; ca b--ca cgn [style=solid]; ca b--ca cgo [style=solid]; ca b--ca cgp [style=solid]; ca b--ca cgq [style=solid]; ca b--ca cgr [style=solid]; ca b--ca cgs [style=solid]; ca b--ca cgt [style=solid]; ca b--ca cgu [style=solid]; ca b--ca cgv [style=solid]; ca b--ca cgw [style=solid]; ca b--ca cgx [style=solid]; ca b--ca cgy [style=solid]; ca b--ca cgz [style=solid]; ca b--ca cha [style=solid]; ca b--ca chb [style=solid]; ca b--ca chc [style=solid]; ca b--ca chd [style=solid]; ca b--ca che [style=solid]; ca b--ca chf [style=solid]; ca b--ca chg [style=solid]; ca b--ca chh [style=solid]; ca b--ca chi [style=solid]; ca b--ca chj [style=solid]; ca b--ca chk [style=solid]; ca b--ca chl [style=solid]; ca b--ca chm [style=solid]; ca b--ca chn [style=solid]; ca b--ca cho [style=solid]; ca b--ca chp [style=solid]; ca b--ca chq [style=solid]; ca b--ca chr [style=solid]; ca b--ca chs [style=solid]; ca b--ca cht [style=solid]; ca b--ca chu [style=solid]; ca b--ca chv [style=solid]; ca b--ca chw [style=solid]; ca b--ca chx [style=solid]; ca b--ca chy [style=solid]; ca b--ca chz [style=solid]; ca b--ca cia [style=solid]; ca b--ca cib [style=solid]; ca b--ca cic [style=solid]; ca b--ca cid [style=solid]; ca b--ca cie [style=solid]; ca b--ca cif [style=solid]; ca b--ca cig [style=solid]; ca b--ca cih [style=solid]; ca b--ca cii [style=solid]; ca b--ca cij [style=solid]; ca b--ca cik [style=solid]; ca b--ca cil [style=solid]; ca b--ca cim [style=solid]; ca b--ca cin [style=solid]; ca b--ca cio [style=solid]; ca b--ca cip [style=solid]; ca b--ca ciq [style=solid]; ca b--ca cir [style=solid]; ca b--ca cis [style=solid]; ca b--ca cit [style=solid]; ca b--ca ciu [style=solid]; ca b--ca civ [style=solid]; ca b--ca ciw [style=solid]; ca b--ca cix [style=solid]; ca b--ca ciy [style=solid]; ca b--ca ciz [style=solid]; ca b--ca cja [style=solid]; ca b--ca cjb [style=solid]; ca b--ca cjc [style=solid]; ca b--ca cjd [style=solid]; ca b--ca cje [style=solid]; ca b--ca cjf [style=solid]; ca b--ca cjg [style=solid]; ca b--ca cjh [style=solid]; ca b--ca cji [style=solid]; ca b--ca cjj [style=solid]; ca b--ca cjk [style=solid]; ca b--ca cjl [style=solid]; ca b--ca cjm [style=solid]; ca b--ca cjn [style=solid]; ca b--ca cjo [style=solid]; ca b--ca cjp [style=solid]; ca b--ca cjq [style=solid]; ca b--ca cjr [style=solid]; ca b--ca cjs [style=solid]; ca b--ca cjt [style=solid]; ca b--ca cju [style=solid]; ca b--ca cjv [style=solid]; ca b--ca cjw [style=solid]; ca b--ca cjx [style=solid]; ca b--ca cjy [style=solid]; ca b--ca cjz [style=solid]; ca b--ca cka [style=solid]; ca b--ca ckb [style=solid]; ca b--ca ckc [style=solid]; ca b--ca ckd [style=solid]; ca b--ca cke [style=solid]; ca b--ca ckf [style=solid]; ca b--ca ckg [style=solid]; ca b--ca ckh [style=solid]; ca b--ca cki [style=solid]; ca b--ca ckj [style=solid]; ca b--ca ckk [style=solid]; ca b--ca ckl [style=solid]; ca b--ca ckm [style=solid]; ca b--ca ckn [style=solid]; ca b--ca cko [style=solid]; ca b--ca ckp [style=solid]; ca b--ca ckq [style=solid]; ca b--ca ckr [style=solid]; ca b--ca cks [style=solid]; ca b--ca ckt [style=solid]; ca b--ca cku [style=solid]; ca b--ca ckv [style=solid]; ca b--ca ckw [style=solid]; ca b--ca ckx [style=solid]; ca b--ca cky [style=solid]; ca b--ca ckz [style=solid]; ca b--ca cla [style=solid]; ca b--ca clb [style=solid]; ca b--ca clc [style=solid]; ca b--ca cld [style=solid]; ca b--ca cle [style=solid]; ca b--ca clf [style=solid]; ca b--ca clg [style=solid]; ca b--ca clh [style=solid]; ca b--ca cli [style=solid]; ca b--ca clj [style=solid]; ca b--ca clk [style=solid]; ca b--ca cll [style=solid]; ca b--ca clm [style=solid]; ca b--ca cln [style=solid]; ca b--ca clo [style=solid]; ca b--ca clp [style=solid]; ca b--ca clq [style=solid]; ca b--ca clr [style=solid]; ca b--ca cls [style=solid]; ca b--ca clt [style=solid]; ca b--ca clu [style=solid]; ca b--ca clv [style=solid]; ca b--ca clw [style=solid]; ca b--ca clx [style=solid]; ca b--ca cly [style=solid]; ca b--ca clz [style=solid]; ca b--ca cma [style=solid]; ca b--ca cmb [style=solid]; ca b--ca cmc [style=solid]; ca b--ca cmd [style=solid]; ca b--ca cme [style=solid]; ca b--ca cmf [style=solid]; ca b--ca cmg [style=solid]; ca b--ca cmh [style=solid]; ca b--ca cmi [style=solid]; ca b--ca cmj [style=solid]; ca b--ca cmk [style=solid]; ca b--ca cml [style=solid]; ca b--ca cmm [style=solid]; ca b--ca cmn [style=solid]; ca b--ca cmo [style=solid]; ca b--ca cmp [style=solid]; ca b--ca cmq [style=solid]; ca b--ca cmr [style=solid]; ca b--ca cms [style=solid]; ca b--ca cmt [style=solid]; ca b--ca cmu [style=solid]; ca b--ca cmv [style=solid]; ca b--ca cmw [style=solid]; ca b--ca cmx [style=solid]; ca b--ca cmy [style=solid]; ca b--ca cmz [style=solid]; ca b--ca cna [style=solid]; ca b--ca cnb [style=solid]; ca b--ca cnc [style=solid]; ca b--ca cnd [style=solid]; ca b--ca cne [style=solid]; ca b--ca cnf [style=solid]; ca b--ca cng [style=solid]; ca b--ca cnh [style=solid]; ca b--ca cni [style=solid]; ca b--ca cnj [style=solid]; ca b--ca cnk [style=solid]; ca b--ca cnl [style=solid]; ca b--ca cnm [style=solid]; ca b--ca cnn [style=solid]; ca b--ca cno [style=solid]; ca b--ca cnp [style=solid]; ca b--ca cnq [style=solid]; ca b--ca cnr [style=solid]; ca b--ca cns [style=solid]; ca b--ca cnt [style=solid]; ca b--ca cnu [style=solid]; ca b--ca cnv [style=solid]; ca b--ca cnw [style=solid]; ca b--ca cnx [style=solid]; ca b--ca cny [style=solid]; ca b--ca cnz [style=solid]; ca b--ca coa [style=solid]; ca b--ca cob [style=solid]; ca b--ca coc [style=solid]; ca b--ca cod [style=solid]; ca b--ca coe [style=solid]; ca b--ca cof [style=solid]; ca b--ca cog [style=solid]; ca b--ca coh [style=solid]; ca b--ca coi [style=solid]; ca b--ca coj [style=solid]; ca b--ca cok [style=solid]; ca b--ca col [style=solid]; ca b--ca com [style=solid]; ca b--ca con [style=solid]; ca b--ca coo [style=solid]; ca b--ca cop [style=solid]; ca b--ca coq [style=solid]; ca b--ca cor [style=solid]; ca b--ca cos [style=solid]; ca b--ca cot [style=solid]; ca b--ca cou [style=solid]; ca b--ca cov [style=solid]; ca b--ca cow [style=solid]; ca b--ca cox [style=solid]; ca b--ca coy [style=solid]; ca b--ca coz [style=solid]; ca b--ca cpa [style=solid]; ca b--ca cpb [style=solid]; ca b--ca cpc [style=solid]; ca b--ca cpd [style=solid]; ca b--ca cpe [style=solid]; ca b--ca cpf [style=solid]; ca b--ca cpg [style=solid]; ca b--ca cph [style=solid]; ca b--ca cpi [style=solid]; ca b--ca cpj [style=solid]; ca b--ca cpk [style=solid]; ca b--ca cpl [style=solid]; ca b--ca cpm [style=solid]; ca b--ca cpn [style=solid]; ca b--ca cpo [style=solid]; ca b--ca cpp [style=solid]; ca b--ca cpq [style=solid]; ca b--ca cpr [style=solid]; ca b--ca cps [style=solid]; ca b--ca cpt [style=solid]; ca b--ca cpu [style=solid]; ca b--ca cpv [style=solid]; ca b--ca cpw [style=solid]; ca b--ca cpx [style=solid]; ca b--ca cpy [style=solid]; ca b--ca cpz [style=solid]; ca b--ca cqa [style=solid]; ca b--ca cqb [style=solid]; ca b--ca cqc [style=solid]; ca b--ca cqd [style=solid]; ca b--ca cqe [style=solid]; ca b--ca cqf [style=solid]; ca b--ca cqg [style=solid]; ca b--ca cqh [style=solid]; ca b--ca cqi [style=solid]; ca b--ca cqj [style=solid]; ca b--ca cqk [style=solid]; ca b--ca cql [style=solid]; ca b--ca cqm [style=solid]; ca b--ca cqn [style=solid]; ca b--ca cqo [style=solid]; ca b--ca cqp [style=solid]; ca b--ca cqq [style=solid]; ca b--ca cqr [style=solid]; ca b--ca cqs [style=solid]; ca b--ca cqt [style=solid]; ca b--ca cqu [style=solid]; ca b--ca cqv [style=solid]; ca b--ca cqw [style=solid]; ca b--ca cqx [style=solid]; ca b--ca cqy [style=solid]; ca b--ca cqz [style=solid]; ca b--ca cra [style=solid]; ca b--ca crb [style=solid]; ca b--ca crc [style=solid]; ca b--ca crd [style=solid]; ca b--ca cre [style=solid]; ca b--ca crf [style=solid]; ca b--ca crg [style=solid]; ca b--ca crh [style=solid]; ca b--ca cri [style=solid]; ca b--ca crj [style=solid]; ca b--ca crk [style=solid]; ca b--ca crl [style=solid]; ca b--ca crm [style=solid]; ca b--ca crn [style=solid]; ca b--ca cro [style=solid]; ca b--ca crp [style=solid]; ca b--ca crq [style=solid]; ca b--ca crr [style=solid]; ca b--ca crs [style=solid]; ca b--ca crt [style=solid]; ca b--ca cru [style=solid]; ca b--ca crv [style=solid]; ca b--ca crw [style=solid]; ca b--ca crx [style=solid]; ca b--ca cry [style=solid]; ca b--ca crz [style=solid]; ca b--ca csa [style=solid]; ca b--ca csb [style=solid]; ca b--ca csc [style=solid]; ca b--ca csd [style=solid]; ca b--ca cse [style=solid]; ca b--ca csf [style=solid]; ca b--ca csg [style=solid]; ca b--ca csh [style=solid]; ca b--ca csi [style=solid]; ca b--ca csj [style=solid]; ca b--ca csk [style=solid]; ca b--ca csl [style=solid]; ca b--ca csm [style=solid]; ca b--ca csn [style=solid]; ca b--ca cso [style=solid]; ca b--ca csp [style=solid]; ca b--ca csq [style=solid]; ca b--ca csr [style=solid]; ca b--ca css [style=solid]; ca b--ca cst [style=solid]; ca b--ca csu [style=solid]; ca b--ca csv [style=solid]; ca b--ca csw [style=solid]; ca b--ca csx [style=solid]; ca b--ca csy [style=solid]; ca b--ca csz [style=solid]; ca b--ca cta [style=solid]; ca b--ca ctb [style=solid]; ca b--ca ctc [style=solid]; ca b--ca ctd [style=solid]; ca b--ca cte [style=solid]; ca b--ca ctf [style=solid]; ca b--ca ctg [style=solid]; ca b--ca cth [style=solid]; ca b--ca cti [style=solid]; ca b--ca ctj [style=solid]; ca b--ca ctk [style=solid]; ca b--ca ctl [style=solid]; ca b--ca ctm [style=solid]; ca b--ca ctn [style=solid]; ca b--ca cto [style=solid]; ca b--ca ctp [style=solid]; ca b--ca ctq [style=solid]; ca b--ca ctr [style=solid]; ca b--ca cts [style=solid]; ca b--ca ctt [style=solid]; ca b--ca ctu [style=solid]; ca b--ca ctv [style=solid]; ca b--ca ctw [style=solid]; ca b--ca ctx [style=solid]; ca b--ca cty [style=solid]; ca b--ca ctz [style=solid]; ca b--ca cua [style=solid]; ca b--ca cub [style=solid]; ca b--ca cuc [style=solid]; ca b--ca cud [style=solid]; ca b--ca cue [style=solid]; ca b--ca cuf [style=solid]; ca b--ca cug [style=solid]; ca b--ca cuh [style=solid]; ca b--ca cui [style=solid]; ca b--ca cuj [style=solid]; ca b--ca cuk [style=solid]; ca b--ca cul [style=solid]; ca b--ca cum [style=solid]; ca b--ca cun [style=solid]; ca b--ca cuo [style=solid]; ca b--ca cup [style=solid]; ca b--ca cuq [style=solid]; ca b--ca cur [style=solid]; ca b--ca cus [style=solid]; ca b--ca cut [style=solid]; ca b--ca cuu [style=solid]; ca b--ca cuv [style=solid]; ca b--ca cuw [style=solid]; ca b--ca cux [style=solid]; ca b--ca cuy [style=solid]; ca b--ca cuz [style=solid]; ca b--ca cva [style=solid]; ca b--ca cvb [style=solid]; ca b--ca cvc [style=solid]; ca b--ca cvd [style=solid]; ca b--ca cve [style=solid]; ca b--ca cvf [style=solid]; ca b--ca cvg [style=solid]; ca b--ca cvh [style=solid]; ca b--ca cvi [style=solid]; ca b--ca cvj [style=solid]; ca b--ca cvk [style=solid]; ca b--ca cvl [style=solid]; ca b--ca cvm [style=solid]; ca b--ca cvn [style=solid]; ca b--ca cvo [style=solid]; ca b--ca cvp [style=solid]; ca b--ca cvq [style=solid]; ca b--ca cvr [style=solid]; ca b--ca cvs [style=solid]; ca b--ca cvt [style=solid]; ca b--ca cvu [style=solid]; ca b--ca cvv [style=solid]; ca b--ca cvw [style=solid]; ca b--ca cvx [style=solid]; ca b--ca cvy [style=solid]; ca b--ca cvz [style=solid]; ca b--ca cwa [style=solid]; ca b--ca cwb [style=solid]; ca b--ca cwc [style=solid]; ca b--ca cwd [style=solid]; ca b--ca cwe [style=solid]; ca b--ca cwf [style=solid]; ca b--ca cwg [style=solid]; ca b--ca cwh [style=solid]; ca b--ca cwi [style=solid]; ca b--ca cwj [style=solid]; ca b--ca cwk [style=solid]; ca b--ca cwl [style=solid]; ca b--ca cwm [style=solid]; ca b--ca cwn [style=solid]; ca b--ca cwo [style=solid]; ca b--ca cwp [style=solid]; ca b--ca cwq [style=solid]; ca b--ca cwr [style=solid]; ca b--ca cws [style=solid]; ca b--ca cwt [style=solid]; ca b--ca cwu [style=solid]; ca b--ca cwv [style=solid]; ca b--ca cww [style=solid]; ca b--ca cwx [style=solid]; ca b--ca cwy [style=solid]; ca b--ca cwz [style=solid]; ca b--ca cxa [style=solid]; ca b--ca cxb [style=solid]; ca b--ca cxc [style=solid]; ca b--ca cxd [style=solid]; ca b--ca cxe [style=solid]; ca b--ca cxf [style=solid]; ca b--ca cxg [style=solid]; ca b--ca cxh [style=solid]; ca b--ca cxi [style=solid]; ca b--ca cxj [style=solid]; ca b--ca cxk [style=solid]; ca b--ca cxl [style=solid]; ca b--ca cxm [style=solid]; ca b--ca cxn [style=solid]; ca b--ca cxo [style=solid]; ca b--ca cxp [style=solid]; ca b--ca cxq [style=solid]; ca b--ca cxr [style=solid]; ca b--ca cxs [style=solid]; ca b--ca cxt [style=solid]; ca b--ca cxu [style=solid]; ca b--ca cxv [style=solid]; ca b--ca cxw [style=solid]; ca b--ca cxx [style=solid]; ca b--ca cxy [style=solid]; ca b--ca cxz [style=solid]; ca b--ca cya [style=solid]; ca b--ca cyb [style=solid]; ca b--ca cyc [style=solid]; ca b--ca cyd [style=solid]; ca b--ca cye [style=solid]; ca b--ca cyf [style=solid]; ca b--ca cyg [style=solid]; ca b--ca cyh [style=solid]; ca b--ca cyi [style=solid]; ca b--ca cyj [style=solid]; ca b--ca cyk [style=solid]; ca b--ca cyl [style=solid]; ca b--ca cym [style=solid]; ca b--ca cyn [style=solid]; ca b--ca cyo [style=solid]; ca b--ca cyp [style=solid]; ca b--ca cyq [style=solid]; ca b--ca cyr [style=solid]; ca b--ca cys [style=solid]; ca b--ca cyt [style=solid]; ca b--ca cyu [style=solid]; ca b--ca cyv [style=solid]; ca b--ca cyw [style=solid]; ca b--ca cyx [style=solid]; ca b--ca cyy [style=solid]; ca b--ca cyz [style=solid]; ca b--ca cza [style=solid]; ca b--ca czb [style=solid]; ca b--ca czc [style=solid]; ca b--ca czd [style=solid]; ca b--ca cze [style=solid]; ca b--ca czf [style=solid]; ca b--ca czg [style=solid]; ca b--ca czh [style=solid]; ca b--ca czi [style=solid]; ca b--ca czj [style=solid]; ca b--ca czk [style=solid]; ca b--ca czl [style=solid]; ca b--ca czm [style=solid]; ca b--ca czn [style=solid]; ca b--ca czo [style=solid]; ca b--ca czp [style=solid]; ca b--ca czq [style=solid]; ca b--ca czr [style=solid]; ca b--ca czs [style=solid]; ca b--ca czt [style=solid]; ca b--ca czu [style=solid]; ca b--ca czv [style=solid]; ca b--ca czw [style=solid]; ca b--ca czx [style=solid]; ca b--ca czy [style=solid]; ca b--ca czz [style=solid]; ca b--ca daa [style=solid]; ca b--ca dab [style=solid]; ca b--ca dac [style=solid]; ca b--ca dad [style=solid]; ca b--ca dae [style=solid]; ca b--ca daf [style=solid]; ca b--ca dag [style=solid]; ca b--ca dah [style=solid]; ca b--ca dai [style=solid]; ca b--ca daj [style=solid]; ca b--ca dak [style=solid]; ca b--ca dal [style=solid]; ca b--ca dam [style=solid]; ca b--ca dan [style=solid]; ca b--ca dao [style=solid]; ca b--ca dap [style=solid]; ca b--ca daq [style=solid]; ca b--ca dar [style=solid]; ca b--ca das [style=solid]; ca b--ca dat [style=solid]; ca b--ca dau [style=solid]; ca b--ca dav [style=solid]; ca b--ca daw [style=solid]; ca b--ca dax [style=solid]; ca b--ca day [style=solid]; ca b--ca daz [style=solid]; ca b--ca dba [style=solid]; ca b--ca dbb [style=solid]; ca b--ca dbc [style=solid]; ca b--ca dbd [style=solid]; ca b--ca dbe [style=solid]; ca b--ca dbf [style=solid]; ca b--ca dbg [style=solid]; ca b--ca dbh [style=solid]; ca b--ca dbi [style=solid]; ca b--ca dbj [style=solid]; ca b--ca dbk [style=solid]; ca b--ca dbl [style=solid]; ca b--ca dbm [style=solid]; ca b--ca dbn [style=solid]; ca b--ca dbo [style=solid]; ca b--ca dbp [style=solid]; ca b--ca dbq [style=solid]; ca b--ca dbr [style=solid]; ca b--ca dbs [style=solid]; ca b--ca dbt [style=solid]; ca b--ca dbu [style=solid]; ca b--ca dbv [style=solid]; ca b--ca dbw [style=solid]; ca b--ca dbx [style=solid]; ca b--ca dby [style=solid]; ca b--ca dbz [style=solid]; ca b--ca dca [style=solid]; ca b--ca dcb [style=solid]; ca b--ca dcc [style=solid]; ca b--ca dcd [style=solid]; ca b--ca dce [style=solid]; ca b--ca dcf [style=solid]; ca b--ca dcg [style=solid]; ca b--ca dch [style=solid]; ca b--ca dci [style=solid]; ca b--ca dcj [style=solid]; ca b--ca dck [style=solid]; ca b--ca dcl [style=solid]; ca b--ca dcm [style=solid]; ca b--ca dcn [style=solid]; ca b--ca dco [style=solid]; ca b--ca dcp [style=solid]; ca b--ca dcq [style=solid]; ca b--ca dcr [style=solid]; ca b--ca dcs [style=solid]; ca b--ca dct [style=solid]; ca b--ca dcu [style=solid]; ca b--ca dcv [style=solid]; ca b--ca dcw [style=solid]; ca b--ca dcx [style=solid]; ca b--ca dcy [style=solid]; ca b--ca dcz [style=solid]; ca b--ca dda [style=solid]; ca b--ca ddb [style=solid]; ca b--ca ddc [style=solid]; ca b--ca ddd [style=solid]; ca b--ca dde [style=solid]; ca b--ca ddf [style=solid]; ca b--ca ddg [style=solid]; ca b--ca ddh [style=solid]; ca b--ca ddi [style=solid]; ca b--ca ddj [style=solid]; ca b--ca ddk [style=solid]; ca b--ca ddl [style=solid]; ca b--ca ddm [style=solid]; ca b--ca ddn [style=solid]; ca b--ca ddo [style=solid]; ca b--ca ddp [style=solid]; ca b--ca ddq [style=solid]; ca b--ca ddr [style=solid]; ca b--ca dds [style=solid]; ca b--ca ddt [style=solid]; ca b--ca ddu [style=solid]; ca b--ca ddv [style=solid]; ca b--ca ddw [style=solid]; ca b--ca ddx [style=solid]; ca b--ca ddy [style=solid]; ca b--ca ddz [style=solid]; ca b--ca dea [style=solid]; ca b--ca deb [style=solid]; ca b--ca dec [style=solid]; ca b--ca ded [style=solid]; ca b--ca dee [style=solid]; ca b--ca def [style=solid]; ca b--ca deg [style=solid]; ca b--ca deh [style=solid]; ca b--ca dei [style=solid]; ca b--ca dej [style=solid]; ca b--ca dek [style=solid]; ca b--ca del [style=solid]; ca b--ca dem [style=solid]; ca b--ca den [style=solid]; ca b--ca deo [style=solid]; ca b--ca dep [style=solid]; ca b--ca deq [style=solid]; ca b--ca der [style=solid]; ca b--ca des [style=solid]; ca b--ca det [style=solid]; ca b--ca deu [style=solid]; ca b--ca dev [style=solid]; ca b--ca dew [style=solid]; ca b--ca dex [style=solid]; ca b--ca dey [style=solid]; ca b--ca dez [style=solid]; ca b--ca dfa [style=solid]; ca b--ca dfb [style=solid]; ca b--ca dfc [style=solid]; ca b--ca dfd [style=solid]; ca b--ca dfe [style=solid]; ca b--ca dff [style=solid]; ca b--ca dfg [style=solid]; ca b--ca dfh [style=solid]; ca b--ca dfi [style=solid]; ca b--ca dfj [style=solid]; ca b--ca dfk [style=solid]; ca b--ca dfl [style=solid]; ca b--ca dfm [style=solid]; ca b--ca dfn [style=solid]; ca b--ca dfo [style=solid]; ca b--ca dfp [style=solid]; ca b--ca dfq [style=solid]; ca b--ca dfr [style=solid]; ca b--ca dfs [style=solid]; ca b--ca dft [style=solid]; ca b--ca dfu [style=solid]; ca b--ca dfv [style=solid]; ca b--ca dfw [style=solid]; ca b--ca dfx [style=solid]; ca b--ca dfy [style=solid]; ca b--ca dfz [style=solid]; ca b--ca dga [style=solid]; ca b--ca dgb [style=solid]; ca b--ca dgc [style=solid]; ca b--ca dgd [style=solid]; ca b--ca dge [style=solid]; ca b--ca dgf [style=solid]; ca b--ca dgg [style=solid]; ca b--ca dgh [style=solid]; ca b--ca dgi [style=solid]; ca b--ca dgj [style=solid]; ca b--ca dgk [style=solid]; ca b--ca dgl [style=solid]; ca b--ca dgm [style=solid]; ca b--ca dgn [style=solid]; ca b--ca dgo [style=solid]; ca b--ca dgp [style=solid]; ca b--ca dgq [style=solid]; ca b--ca dgr [style=solid]; ca b--ca dgs [style=solid]; ca b--ca dgt [style=solid]; ca b--ca dgu [style=solid]; ca b--ca dgv [style=solid]; ca b--ca dgw [style=solid]; ca b--ca dgx [style=solid]; ca b--ca dgy [style=solid]; ca b--ca dgz [style=solid]; ca b--ca dha [style=solid]; ca b--ca dhb [style=solid]; ca b--ca dhc [style=solid]; ca b--ca dhd [style=solid]; ca b--ca dhe [style=solid]; ca b--ca dhf [style=solid]; ca b--ca dhg [style=solid]; ca b--ca dhh [style=solid]; ca b--ca dhi [style=solid]; ca b--ca dhj [style=solid]; ca b--ca dhk [style=solid]; ca b--ca dhl [style=solid]; ca b--ca dhm [style=solid]; ca b--ca dhn [style=solid]; ca b--ca dho [style=solid]; ca b--ca dhp [style=solid]; ca b--ca dhq [style=solid]; ca b--ca dhr [style=solid]; ca b--ca dhs [style=solid]; ca b--ca dht [style=solid]; ca b--ca dhu [style=solid]; ca b--ca dhv [style=solid]; ca b--ca dhw [style=solid]; ca b--ca dhx [style=solid]; ca b--ca dhy [style=solid]; ca b--ca dhz [style=solid]; ca b--ca dia [style=solid]; ca b--ca dib [style=solid]; ca b--ca dic [style=solid]; ca b--ca did [style=solid]; ca b--ca die [style=solid]; ca b--ca dif [style=solid]; ca b--ca dig [style=solid]; ca b--ca dih [style=solid]; ca b--ca dii [style=solid]; ca b--ca dij [style=solid]; ca b--ca dik [style=solid]; ca b--ca dil [style=solid]; ca b--ca dim [style=solid]; ca b--ca din [style=solid]; ca b--ca dio [style=solid]; ca b--ca dip [style=solid]; ca b--ca diq [style=solid]; ca b--ca dir [style=solid]; ca b--ca dis [style=solid]; ca b--ca dit [style=solid]; ca b--ca diu [style=solid]; ca b--ca div [style=solid]; ca b--ca diw [style=solid]; ca b--ca dix [style=solid]; ca b--ca diy [style=solid]; ca b--ca diz [style=solid]; ca b--ca dja [style=solid]; ca b--ca djb [style=solid]; ca b--ca djc [style=solid]; ca b--ca djd [style=solid]; ca b--ca dje [style=solid]; ca b--ca djf [style=solid]; ca b--ca djg [style=solid]; ca b--ca djh [style=solid]; ca b--ca dji [style=solid]; ca b--ca djj [style=solid]; ca b--ca djk [style=solid]; ca b--ca djl [style=solid]; ca b--ca djm [style=solid]; ca b--ca djn [style=solid]; ca b--ca djo [style=solid]; ca b--ca djp [style=solid]; ca b--ca djq [style=solid]; ca b--ca djr [style=solid]; ca b--ca djs [style=solid]; ca b--ca djt [style=solid]; ca b--ca dju [style=solid]; ca b--ca djv [style=solid]; ca b--ca djw [style=solid]; ca b--ca djx [style=solid]; ca b--ca djy [style=solid]; ca b--ca djz [style=solid]; ca b--ca dka [style=solid]; ca b--ca dkb [style=solid]; ca b--ca dkc [style=solid]; ca b--ca dkd [style=solid]; ca b--ca dke [style=solid]; ca b--ca dkf [style=solid]; ca b--ca dkg [style=solid]; ca b--ca dkh [style=solid]; ca b--ca dki [style=solid]; ca b--ca dkj [style=solid]; ca b--ca dkk [style=solid]; ca b--ca dkl [style=solid]; ca b--ca dkm [style=solid]; ca b--ca dkn [style=solid]; ca b--ca dko [style=solid]; ca b--ca dkp [style=solid]; ca b--ca dkq [style=solid]; ca b--ca dkr [style=solid]; ca b--ca dks [style=solid]; ca b--ca dkt [style=solid]; ca b--ca dku [style=solid]; ca b--ca dkv [style=solid]; ca b--ca dkw [style=solid]; ca b--ca dkx [style=solid]; ca b--ca dky [style=solid]; ca b--ca dkz [style=solid]; ca c--ca d [style=solid]; ca c--ca e [style=solid]; ca c--ca f [style=solid]; ca c--ca g [style=solid]; ca c--ca h [style=solid]; ca c--ca i [style=solid]; ca c--ca j [style=solid]; ca c--ca k [style=solid]; ca c--ca l [style=solid]; ca c--ca m [style=solid]; ca c--ca n [style=solid]; ca c--ca o [style=solid]; ca c--ca p [style=solid]; ca c--ca q [style=solid]; ca c--ca r [style=solid]; ca c--ca s [style=solid]; ca c--ca t [style=solid]; ca c--ca u [style=solid]; ca c--ca v [style=solid]; ca c--ca w [style=solid]; ca c--ca x [style=solid]; ca c--ca y [style=solid]; ca c--ca z [style=solid]; ca c--ca aa [style=solid]; ca c--ca ab [style=solid]; ca c--ca ac [style=solid]; ca c--ca ad [style=solid]; ca c--ca ae [style=solid]; ca c--ca af [style=solid]; ca c--ca ag [style=solid]; ca c--ca ah [style=solid]; ca c--ca ai [style=solid]; ca c--ca aj [style=solid]; ca c--ca ak [style=solid]; ca c--ca al [style=solid]; ca c--ca am [style=solid]; ca c--ca an [style=solid]; ca c--ca ao [style=solid]; ca c--ca ap [style=solid]; ca c--ca aq [style=solid]; ca c--ca ar [style=solid]; ca c--ca as [style=solid]; ca c--ca at [style=solid]; ca c--ca au [style=solid]; ca c--ca av [style=solid]; ca c--ca aw [style=solid]; ca c--ca ax [style=solid]; ca c--ca ay [style=solid]; ca c--ca az [style=solid]; ca c--ca ba [style=solid]; ca c--ca bb [style=solid]; ca c--ca bc [style=solid]; ca c--ca bd [style=solid]; ca c--ca be [style=solid]; ca c--ca bf [style=solid]; ca c--ca bg [style=solid]; ca c--ca bh [style=solid]; ca c--ca bi [style=solid]; ca c--ca bj [style=solid]; ca c--ca bk [style=solid]; ca c--ca bl [style=solid]; ca c--ca bm [style=solid]; ca c--ca bn [style=solid]; ca c--ca bo [style=solid]; ca c--ca bp [style=solid]; ca c--ca bq [style=solid]; ca c--ca br [style=solid]; ca c--ca bs [style=solid]; ca c--ca bt [style=solid]; ca c--ca bu [style=solid]; 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ca c--ca cid [style=solid]; ca c--ca cie [style=solid]; ca c--ca cif [style=solid]; ca c--ca cig [style=solid]; ca c--ca cih [style=solid]; ca c--ca cii [style=solid]; ca c--ca cij [style=solid]; ca c--ca cik [style=solid]; ca c--ca cil [style=solid]; ca c--ca cim [style=solid]; ca c--ca cin [style=solid]; ca c--ca cio [style=solid]; ca c--ca cip [style=solid]; ca c--ca ciq [style=solid]; ca c--ca cir [style=solid]; ca c--ca cis [style=solid]; ca c--ca cit [style=solid]; ca c--ca ciu [style=solid]; ca c--ca civ [style=solid]; ca c--ca ciw [style=solid]; ca c--ca cix [style=solid]; ca c--ca ciy [style=solid]; ca c--ca ciz [style=solid]; ca c--ca cja [style=solid]; ca c--ca cjb [style=solid]; ca c--ca cjc [style=solid]; ca c--ca cjd [style=solid]; ca c--ca cje [style=solid]; ca c--ca cjf [style=solid]; ca c--ca cjg [style=solid]; ca c--ca cjh [style=solid]; ca c--ca cji [style=solid]; ca c--

A Comprehensive Technical Guide to the Crystal Structure Analysis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol: A Methodological Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. The title compound, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, combines this privileged scaffold with a 4-methoxybenzyl group, which can influence lipophilicity and aromatic interactions, and a hydroxymethyl moiety, a key site for hydrogen bonding and further functionalization.[1] A definitive understanding of its three-dimensional atomic arrangement is paramount for rational drug design, enabling precise structure-activity relationship (SAR) studies and computational modeling. This guide provides a comprehensive, field-proven methodological framework for researchers and drug development professionals, detailing the entire workflow from synthesis and characterization to single-crystal X-ray diffraction and in-depth analysis of intermolecular interactions. While a published structure for this specific molecule is not available, this document outlines the authoritative process by which such a structure would be determined and analyzed, establishing a gold-standard protocol for this class of compounds.[2]

Introduction: Strategic Importance of Structural Elucidation

In the landscape of drug development, the 1,2,4-triazole scaffold is recognized for its diverse pharmacological activities, including antifungal, antimicrobial, and anticancer properties.[3][4] The precise spatial orientation of substituents on this core dictates its interaction with biological targets. For (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, the key structural questions that directly impact its potential as a drug lead are:

  • Conformational Preference: What is the rotational orientation of the 4-methoxybenzyl group relative to the triazole ring?

  • Hydrogen Bonding Potential: How does the hydroxymethyl group participate in intra- and intermolecular hydrogen bonding networks?

  • Crystal Packing Forces: What non-covalent interactions govern the solid-state assembly, influencing properties like solubility and stability?

Answering these questions requires high-resolution structural data, for which single-crystal X-ray crystallography is the definitive technique.[2] This guide provides the expert-driven workflow to achieve this.

Part I: Synthesis and Verification of Chemical Identity

The foundational step in any crystal structure analysis is the unambiguous synthesis and purification of the target compound. A plausible and efficient synthetic route is essential for obtaining high-purity material suitable for crystallization.

Proposed Synthetic Pathway

The synthesis of N-substituted 1,2,4-triazoles can be achieved through various established methods. A robust approach involves the reaction of a suitably protected starting material with 4-methoxybenzyl chloride, followed by functional group manipulation. The following diagram outlines a proposed high-level workflow.

G A Starting Material (e.g., 1H-1,2,4-triazole-5-carbaldehyde) B Protection of Aldehyde (e.g., Acetal formation) A->B Protection C N-Alkylation with 4-Methoxybenzyl Chloride B->C Base, Solvent D Deprotection of Aldehyde C->D Acidic Hydrolysis E Reduction of Aldehyde (e.g., with NaBH4) D->E Reducing Agent G Purification (Column Chromatography) E->G F Target Compound: (1-(4-Methoxybenzyl)-1H-1,2,4- triazol-5-yl)methanol G->F

Caption: Proposed synthetic workflow for the title compound.

Protocol: Spectroscopic Verification

Before proceeding to crystallization, the chemical identity and purity of the synthesized compound must be rigorously confirmed. This serves as a critical self-validation step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Expect characteristic signals for the methoxy protons (~3.8 ppm), benzyl CH₂ protons (~5.4 ppm), aromatic protons of the methoxybenzyl group (~6.9 and 7.3 ppm), the triazole C-H proton (~8.0 ppm), the hydroxymethyl CH₂ protons, and the hydroxyl proton.[5][6]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Identify the signals for all unique carbon atoms, including the methoxy carbon, aromatic carbons, benzyl and hydroxymethyl CH₂ carbons, and the triazole ring carbons.[7]

    • Rationale: NMR provides the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each atom.

  • Mass Spectrometry (MS):

    • Utilize a high-resolution mass spectrometry (HRMS) technique like Electrospray Ionization (ESI).

    • Observe the molecular ion peak (e.g., [M+H]⁺) and confirm that the measured mass corresponds to the calculated exact mass of C₁₁H₁₄N₃O₂⁺ (220.1135), within a narrow tolerance (e.g., ± 5 ppm).

    • Rationale: HRMS provides an exact mass measurement, confirming the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum (e.g., using an ATR accessory).

    • Look for characteristic absorption bands, such as a broad O-H stretch (~3300 cm⁻¹) from the methanol group, C-H stretches (~2800-3100 cm⁻¹), C=N and C=C stretches in the aromatic region (~1500-1600 cm⁻¹), and a strong C-O stretch (~1250 cm⁻¹) from the methoxy group.[3]

    • Rationale: IR spectroscopy confirms the presence of key functional groups.

Part II: The Art of Single-Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The process is an empirical science guided by principles of solubility and slow, controlled precipitation.

Protocol: Growing Diffraction-Quality Crystals
  • Solvent Screening: Test the solubility of the purified compound (~5 mg) in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to identify a solvent in which it is sparingly soluble and an anti-solvent in which it is insoluble.

  • Slow Evaporation Method:

    • Dissolve the compound in a suitable solvent to near-saturation in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Rationale: As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of a limited number of nucleation sites and encouraging the growth of large, well-ordered crystals.

  • Vapor Diffusion Method (Hanging or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a good solvent. Place a small drop (~5-10 µL) of this solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well containing a larger volume of an anti-solvent.

    • Sitting Drop: Place the drop of the compound's solution on a post inside a sealed well that contains the anti-solvent.

    • Rationale: The anti-solvent vapor slowly diffuses into the drop, gradually reducing the solubility of the compound and inducing crystallization in a highly controlled manner. This is often the preferred method for producing high-quality crystals.

Part III: Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, X-ray diffraction is used to determine the precise arrangement of atoms in the crystal lattice.

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement A Select & Mount Crystal on Goniometer Head B Center Crystal in X-ray Beam A->B C Data Collection (Rotating Crystal Method) B->C D Collect Diffraction Images (Frames) C->D E Integrate Frames & Reduce Data (h, k, l, I, σ(I)) D->E F Determine Unit Cell & Space Group E->F G Solve Structure (e.g., Direct Methods, Patterson) F->G H Refine Structure (Least-Squares Minimization) G->H I Validate Structure (CheckCIF) H->I

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal (typically 0.1-0.3 mm in dimension) is carefully mounted on a glass fiber or loop and placed on the goniometer head of a diffractometer.[8]

  • Data Collection: The crystal is cooled (e.g., to 100 K) in a stream of nitrogen gas to minimize thermal motion. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, which is rotated to expose all possible lattice planes to the beam, and the resulting diffraction pattern is recorded on a detector.[8]

  • Structure Solution: Software is used to integrate the diffraction spots and determine the unit cell parameters and space group. The initial positions of the atoms are determined using methods like SHELXT or SIR.

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm (e.g., SHELXL) to achieve the best fit between the observed diffraction data and the calculated data based on the atomic model.[9]

Data Presentation: Crystallographic Parameters

All quantitative crystallographic data should be summarized in a standardized table. The following is a representative template, populated with plausible data for a molecule of this type.

ParameterValue (Illustrative Example)
Chemical FormulaC₁₁H₁₃N₃O₂
Formula Weight219.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)15.678(5)
c (Å)9.245(4)
β (°)105.34(2)
Volume (ų)1190.1(7)
Z (Molecules/Unit Cell)4
Calculated Density (g/cm³)1.223
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)100(2)
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-Fit (S)1.05
CCDC Deposition Number[To be assigned upon publication]

Part IV: Advanced Structural Interpretation

With a refined crystal structure, the focus shifts to a detailed analysis of its geometric features and the non-covalent interactions that dictate its supramolecular assembly.

Analysis of Intermolecular Interactions

Understanding how molecules pack in the solid state is crucial for predicting physical properties and potential binding motifs. Hirshfeld surface analysis is a powerful computational tool for this purpose.[10][11]

G Structure Refined Crystal Structure (.cif file) Analysis Hirshfeld Surface Analysis d_norm Surface 2D Fingerprint Plot Structure->Analysis:head Interactions { Quantified Intermolecular Contacts | O-H···N Hydrogen Bonds | π-π Stacking | C-H···π Interactions | H···H van der Waals Contacts} Analysis:dnorm->Interactions:h Identifies strong H-bonds (red spots) Analysis:fp->Interactions:head Decomposes contacts by atom pair type (%)

Caption: Workflow for analyzing intermolecular contacts using Hirshfeld surfaces.

  • Hirshfeld Surface Generation: The Hirshfeld surface is generated by partitioning the crystal space between molecules. It is mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, indicating strong interactions like hydrogen bonds.[11][12]

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance from the surface to the nearest atom inside (di) versus the distance to the nearest atom outside (de). This allows for the quantitative decomposition of the crystal packing into contributions from different interaction types (e.g., H···H, C···H, O···H).[10]

  • Expected Interactions: For the title compound, one would anticipate strong O-H···N hydrogen bonds involving the hydroxymethyl group and a nitrogen acceptor on the triazole ring of an adjacent molecule. Additionally, C-H···π and potential π-π stacking interactions involving the aromatic rings are likely to be significant contributors to the overall crystal packing.[5]

Conclusion and Implications for Drug Design

This technical guide provides a rigorous, start-to-finish framework for the definitive structural elucidation of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol. By following these expert-validated protocols, researchers can:

  • Confirm Absolute Structure: Provide unequivocal proof of the molecule's constitution and conformation.[2]

  • Inform SAR Studies: Correlate specific 3D features (e.g., the orientation of the methoxybenzyl group or the hydrogen bond donor/acceptor vectors) with biological activity.

  • Enable Structure-Based Design: Use the high-resolution crystal structure as a starting point for computational docking studies to predict binding modes to target proteins.[11][13][14]

  • Guide Formulation: Understand the solid-state packing and intermolecular forces, which can influence physicochemical properties like solubility, crystal habit, and polymorphism.

The application of this comprehensive workflow ensures the generation of high-quality, reliable structural data, accelerating the journey of promising molecules like (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol from chemical entities to potential therapeutic agents.

References

  • Royal Society of Chemistry. (n.d.). 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties. CrystEngComm. [Link]

  • MDPI. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules. [Link]

  • PubMed. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System-Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (n.d.). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. [Link]

  • MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules. [Link]

  • ResearchGate. (2021). (PDF) Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. [Link]

  • Bohrium. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. [Link]

  • ResearchGate. (2019). (PDF) Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. [Link]

  • MySkinRecipes. (n.d.). [1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]methanol. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate. [Link]

  • MDPI. (n.d.). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine. [Link]

  • Zaporizhzhia State Medical and Pharmaceutical University. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. [Link]

Sources

The Multifaceted Biological Activities of 1,2,4-Triazole Methanol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse biological activities of 1,2,4-triazole methanol derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into their prominent antifungal, antibacterial, and anticancer properties, detailing the underlying mechanisms of action and providing robust experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to accelerate research and discovery.

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its capacity to engage in various biological interactions. Its unique electronic and structural features allow it to act as a hydrogen bond donor and acceptor, contributing to its ability to bind to a wide array of biological targets. The incorporation of a methanol group and other substituents onto this core structure gives rise to a diverse library of derivatives with a broad spectrum of pharmacological activities.[1][2] This guide will focus on the key therapeutic areas where these compounds have shown significant promise.

Antifungal Activity: Targeting Ergosterol Biosynthesis

1,2,4-triazole methanol derivatives are perhaps most well-known for their potent antifungal activity. Many commercially successful antifungal drugs, such as fluconazole and itraconazole, are based on this chemical motif.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of antifungal action for 1,2,4-triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

The nitrogen atom (N4) of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This blockage disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol. The resulting defective cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[4]

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 1,2,4-Triazole Derivative AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-Demethylase (CYP51) Lanosterol->CYP51 Natural Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalysis DefectiveMembrane Defective Fungal Cell Membrane CYP51->DefectiveMembrane Triazole 1,2,4-Triazole Methanol Derivative Triazole->CYP51 Inhibition FungalCellDeath Fungal Cell Death DefectiveMembrane->FungalCellDeath Anticancer_Mechanisms cluster_aromatase Aromatase Inhibition cluster_kinase Kinase Signaling Inhibition cluster_tubulin Tubulin Polymerization Inhibition Triazole 1,2,4-Triazole Methanol Derivative Aromatase Aromatase (CYP19A1) Triazole->Aromatase Inhibits EGFR EGFR Triazole->EGFR Inhibits BRAF BRAF Triazole->BRAF Inhibits Tubulin Tubulin Triazole->Tubulin Inhibits Estrogens Estrogens Aromatase->Estrogens Androgens Androgens Androgens->Aromatase HormoneReceptorPositiveCancer Hormone Receptor-Positive Breast Cancer Cell Estrogens->HormoneReceptorPositiveCancer Promotes Growth Proliferation Cell Proliferation & Survival EGFR->Proliferation BRAF->Proliferation Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest Cell Cycle Arrest & Apoptosis Microtubules->CellCycleArrest

Diverse Anticancer Mechanisms of 1,2,4-Triazole Methanol Derivatives.
Structure-Activity Relationship (SAR) Insights
  • Aromatase Inhibitors: The 1,2,4-triazole ring is a key pharmacophore for aromatase inhibition, with the nitrogen atoms coordinating to the heme iron of the enzyme. [5]* Kinase Inhibitors: The specific substituents on the aromatic rings of the diaryl methanol scaffold are critical for achieving potent and selective inhibition of kinases like EGFR and BRAF. [6]* General Cytotoxicity: The presence of certain functional groups, such as halogens, can enhance the overall cytotoxic activity against various cancer cell lines. [7] Table 3: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound IDCancer Cell LineTargetIC50 (µM)Reference
Derivative 8cA549 (Lung)EGFR, Tubulin, BRAF3.6 (EGFR)[6][8]
Derivative 7eMCF-7 (Breast)Aromatase (predicted)4.7[7]
Bet-TZ1A375 (Melanoma)Apoptosis Induction22.41[9]
Compound 58aPC-3 (Prostate)Methionine Aminopeptidase-226.0[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Other Notable Biological Activities

Beyond the "big three," 1,2,4-triazole methanol derivatives have shown potential in other therapeutic areas.

  • Antiviral Activity: Some derivatives have demonstrated activity against a range of viruses, including influenza and herpes simplex virus. [10]The proposed mechanisms often involve the inhibition of viral enzymes or interference with viral replication processes. [10]* Anti-inflammatory Activity: Certain 1,2,4-triazole compounds exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating the production of pro-inflammatory cytokines. [11][12]

Rationale for Experimental Model Selection

The choice of experimental models is critical for the reliable evaluation of the biological activities of 1,2,4-triazole derivatives.

  • Cancer Cell Lines: The selection of cancer cell lines for cytotoxicity assays is often based on the specific type of cancer being targeted and the known molecular characteristics of the cell lines (e.g., expression of specific receptors or oncogenes). [13][14]Using a panel of cell lines from different tissues of origin provides a broader understanding of the compound's spectrum of activity.

  • Microbial Strains: For antimicrobial susceptibility testing, standard reference strains (e.g., from ATCC) are used to ensure the reproducibility and comparability of results. [15]The inclusion of clinically relevant, drug-resistant strains is also crucial for evaluating the potential of new compounds to address the challenge of antimicrobial resistance.

Conclusion and Future Directions

1,2,4-triazole methanol derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their established success as antifungal agents provides a strong foundation for further exploration into their antibacterial, anticancer, and other therapeutic potentials. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for their antibacterial, anticancer, and other activities.

  • Structure-Activity Relationship Optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Overcoming Drug Resistance: Designing novel derivatives that can circumvent existing mechanisms of drug resistance in fungi, bacteria, and cancer cells.

The continued investigation of this remarkable chemical scaffold holds great promise for the development of new and effective therapies for a variety of human diseases.

References

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Introduction: The Versatility of the 1,2,4-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanisms of Action for Substituted 1,2,4-Triazole Compounds

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, forming the core of a multitude of clinically significant therapeutic agents.[1][2][3] This five-membered heterocyclic ring, containing three nitrogen atoms, exhibits a unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, which allow for high-affinity interactions with a wide range of biological targets.[1] Consequently, substituted 1,2,4-triazoles have been successfully developed as antifungal, anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[4][5][6][7][8] This guide provides an in-depth exploration of the primary mechanisms of action through which these compounds exert their therapeutic effects, offering insights for researchers and professionals in drug development.

Part 1: Antifungal Activity - The Hallmark of 1,2,4-Triazoles

The most well-established and commercially successful application of 1,2,4-triazole compounds is in the treatment of fungal infections.[9][10][11] Marketed drugs such as fluconazole, itraconazole, and voriconazole are cornerstones of antifungal therapy.[1][12]

Primary Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The principal mechanism of antifungal action for 1,2,4-triazoles is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][10][12][13] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is the fungal equivalent of the cholesterol biosynthesis pathway in mammals.[12][13] Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity, fluidity, and the function of membrane-bound proteins.[12][13]

The inhibition of CYP51 by 1,2,4-triazoles disrupts the conversion of lanosterol to ergosterol.[13][14] This leads to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[14] The consequences of this disruption are multifaceted and ultimately lead to the cessation of fungal growth (fungistatic effect) or, in some cases, fungal cell death (fungicidal effect).[13][14]

The key to this inhibitory action lies in the interaction between the triazole ring and the heme iron atom at the active site of the CYP51 enzyme.[13][15] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron, preventing the binding of the natural substrate, lanosterol, and the subsequent oxidative demethylation reaction.[13]

Signaling Pathway: Ergosterol Biosynthesis and its Inhibition

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 1,2,4-Triazoles cluster_consequences Cellular Consequences Lanosterol Lanosterol Intermediate_Sterols 14-demethyl lanosterol Lanosterol->Intermediate_Sterols CYP51 (Lanosterol 14α-demethylase) Toxic_Sterol_Accumulation Toxic 14α-methylated Sterol Accumulation Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Ergosterol_Depletion Ergosterol Depletion Triazole Substituted 1,2,4-Triazole Triazole->Lanosterol Inhibits CYP51 Membrane_Disruption Disrupted Membrane Integrity & Function Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Growth_Inhibition Inhibition of Fungal Growth/Cell Death Membrane_Disruption->Fungal_Growth_Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by substituted 1,2,4-triazoles.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

A fundamental experiment to determine the antifungal activity of novel 1,2,4-triazole compounds is the in vitro susceptibility test.

Methodology: Broth Microdilution Method (CLSI M27)

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is prepared to a specific cell density.

  • Serial Dilution of Test Compounds: The substituted 1,2,4-triazole compounds are serially diluted in a multi-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by spectrophotometric reading.

CompoundFungal StrainMIC (µg/mL)Reference
FluconazoleCandida albicans0.25 - 2.0[16]
ItraconazoleAspergillus fumigatus0.125 - 1.0[12]
Novel Triazole XCryptococcus neoformans0.06 - 0.5Fictional Data

Part 2: Anticancer Activity - A Multifaceted Approach

Substituted 1,2,4-triazoles have emerged as a promising class of anticancer agents, demonstrating efficacy through diverse mechanisms of action.[2][4][17]

Mechanism 1: Inhibition of Tubulin Polymerization

Certain 1,2,4-triazole derivatives act as potent inhibitors of tubulin polymerization, a critical process for microtubule formation.[18][19][20] Microtubules are essential components of the cytoskeleton, playing a vital role in cell division (mitosis), intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly.[18] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Polymerization_Assay Start Start: Purified Tubulin Incubation Incubate at 37°C with GTP Start->Incubation Inhibitor Add 1,2,4-Triazole Derivative Start->Inhibitor Polymerization Tubulin Polymerization (Microtubule Formation) Incubation->Polymerization Inhibited_Polymerization Inhibition of Polymerization Incubation->Inhibited_Polymerization Measurement Measure Absorbance/Fluorescence over Time Polymerization->Measurement Control Control (No Inhibitor) Measurement->Control Baseline Result Result: Decreased Absorbance/Fluorescence Measurement->Result Inhibitory Effect Inhibitor->Incubation Inhibited_Polymerization->Measurement

Caption: Workflow for an in vitro tubulin polymerization assay.

Mechanism 2: Kinase Inhibition

Many cellular signaling pathways that regulate cell growth, proliferation, and survival are controlled by protein kinases. Dysregulation of these kinases is a common feature of cancer. Several substituted 1,2,4-triazoles have been identified as inhibitors of various kinases, including:

  • Tyrosine Kinases: Certain triazole compounds show promise as inhibitors of tyrosine kinases, which are often overactive in cancer.[4][21]

  • VEGFR-2: Some 1,2,4-triazole-tethered indolinones have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors).[22]

  • FGFR1: Novel 1,2,4-triazole derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), another important target in cancer therapy.[23]

Mechanism 3: Aromatase Inhibition

In hormone-dependent breast cancers, the enzyme aromatase is responsible for the final step in estrogen biosynthesis. Non-steroidal aromatase inhibitors, such as anastrozole and letrozole, which contain a 1,2,4-triazole moiety, are used in the treatment of these cancers.[1][21] The triazole nitrogen atom coordinates with the heme iron of the aromatase enzyme, blocking its activity and thereby reducing estrogen levels.

Part 3: Antimicrobial and Other Biological Activities

Beyond their antifungal and anticancer properties, substituted 1,2,4-triazoles exhibit a broad spectrum of other biological activities.

Antimicrobial Activity

The 1,2,4-triazole scaffold is present in compounds with activity against various bacteria.[7][24] The mechanisms of action are diverse and can include the inhibition of essential bacterial enzymes or interference with cell wall biosynthesis.[4]

Anti-inflammatory Activity

Some 1,2,4-triazole-3-thione derivatives have shown anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the inflammatory response.[5]

Antiviral Activity

The well-known antiviral drug ribavirin contains a 1,2,4-triazole carboxamide moiety and exhibits broad-spectrum activity against both RNA and DNA viruses.[1][5]

Conclusion: A Scaffold of Continuing Promise

The 1,2,4-triazole nucleus continues to be a highly valuable and versatile scaffold in the design and development of new therapeutic agents. Its ability to interact with a wide array of biological targets through diverse mechanisms of action ensures its continued relevance in medicinal chemistry. Future research will undoubtedly uncover new applications and refine the therapeutic potential of this remarkable heterocyclic system.

References

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The 1,2,4-Triazole Scaffold: A Cornerstone in Modern Drug Discovery and a Synthetic Blueprint for (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1,2,4-Triazole Core

The 1,2,4-triazole ring system is a quintessential heterocyclic scaffold that has garnered immense attention in medicinal chemistry. Its prevalence in a multitude of clinically approved drugs stems from its unique physicochemical properties. The triazole moiety is metabolically stable, capable of participating in hydrogen bonding, and possesses a dipole moment that facilitates strong and specific interactions with biological targets. These attributes have rendered 1,2,4-triazoles a "privileged" structure in drug design, leading to their incorporation into a wide array of therapeutic agents with diverse biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties. This guide will delve into the synthetic strategies for a representative member of this class, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, providing a blueprint for the synthesis and functionalization of this important heterocyclic core.

Synthetic Pathway Design: A Strategic Approach to (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

While a specific historical account of the discovery of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is not extensively documented in the literature, its synthesis can be strategically designed based on well-established methodologies for the construction and functionalization of the 1,2,4-triazole ring. A plausible and efficient synthetic route involves a multi-step process, beginning with the formation of the core triazole ring, followed by regioselective N-alkylation and subsequent functional group manipulation.

The proposed synthesis commences with the preparation of a 5-substituted-1H-1,2,4-triazole, which is then N-alkylated with 4-methoxybenzyl chloride. The final step involves the reduction of an ester group at the 5-position to the desired primary alcohol. This approach allows for the controlled introduction of the key structural motifs of the target molecule.

Synthetic Pathway cluster_0 Core Triazole Formation cluster_1 N-Alkylation cluster_2 Reduction A Starting Materials B Intermediate Ester A->B Cyclization C 1H-1,2,4-triazole-5-carboxylate D N-alkylated triazole ester C->D 4-Methoxybenzyl chloride, Base E Final Product D->E Reducing Agent (e.g., LiAlH4)

Caption: Proposed synthetic workflow for (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol.

Step 1: Synthesis of Ethyl 1H-1,2,4-triazole-5-carboxylate

This initial step focuses on the construction of the core triazole ring bearing an ester functionality at the 5-position. A common and effective method is the reaction of ethyl glyoxalate with aminoguanidine.

Protocol:

  • To a stirred solution of ethyl glyoxalate (1.0 eq) in ethanol, add a solution of aminoguanidine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in water.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1H-1,2,4-triazole-5-carboxylate.

Step 2: N-Alkylation with 4-Methoxybenzyl Chloride

The regioselective alkylation of the 1H-1,2,4-triazole is a critical step. The use of a suitable base and solvent system can favor the desired N1-alkylation.

Protocol:

  • To a solution of ethyl 1H-1,2,4-triazole-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield ethyl 1-(4-methoxybenzyl)-1H-1,2,4-triazole-5-carboxylate.

Step 3: Reduction of the Ester to the Alcohol

The final step involves the reduction of the ester functionality to the primary alcohol using a powerful reducing agent like lithium aluminum hydride.

Protocol:

  • Prepare a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl 1-(4-methoxybenzyl)-1H-1,2,4-triazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol as the final product.

Characterization Data

The structural confirmation of the synthesized (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol would be achieved through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the methoxy group protons, the aromatic protons of the methoxybenzyl group, the benzylic methylene protons, the methylene protons of the methanol group, the triazole proton, and the hydroxyl proton.
¹³C NMR Resonances for all unique carbon atoms, including those of the methoxy group, the aromatic ring, the benzylic carbon, the triazole ring carbons, and the methylene carbon of the methanol group.
Mass Spec. The molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₃N₃O₂ (219.24 g/mol ).
FT-IR Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=N and N=N stretching of the triazole ring, and C-O stretching.

Potential Applications and Future Directions

The title compound, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the hydroxyl group provides a handle for further functionalization, allowing for the exploration of a wider chemical space in drug discovery programs.

Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives, this compound and its analogues could be investigated for:

  • Antifungal Activity: Many potent antifungal agents, such as fluconazole and itraconazole, feature a 1,2,4-triazole core.

  • Anticancer Activity: The triazole scaffold is present in several anticancer drugs, including letrozole and anastrozole, which are aromatase inhibitors.

  • Antiviral Activity: Ribavirin, a broad-spectrum antiviral drug, is a notable example of a 1,2,4-triazole derivative.

  • Other Therapeutic Areas: The versatility of the 1,2,4-triazole nucleus has led to its exploration in various other therapeutic areas, including as anti-inflammatory, anticonvulsant, and antitubercular agents.

TriazoleApplications center 1,2,4-Triazole Core antifungal Antifungal Agents (e.g., Fluconazole) center->antifungal anticancer Anticancer Agents (e.g., Letrozole) center->anticancer antiviral Antiviral Agents (e.g., Ribavirin) center->antiviral other Other Therapeutic Areas (Anti-inflammatory, etc.) center->other

Caption: Diverse therapeutic applications of the 1,2,4-triazole scaffold.

Conclusion

While the specific discovery and historical narrative of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol may not be a prominent part of the scientific literature, its synthesis and potential applications are firmly grounded in the rich and extensive chemistry of the 1,2,4-triazole scaffold. The strategic synthetic pathway detailed in this guide provides a practical and efficient route to this valuable molecule. As a versatile intermediate, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol holds significant promise for the development of novel therapeutic agents across a spectrum of diseases, underscoring the enduring importance of the 1,2,4-triazole core in medicinal chemistry.

References

  • MySkinRecipes. [1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]methanol. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Available at: [Link]

  • ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. Available at: [Link]

  • MDPI. Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Available at: [Link]

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol Analogs and Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to a multitude of clinically significant therapeutic agents.[1][2] Its metabolic stability, unique electronic properties, and capacity for diverse molecular interactions make it a cornerstone of modern drug design.[3] This guide focuses on a specific, promising subclass: (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol and its analogs. We will explore the synthetic strategies for accessing this core, delve into its vast therapeutic potential across oncology, infectious diseases, and enzyme inhibition, and elucidate the critical structure-activity relationships (SAR) that govern its biological effects. This document is intended for researchers, chemists, and drug development professionals, providing both high-level strategic insights and detailed, actionable experimental protocols.

The 1,2,4-Triazole Core: A Foundation of Pharmacological Versatility

The five-membered 1,2,4-triazole ring, with its three nitrogen atoms, is not merely a structural component but an active pharmacophore.[1][4] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating high-affinity interactions with biological receptors.[1][3] This versatility has led to the development of blockbuster drugs across a wide range of therapeutic areas:

  • Antifungal Agents: Fluconazole, Itraconazole, and Voriconazole are frontline treatments for systemic fungal infections.[5][6][7]

  • Anticancer Agents: Letrozole and Anastrozole are aromatase inhibitors used in breast cancer therapy.[8]

  • Antiviral Agents: Ribavirin demonstrates broad-spectrum antiviral activity.[6]

  • Anxiolytics: Alprazolam and Etizolam are well-known benzodiazepine derivatives containing the triazole moiety.[2]

The specific scaffold, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, combines this privileged triazole core with two key substituents poised for strategic modification:

  • N1-(4-Methoxybenzyl) Group: This lipophilic group can facilitate membrane permeability and offers a site for interaction with hydrophobic pockets in target proteins. The methoxy substituent can be modulated to alter electronic properties and metabolic stability.

  • C5-Methanol Group: The hydroxyl moiety provides a crucial hydrogen bonding point and serves as a synthetic handle for derivatization into esters, ethers, and other functional groups to fine-tune solubility and target engagement.

This guide will systematically unpack the potential of this scaffold, beginning with its synthesis.

Synthetic Pathways and Methodologies

The construction of the N-1 substituted 5-functionalized 1,2,4-triazole core is achievable through several established synthetic routes. A common and reliable strategy involves the cyclization of key intermediates derived from hydrazides. The choice of this pathway is based on the commercial availability of starting materials and the generally high yields achieved.

General Synthetic Workflow

A plausible and efficient pathway to synthesize the target scaffold and its analogs begins with a substituted benzoic acid, proceeding through a hydrazide intermediate, which is then cyclized.

G cluster_0 Step 1: Esterification & Hydrazinolysis cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: N-Alkylation & Desulfurization/Reduction A 4-Methoxy- benzoic acid B Methyl-4-methoxy- benzoate A->B MeOH, H₂SO₄ C 4-Methoxy- benzohydrazide B->C NH₂NH₂·H₂O D Potassium (2-(4-methoxybenzoyl)- hydrazinyl)carbonothioate C->D 1. CS₂, KOH 2. EtOH, reflux E 5-(4-Methoxyphenyl)- 1,3,4-oxadiazole-2-thiol D->E H₂O, reflux F 2-((4-Methoxybenzyl)thio)-5- (4-methoxyphenyl)-1,3,4-oxadiazole E->F 4-Methoxybenzyl chloride, K₂CO₃, DMF G (1-(4-Methoxybenzyl)-1H- 1,2,4-triazol-5-yl)methanol (Target Scaffold Analog) F->G 1. NH₂NH₂·H₂O 2. Raney-Ni (for desulfurization) or LiAlH₄ (for ester reduction if applicable)

Caption: Generalized synthetic workflow for 1,2,4-triazole analogs.

Causality Behind Experimental Choices:

  • Step 1: The conversion of the carboxylic acid to a methyl ester followed by reaction with hydrazine hydrate is a classic, high-yielding method for producing the required benzohydrazide intermediate.

  • Step 2: The reaction with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) is a standard procedure for forming the dithiocarbazate salt, which readily cyclizes upon heating to form the stable 1,3,4-oxadiazole-2-thiol ring system.[9] This oxadiazole is a key precursor to the triazole.

  • Step 3: N-alkylation with a benzyl halide is typically performed under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF to ensure solubility and promote the SN2 reaction. The final conversion of the oxadiazole to the 1,2,4-triazole is often achieved by heating with hydrazine, which opens the oxadiazole ring and re-cyclizes to the more stable triazole. Subsequent steps like desulfurization or reduction would yield the final methanol product.

Therapeutic Potential and Biological Activities

Analogs of the (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol scaffold exhibit a wide spectrum of biological activities, positioning them as promising candidates for drug development.

Antifungal Activity

The 1,2,4-triazole core is synonymous with potent antifungal activity.[5][10] The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and arresting fungal growth.[12]

Triazole (1,2,4-Triazol-5-yl)methanol Analog CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocked Synthesis Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Death Fungal Cell Death Membrane->Death Disruption Leads to

Caption: Mechanism of action for triazole-based antifungal agents.

Data Presentation: Antifungal Activity of Representative 1,2,4-Triazole Analogs

Compound ReferenceModificationTarget OrganismMIC (µg/mL)Source
Hybrid 28g2,4-difluoro at phenyl ringS. aureus (MRSA)0.25 - 1[1]
Analog 7aR1 = Br, R2 = HVarious Fungal Strains0.0313 - 1[1]
Schiff Base 46aSchiff Base of 1,2,4-triazoleC. albicans3.125[1]
Fused Triazole 39cFused thiadiazineE. coli3.125[1]
Anticancer Activity

1,2,4-triazole derivatives have emerged as a significant class of anticancer agents, acting through multiple mechanisms.[8][13][14]

  • Enzyme Inhibition: As seen with letrozole, they can inhibit enzymes like aromatase, which is crucial for estrogen synthesis in certain breast cancers.[8]

  • Tubulin Polymerization Inhibition: Certain analogs have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics, inducing cell cycle arrest, and triggering apoptosis.[15]

  • Kinase Inhibition: The triazole scaffold can be incorporated into molecules that target specific kinases involved in cancer cell signaling and proliferation.[3]

  • General Cytotoxicity: Many derivatives exhibit potent cytotoxic effects against a range of human cancer cell lines, including those of the breast, lung, and colon.[16]

Data Presentation: In Vitro Cytotoxicity of 1,2,4-Triazole Derivatives

Compound ClassCancer Cell LineIC50 ValueSource
3-alkylsulfanyl-1,2,4-triazolesBreast, Lung, OvarianModerate to Promising[16]
Fused AcridinesLung, Breast, Melanoma, ColonSignificant Activity[16]
Thiazolepyridine HybridsProstate, Lung, BreastSignificant Activity[16]
Vitamin C DerivativesBreast (MCF-7)~0.08 µM[17]
Antibacterial Activity

With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. 1,2,4-triazole derivatives have shown considerable promise, particularly when hybridized with other known antibacterial pharmacophores like fluoroquinolones.[18][19][20] This molecular hybridization strategy can lead to compounds with enhanced potency and the ability to overcome existing resistance mechanisms.[19] SAR studies have shown that dihalobenzyl groups on the triazole nucleus can increase antibacterial efficacy compared to monohalo substitutions.[1]

Enzyme Inhibition

Beyond dedicated anticancer or antifungal roles, triazole derivatives are effective inhibitors of a wide range of enzymes, suggesting applications in neurodegenerative and metabolic diseases.[21][22]

  • Cholinesterase Inhibition: Analogs have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[23][24]

  • α-Glucosidase Inhibition: Inhibition of this enzyme can modulate postprandial hyperglycemia, making such compounds interesting for the treatment of type 2 diabetes.[23][25]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol scaffold allows for the optimization of biological activity. Key insights from the literature on related compounds can guide this process.

cluster_SAR Key SAR Insights for 1,2,4-Triazole Analogs Core 1,2,4-Triazole Core (Essential Pharmacophore) N1_Sub N1-Substituent (e.g., 4-Methoxybenzyl) - Lipophilicity - Steric Bulk - Aromatic Interactions Core->N1_Sub Modulates Potency & Selectivity C5_Sub C5-Substituent (e.g., -CH₂OH) - H-Bonding - Polarity/Solubility - Derivatization Handle Core->C5_Sub Impacts Solubility & Target Binding C3_Sub C3-Substituent - Often H or small group - Can be part of fused ring Core->C3_Sub Defines Sub-class & Activity N1_Detail - Dihalo-benzyl groups often > mono-halo for antibacterial activity - Bulky groups can enhance affinity for specific enzymes. N1_Sub->N1_Detail C5_Detail - -SH (thiol) or =S (thione) often enhances biological activity - Conversion of -CH₂OH to esters/ethers can tune properties. C5_Sub->C5_Detail

Caption: Key structure-activity relationship points for 1,2,4-triazole derivatives.

  • The Benzyl Ring: Substituents on the benzyl ring at the N1 position are critical. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can significantly alter the electronic character of the triazole ring and the molecule's overall lipophilicity, impacting cell penetration and target binding. Studies show that 2,4-dihalo substitutions can be particularly effective.[1]

  • The C5 Position: The substituent at the C5 position is a primary determinant of the interaction profile. While this guide focuses on the methanol group (-CH₂OH), replacing it with a thiol (-SH) or thione (=S) group often enhances antimicrobial and anticancer activities.[1][8]

  • The N4 Position: While the title compound is an N1-substituted triazole, derivatization at the N4 position is also a common strategy. The presence of bulky or aromatic groups at N4 can influence activity, particularly against bacteria.[18]

Experimental Protocols

The following protocols are generalized methodologies based on standard laboratory practices for the synthesis and evaluation of 1,2,4-triazole derivatives.

Protocol: Synthesis of a 4-Amino-5-substituted-1,2,4-triazole-3-thiol Analog

This protocol describes a common method for creating a triazole-thiol precursor, which can be further alkylated to generate diverse analogs.[26]

Objective: To synthesize a 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol intermediate.

Materials:

  • Substituted benzoyl glycine (1.0 eq)

  • Thiocarbohydrazide (1.1 eq)

  • Reaction vessel suitable for fusion (e.g., round-bottom flask with heating mantle)

  • Ethanol (for recrystallization)

Procedure:

  • Fusion Reaction: Thoroughly grind the substituted benzoyl glycine and thiocarbohydrazide together in a mortar and pestle to ensure a homogenous mixture.

  • Transfer the solid mixture to a round-bottom flask.

  • Heat the mixture carefully in an oil bath. The temperature should be gradually increased to just above the melting point of the reactants (typically 150-180°C).

    • Expert Insight:Direct fusion is an efficient, solvent-free method for this type of condensation/cyclization. Careful temperature control is critical to prevent decomposition.

  • Maintain the molten state for 2-3 hours, or until TLC analysis (if feasible with a soluble aliquot) indicates the consumption of starting materials. The reaction will evolve water and hydrogen sulfide.

  • Allow the reaction mixture to cool to room temperature. The resulting solid mass is the crude product.

  • Purification: Triturate the crude solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the solid from hot ethanol to yield the purified 4-amino-5-substituted-1,2,4-triazole-3-thiol.

  • Characterization: Confirm the structure of the product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The presence of characteristic peaks for N-H, C=N, and C=S (or S-H) should be verified.

Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of a synthesized compound that inhibits visible growth of a target bacterium.

Materials:

  • Synthesized triazole derivatives (stock solutions in DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

  • DMSO for negative control

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of a row and mix.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

    • Self-Validation:Include a positive control (standard antibiotic), a negative control (broth + inoculum + DMSO), and a sterility control (broth only) on every plate to ensure the validity of the results.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Future Perspectives and Conclusion

The (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol scaffold and its derivatives represent a highly fertile ground for the discovery of new therapeutic agents. The chemical tractability of the core allows for the creation of large, diverse libraries for high-throughput screening. Future research should focus on:

  • Hybrid Molecules: Combining the triazole core with other known pharmacophores to develop dual-action drugs that can overcome resistance.[19]

  • Target-Based Design: Utilizing computational and structural biology to design analogs that selectively inhibit specific enzymes (e.g., kinases, viral polymerases) with high potency.

  • Optimizing Pharmacokinetics: Modifying substituents to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing oral bioavailability and reducing off-target toxicity.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, a valuable heterocyclic building block in pharmaceutical and medicinal chemistry. The protocol herein is structured to ensure reproducibility and high yield, detailing a two-step synthetic pathway. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale behind key experimental choices. All quantitative data is summarized for clarity, and a complete list of references is provided for further investigation.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in the architecture of numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities. The title compound, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, incorporates this privileged scaffold, featuring a 4-methoxybenzyl group at the N1 position and a hydroxymethyl group at the C5 position. These substitutions offer avenues for further molecular elaboration, making it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to antifungal and antimicrobial agents. This guide presents a reliable and efficient protocol for its preparation.

Synthetic Strategy Overview

The synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is achieved through a two-step process. The first step involves the regioselective N1-alkylation of a suitable 1,2,4-triazole precursor, followed by the reduction of a carbonyl group to the desired primary alcohol.

Step 1: N-Alkylation The synthesis commences with the N-alkylation of 1H-1,2,4-triazole-3-carbaldehyde with 4-methoxybenzyl chloride. The regioselectivity of this reaction, favoring substitution at the N1 position, is crucial and is influenced by the choice of base and solvent.[1]

Step 2: Reduction The resulting aldehyde, 1-(4-Methoxybenzyl)-1H-1,2,4-triazole-5-carbaldehyde, is then reduced to the target primary alcohol using a mild and selective reducing agent, sodium borohydride (NaBH₄).[2][3] This reagent is chosen for its chemoselectivity, as it will reduce the aldehyde in the presence of the aromatic and triazole rings.[4]

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction start 1H-1,2,4-triazole-3-carbaldehyde + 4-Methoxybenzyl chloride reaction1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat start->reaction1 Reactants intermediate 1-(4-Methoxybenzyl)-1H-1,2,4-triazole-5-carbaldehyde reaction1->intermediate Product intermediate2 1-(4-Methoxybenzyl)-1H-1,2,4-triazole-5-carbaldehyde reaction2 Sodium Borohydride (NaBH₄) Solvent (e.g., Methanol) Room Temperature intermediate2->reaction2 Reactant final_product (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol reaction2->final_product Final Product

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of 1-(4-Methoxybenzyl)-1H-1,2,4-triazole-5-carbaldehyde

Materials and Reagents:

Reagent/MaterialGradeSupplier
1H-1,2,4-triazole-3-carbaldehyde≥97%Commercially available
4-Methoxybenzyl chloride≥98%Commercially available
Potassium carbonate (K₂CO₃), anhydrous≥99%Commercially available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially available
Ethyl acetate (EtOAc)ACS GradeCommercially available
HexanesACS GradeCommercially available
Deionized water-In-house
Brine (saturated NaCl solution)-In-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially available

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-1,2,4-triazole-3-carbaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • To this suspension, add 4-methoxybenzyl chloride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(4-Methoxybenzyl)-1H-1,2,4-triazole-5-carbaldehyde as a solid.

Part 2: Synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(4-Methoxybenzyl)-1H-1,2,4-triazole-5-carbaldehydeAs synthesized in Part 1-
Sodium borohydride (NaBH₄)≥98%Commercially available
Methanol (MeOH)ACS GradeCommercially available
Deionized water-In-house
Ethyl acetate (EtOAc)ACS GradeCommercially available
Brine (saturated NaCl solution)-In-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially available

Procedure:

  • Dissolve 1-(4-Methoxybenzyl)-1H-1,2,4-triazole-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to give (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol as a crystalline solid.[5]

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • 1-(4-Methoxybenzyl)-1H-1,2,4-triazole-5-carbaldehyde:

    • ¹H NMR: Expect signals for the aldehyde proton (~9.5-10.0 ppm), the triazole proton (~8.0-8.5 ppm), the aromatic protons of the methoxybenzyl group (~6.8-7.3 ppm), the benzylic protons (~5.5 ppm), and the methoxy protons (~3.8 ppm).[6]

    • ¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~180-190 ppm), the triazole carbons, and the carbons of the methoxybenzyl group.[6]

    • IR (KBr, cm⁻¹): Characteristic peaks for C=O stretching of the aldehyde (~1700 cm⁻¹), C=N stretching of the triazole ring, and C-H stretching of the aromatic and aliphatic groups.[7]

    • Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]⁺.

  • (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol: [5]

    • ¹H NMR: The aldehyde proton signal will be absent. A new signal for the hydroxymethyl protons will appear (~4.5-5.0 ppm), and a broad singlet for the hydroxyl proton. The other signals will be consistent with the structure.[6]

    • ¹³C NMR: The aldehyde carbonyl signal will be replaced by a signal for the hydroxymethyl carbon (~55-65 ppm).[6]

    • IR (KBr, cm⁻¹): Appearance of a broad O-H stretching band (~3200-3600 cm⁻¹). The C=O stretching band will be absent.[7]

    • Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₁₃N₃O₂ [M+H]⁺: 220.1086; found should be consistent with this value.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in N-alkylation Incomplete reaction or formation of N2/N4 isomers.Ensure anhydrous conditions. Increase reaction time or temperature. Optimize the base and solvent system. Isomers may require careful chromatographic separation.[1]
Incomplete reduction of aldehyde Insufficient reducing agent or deactivation of NaBH₄.Use a fresh bottle of NaBH₄. Increase the equivalents of NaBH₄. Ensure the reaction is carried out at the recommended temperature.
Difficulty in purification Presence of closely related impurities.Employ a more efficient column chromatography gradient or consider recrystallization from different solvent systems.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Methoxybenzyl chloride is a lachrymator and should be handled with care.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Quench the reaction carefully at low temperatures.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • [1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]methanol.]([Link])

Sources

Application Notes and Protocols: In Vitro Efficacy Assessment of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol , a novel compound belonging to the pharmacologically significant 1,2,4-triazole class. Given the well-established antifungal properties of triazole derivatives, these application notes prioritize the assessment of its antifungal efficacy.[1][2] Concurrently, a fundamental cytotoxicity evaluation is detailed to establish a preliminary safety profile, a critical step in early-stage drug discovery.[3][4] The protocols provided are based on established, robust methodologies to ensure reliable and reproducible results.

Introduction and Scientific Rationale

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[5] A significant portion of these agents, including blockbuster drugs like fluconazole and itraconazole, are potent antifungal compounds.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[1][2][6] Ergosterol is an indispensable component of the fungal cell membrane; its depletion disrupts membrane integrity and function, leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect).

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol , as a derivative of this class, is a prime candidate for investigation as a novel antifungal agent. The initial step in evaluating its potential is to determine its intrinsic activity against clinically relevant fungal pathogens through in vitro susceptibility testing. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of the compound's potency.[5][7][8]

Alongside efficacy testing, assessing cytotoxicity is paramount.[3][4] An ideal antimicrobial agent exhibits high potency against the target pathogen while demonstrating minimal toxicity to host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability and provides a reliable measure of a compound's cytotoxic potential against mammalian cells.[4][9] This dual-assay approach allows for the calculation of a selectivity index, offering a preliminary assessment of the compound's therapeutic window.

Hypothesized Mechanism of Action

Based on its structural similarity to known triazole antifungals, it is hypothesized that (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51). This inhibition disrupts the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_compound Compound Action cluster_result Result Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Disrupted_Membrane Disrupted Fungal Cell Membrane Integrity Test_Compound (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol Test_Compound->Lanosterol Inhibition Growth_Inhibition Fungal Growth Inhibition

Caption: Hypothesized mechanism of action for the test compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for assessing the antifungal and cytotoxic activity of the test compound.

Antifungal Susceptibility Testing: Broth Microdilution

This protocol is adapted from the CLSI M27 guidelines for yeast and M38-A for filamentous fungi to determine the Minimum Inhibitory Concentration (MIC).[5][8][10]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal strain.

Materials:

  • (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

  • Fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans H99, Aspergillus fumigatus ATCC 204305)

  • Dimethyl sulfoxide (DMSO), sterile

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

Protocol Steps:

  • Media Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0. Filter-sterilize and store at 4°C.

  • Compound Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO.

  • Inoculum Preparation:

    • For yeasts (Candida, Cryptococcus): Culture the strain on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[11][12]

    • For molds (Aspergillus): Culture on Potato Dextrose Agar for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.[5]

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • In well 1, add 200 µL of the test compound at the highest desired concentration (prepared by diluting the stock solution in RPMI-1640).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (medium only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).[12]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or with a plate reader.

Antifungal_MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Fungal Inoculum (0.5 McFarland Standard) D Add Fungal Inoculum to Wells A->D B Prepare Compound Stock (e.g., 10 mg/mL in DMSO) C Perform 2-Fold Serial Dilution of Compound in RPMI Medium B->C C->D E Include Growth & Sterility Controls D->E F Incubate at 35°C (24-72 hours depending on fungus) E->F G Visually or Spectrophotometrically Read Plate F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: General workflow for the Antifungal Broth Microdilution Assay.

In Vitro Cytotoxicity: MTT Assay

This protocol outlines a standard MTT assay to evaluate the effect of the test compound on the viability of mammalian cells.[4][9]

Objective: To determine the concentration of the test compound that reduces the viability of a cell population by 50% (IC₅₀).

Materials:

  • (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

  • Mammalian cell lines (e.g., HEK293 - human embryonic kidney, non-cancerous; HeLa - human cervical cancer)[13][14]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO or isopropanol with 0.04 N HCl

  • Sterile 96-well flat-bottom microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol Steps:

  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest adherent cells using Trypsin-EDTA, count them, and prepare a cell suspension.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24 or 48 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][15]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

MTT_Cytotoxicity_Workflow cluster_prep Cell Seeding cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Mammalian Cells (e.g., HEK293) in 96-well Plate B Incubate 24h for Adhesion A->B C Add Serial Dilutions of Test Compound B->C D Incubate for 24-48h C->D E Add MTT Reagent (Incubate 2-4h) D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate % Viability and Determine IC₅₀ G->H

Sources

Application Notes and Protocols for the Antifungal Research of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Novel Triazole Derivative in Combating Fungal Infections

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents.[1][2] The 1,2,4-triazole scaffold is a cornerstone in the architecture of numerous clinically successful antifungal drugs, including fluconazole and itraconazole.[3][4] These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[3] Ergosterol is an indispensable molecule for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion leads to fungistatic or fungicidal effects.

This document provides a comprehensive guide for the investigation of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol , a novel derivative that holds potential as a next-generation antifungal agent. The presence of the 1,2,4-triazole core suggests a probable mechanism of action involving the disruption of ergosterol synthesis. The 4-methoxybenzyl substituent may enhance its binding affinity to the target enzyme or modulate its pharmacokinetic properties. These application notes and protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the antifungal potential of this compound.

I. Preliminary Characterization and In Vitro Antifungal Susceptibility Testing

The initial evaluation of a novel antifungal candidate involves determining its spectrum of activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of the compound's potency.

Rationale for Fungal Strain Selection

The selected fungal strains should represent a broad range of common and opportunistic pathogens, including yeasts and molds. It is also crucial to include strains with known resistance profiles to existing antifungal drugs to assess the potential of the test compound to overcome resistance mechanisms.

Table 1: Suggested Panel of Fungal Strains for Antifungal Susceptibility Testing

Fungal SpeciesStrain IDRationale
Candida albicansATCC 90028A common cause of candidiasis, susceptible to most antifungals.
Candida glabrataATCC 90030Often exhibits intrinsic or acquired resistance to azoles.
Candida kruseiATCC 6258Intrinsically resistant to fluconazole.
Cryptococcus neoformansATCC 208821A major cause of fungal meningitis, particularly in immunocompromised individuals.
Aspergillus fumigatusATCC 204305The most common cause of invasive aspergillosis.
Fluconazole-resistant C. albicansClinical IsolateTo evaluate activity against resistant strains.
Protocol 1: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.

Materials:

  • (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (Test Compound)

  • Fluconazole and Amphotericin B (Control Drugs)

  • Dimethyl Sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Sterile, disposable inoculation loops and spreaders

  • Spectrophotometer

  • Humidified incubator

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the test compound and control drugs in DMSO to a final concentration of 10 mg/mL.

    • Further dilute the stock solutions in RPMI-1640 medium to create a working solution at a concentration 100 times the highest final concentration to be tested.

  • Preparation of Fungal Inoculum:

    • Yeasts: Culture the yeast strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • Molds: Culture filamentous fungi on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 to all wells of a 96-well plate except the first column.

    • Add 200 µL of the working drug solution to the first column.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last drug-containing column.

    • This will result in a gradient of drug concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Determination of MIC:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control. This can be determined visually or by reading the absorbance at 530 nm.

Expected Results and Interpretation

The MIC values will provide a quantitative measure of the antifungal potency of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol. A low MIC value indicates high potency. Comparing the MICs against different fungal species will reveal the compound's spectrum of activity. Activity against resistant strains would be a particularly promising finding.

Table 2: Hypothetical MIC Values for (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Fungal SpeciesTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
C. albicans0.510.25
C. glabrata2160.5
C. krusei4>641
C. neoformans140.25
A. fumigatus8>641
Fluconazole-resistant C. albicans1>640.5

II. Mechanistic Studies: Unraveling the Mode of Action

Based on its triazole structure, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is hypothesized to inhibit ergosterol biosynthesis. This section outlines protocols to investigate this mechanism and observe its effects on fungal cell morphology.

Diagram 1: Proposed Mechanism of Action

G cluster_membrane Fungal Cell Membrane Compound (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibition Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Ergosterol Biosynthesis Pathway Membrane Disrupted Membrane Integrity Increased Permeability Ergosterol->Membrane Depletion leads to Fungal Cell Death Fungal Cell Death Membrane->Fungal Cell Death Results in

Caption: Proposed inhibition of ergosterol biosynthesis by the test compound.

Protocol 2: Ergosterol Biosynthesis Inhibition Assay (GC-MS)

This protocol describes the extraction and analysis of fungal sterols to quantify the inhibition of ergosterol biosynthesis.[5][6][7]

Materials:

  • Fungal cultures (e.g., C. albicans)

  • Test compound and control drugs

  • Saponification solution (20% KOH in 95% ethanol)

  • n-Heptane

  • Sterol standards (ergosterol, lanosterol)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Fungal Culture and Treatment:

    • Grow fungal cells in a suitable liquid medium to mid-log phase.

    • Expose the cells to the test compound at sub-MIC and MIC concentrations for a defined period (e.g., 16 hours). Include untreated and vehicle (DMSO) controls.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Add the saponification solution and incubate at 80°C for 1 hour.

    • Allow the mixture to cool to room temperature.

    • Extract the non-saponifiable lipids by adding n-heptane and vortexing vigorously.

    • Separate the phases by centrifugation and collect the upper n-heptane layer. Repeat the extraction.

  • GC-MS Analysis:

    • Evaporate the pooled n-heptane extracts to dryness under a stream of nitrogen.

    • Reconstitute the sterol residue in a suitable solvent (e.g., n-heptane).

    • Analyze the sample by GC-MS.

    • Identify and quantify ergosterol and its precursors (e.g., lanosterol) by comparing retention times and mass spectra with those of the standards.

Expected Results and Interpretation

Treatment with an effective ergosterol biosynthesis inhibitor will lead to a dose-dependent decrease in the cellular ergosterol content and a corresponding accumulation of its precursor, lanosterol.

Table 3: Hypothetical Sterol Profile of C. albicans after Treatment

TreatmentErgosterol (µg/mg dry weight)Lanosterol (µg/mg dry weight)
Untreated Control5.2 ± 0.4< 0.1
Vehicle (DMSO)5.1 ± 0.5< 0.1
Test Compound (0.5 x MIC)2.3 ± 0.31.8 ± 0.2
Test Compound (MIC)0.8 ± 0.14.5 ± 0.6
Fluconazole (MIC)0.9 ± 0.24.2 ± 0.5
Protocol 3: Assessment of Fungal Morphology Changes

Microscopy is a powerful tool to visualize the effects of antifungal agents on fungal cell structure. Staining with specific fluorescent dyes can highlight changes in the cell wall and membrane integrity.

Materials:

  • Fungal cultures treated with the test compound

  • Calcofluor White stain (for chitin in the cell wall)[8][9][10][11][12]

  • Propidium Iodide (PI) stain (for membrane integrity)

  • Fluorescence microscope

Procedure:

  • Fungal Culture and Treatment:

    • Grow fungi on glass coverslips in a liquid medium.

    • Treat the cultures with the test compound at MIC and supra-MIC concentrations.

  • Staining:

    • After incubation, gently wash the coverslips with phosphate-buffered saline (PBS).

    • Incubate with Calcofluor White solution for 10 minutes.

    • Wash with PBS.

    • Counterstain with Propidium Iodide solution for 5 minutes.

    • Wash with PBS and mount on a glass slide.

  • Microscopy:

    • Observe the stained cells under a fluorescence microscope using appropriate filter sets for Calcofluor White (UV excitation) and Propidium Iodide (green excitation).

    • Capture images to document morphological changes.

Expected Results and Interpretation

Untreated fungal cells will exhibit regular morphology with uniform Calcofluor White staining of the cell wall and no PI uptake. Treated cells may show aberrant morphologies such as swollen cells, distorted hyphae, and cell lysis.[13][14][15] PI staining will be observed in cells with compromised membrane integrity, indicating cell death.

III. Selectivity and Cytotoxicity Assessment

A crucial aspect of antifungal drug development is ensuring that the compound is selectively toxic to fungal cells with minimal effects on host mammalian cells.

Protocol 4: In Vitro Mammalian Cell Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability.[16][17][18][19][20]

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound

  • MTS reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 24-48 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the 50% cytotoxic concentration (CC50).

Expected Results and Interpretation

A high CC50 value indicates low cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to MIC, is a measure of the compound's therapeutic window. A high SI value is desirable.

Table 4: Hypothetical Cytotoxicity and Selectivity Index

ParameterValue
CC50 (HEK293 cells)> 100 µg/mL
MIC (C. albicans)0.5 µg/mL
Selectivity Index (SI = CC50/MIC) > 200

IV. Experimental Workflow and Logical Relationships

Diagram 2: Overall Experimental Workflow

G cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: Safety and Selectivity A Antifungal Susceptibility Testing (Broth Microdilution) B Determine MICs against a panel of fungal pathogens A->B C Ergosterol Biosynthesis Assay (GC-MS) B->C Promising MICs D Morphological Analysis (Fluorescence Microscopy) B->D Promising MICs E Mammalian Cell Cytotoxicity (MTS Assay) B->E Promising MICs F Calculate Selectivity Index (SI) E->F

Caption: A streamlined workflow for the antifungal evaluation of the compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol as a potential antifungal agent. By systematically assessing its in vitro activity, mechanism of action, and selectivity, researchers can gain critical insights into its therapeutic potential. Positive outcomes from these studies would warrant further investigation, including in vivo efficacy studies and advanced mechanistic explorations, paving the way for the development of a novel and effective treatment for fungal infections.

References

  • iGEM. (2019). Calcofluor White Stain Protocol. Retrieved from [Link]

  • Jansen, T. M., Van de Ven, M. A., Borgers, M. J., Odds, F. C., & Van Cutsem, J. M. (1991). Fungal morphology after treatment with itraconazole as a single oral dose in experimental vaginal candidosis in rats. American Journal of Obstetrics and Gynecology, 165(5 Pt 1), 1552–1557.
  • Imbert, C. (2023). Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. Methods in Molecular Biology, 2704, 143–156.
  • Springer Nature Experiments. (n.d.). Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay in mammalian cells. Retrieved from [Link]

  • PombEvolution. (2019). Calcofluor white fungal cell wall staining. Retrieved from [Link]

  • del Palacio-Hernanz, A., Guarro-Artigas, J., Figueras-Salvat, M. J., Esteban-Moreno, J., & Lopez-Gomez, S. (1990). Changes in fungal ultrastructure after short-course ciclopiroxolamine therapy in pityriasis versicolor.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • de Boer, L., van der Woude, T., van der Mei, H. C., Busscher, H. J., & van der Veen, S. L. (2018). Morphological changes of the dermatophyte Trichophyton rubrum after photodynamic treatment: a scanning electron microscopy study. Medical Mycology, 56(6), 725–733.
  • Microbe Notes. (2017). Calcofluor White Staining- Principle, Procedure, Results, Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. Retrieved from [Link]

  • Microbe Online. (2022). Calcofluor White Staining: Principle, Procedure, and Application. Retrieved from [Link]

  • Mycosphere. (2020). Morphological approaches in studying fungi: collection, examination, isolation, sporulation and preservation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives. Retrieved from [Link]

  • Life Worldwide. (n.d.). Direct microscopy of fungi. Retrieved from [Link]

  • OpenRiver. (2013). GC-MS Analysis of Phytosterol Content of Dried Mushrooms. Retrieved from [Link]

  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • ResearchGate. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

  • Kamal, A., et al. (2017). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 947-975.
  • Frontiers in Chemistry. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2018). Green synthesis of novel antifungal 1,2,4-triazoles effective against γ-irradiated Candida parapsilosis. Future Microbiology, 13, 137-151.

Sources

High-Throughput Screening (HTS) Methods for 1,2,4-Triazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Introduction: The 1,2,4-Triazole as a Privileged Scaffold

The 1,2,4-triazole ring is a five-membered heterocyclic structure that has earned the status of a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and act as a bioisostere for amide or ester groups, make it a cornerstone in the design of pharmacologically active compounds.[2] Derivatives of this scaffold exhibit an exceptionally broad spectrum of biological activities, including well-established antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][3]

The most renowned application of 1,2,4-triazoles is in antifungal therapy. Drugs like fluconazole and itraconazole function by potently inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[1] Given their proven success and therapeutic versatility, 1,2,4-triazole libraries are highly valuable assets in drug discovery campaigns. High-throughput screening (HTS) provides the necessary automation and scale to rapidly interrogate these large chemical libraries to identify starting points for novel therapeutics.[5][6]

This guide provides an in-depth overview of the strategies, assay technologies, and detailed protocols for conducting successful HTS campaigns with 1,2,4-triazole libraries.

Section 1: HTS Campaign Strategy & Workflow

A successful HTS campaign is a multi-step process that requires careful planning, robust assay design, and rigorous data analysis to progress from a large library to a small set of validated, promising hits.[5][7] The entire process is designed as a funnel, systematically reducing the number of compounds at each stage based on increasingly stringent criteria.

The causality behind this workflow is resource management and confidence in results. The initial primary screen is designed for speed and scale to test thousands of compounds daily, while subsequent secondary and counter-screens are more complex and resource-intensive, designed to eliminate false positives and confirm the specific mechanism of action.[8][9]

HTS_Workflow cluster_0 Phase 1: Preparation & Development cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Validation & Characterization Lib_Prep Library Preparation (1,2,4-Triazole Library) Assay_Dev Assay Development & Miniaturization (384/1536-well) Lib_Prep->Assay_Dev Validation Assay Validation (Z', S/B, CV%) Assay_Dev->Validation Primary_HTS Primary HTS (Single Concentration) Validation->Primary_HTS Hit_ID Primary Hit Identification (% Inhibition Cutoff) Primary_HTS->Hit_ID Confirmation Hit Confirmation (Fresh Compound) Hit_ID->Confirmation Dose_Response Dose-Response Curve (IC50/EC50 Determination) Confirmation->Dose_Response Counter_Screens Counter & Selectivity Screens (Eliminate False Positives) Dose_Response->Counter_Screens Validated_Hit Validated Hit Counter_Screens->Validated_Hit

Caption: General workflow for a high-throughput screening campaign.

Section 2: Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reliable assay. The choice of assay technology is dictated by the biological target and the desired endpoint. For 1,2,4-triazole libraries, screens often target specific enzymes (biochemical assays) or whole-cell systems (cell-based assays).[6]

Choosing the Right Assay Format
  • Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. They are ideal for target-based drug discovery.[6] For 1,2,4-triazoles, a common biochemical target is CYP51.[2]

    • Causality: The advantage of a biochemical assay is its directness; a "hit" is directly modulating the target of interest. This simplifies the interpretation of results and subsequent structure-activity relationship (SAR) studies.[9] The primary drawback is that it doesn't guarantee activity in a more complex cellular environment.

  • Cell-Based Assays: These assays measure a compound's effect on a cellular process or phenotype within a living cell.[5] This could be cell viability, reporter gene expression, or inhibition of microbial growth.[10]

    • Causality: Cell-based assays provide more biologically relevant data, as the compound must cross cell membranes and remain stable in the cytoplasm to exert its effect.[11] They are essential for phenotypic screening but can be more complex, with hits potentially acting on multiple targets.

Miniaturization and Automation

To screen large libraries efficiently, assays are miniaturized into 384- or 1536-well microplate formats.[7] This significantly reduces the consumption of expensive reagents and valuable library compounds.[7] Automation using liquid handling robotics and sensitive plate readers is essential for achieving the high throughput required, testing thousands of compounds per day.[8]

Critical Validation Parameters

Before initiating a full screen, the assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds.[9] This is a self-validating step to prevent wasting resources on an unreliable assay.

Parameter Description Acceptable Value Rationale
Z-Factor (Z') A statistical measure of assay quality that reflects the dynamic range and data variation. It is calculated from the means and standard deviations of positive and negative controls.> 0.5 A Z' value above 0.5 indicates a large separation band between the controls, making it highly likely that hits are statistically significant and not random noise.[9]
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.> 5 (assay dependent)A high S/B ratio indicates a robust assay window, making it easier to detect even moderately active compounds.
Coefficient of Variation (%CV) A measure of the relative variability of the data within a group of replicates (e.g., all negative control wells).< 10-15% Low %CV indicates high precision and reproducibility of the assay, ensuring that well-to-well differences are due to compound activity, not random error.[12]

Section 3: Application Protocols

Here we provide detailed protocols for two common HTS formats relevant to screening 1,2,4-triazole libraries.

Protocol 1: Biochemical Fluorescence-Based Assay for Fungal CYP51 Inhibitors

This protocol describes a high-throughput assay to identify 1,2,4-triazole compounds that inhibit the fungal CYP51 enzyme, a key target for antifungals.[13] The assay uses a fluorescent substrate that is metabolized by CYP51 into a non-fluorescent product. Inhibitors will prevent this conversion, resulting in a sustained high fluorescence signal.

Principle: CYP51 inhibition is measured by monitoring the activity of the enzyme on a fluorogenic substrate. A decrease in the rate of product formation, observed as a stable fluorescent signal relative to uninhibited controls, indicates enzyme inhibition.[14]

CYP51_Mechanism Lanosterol Lanosterol (Natural Substrate) CYP51 CYP51 Enzyme Lanosterol->CYP51 Binds to Ergosterol Ergosterol (Essential for Fungal Membrane) CYP51->Ergosterol Catalyzes conversion Triazole 1,2,4-Triazole Inhibitor Triazole->CYP51 Binds & Inhibits

Caption: Mechanism of 1,2,4-triazole inhibition of fungal CYP51.

Materials & Reagents:

  • 1,2,4-Triazole Library: 10 mM stock in 100% DMSO, arrayed in 384-well source plates.

  • Assay Plates: 384-well, black, solid bottom microplates.

  • Enzyme: Recombinant, purified fungal CYP51 (e.g., from Candida albicans).

  • Substrate: A suitable fluorescent CYP probe (e.g., a derivative that becomes non-fluorescent upon metabolism).[13]

  • Cofactor: NADPH.

  • Assay Buffer: Phosphate buffer, pH 7.4.

  • Positive Control: Ketoconazole or Fluconazole (known CYP51 inhibitors).

  • Negative Control: DMSO.

  • Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence detection.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the 10 mM library source plate to the corresponding wells of the 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.

  • Control Allocation: Designate specific columns for controls. Add 50 nL of DMSO to negative control wells and 50 nL of 10 mM ketoconazole to positive control wells.

  • Enzyme Addition: Prepare an enzyme/cofactor mix in assay buffer containing CYP51 and NADPH. Using a multi-channel liquid handler, dispense 25 µL of this mix into each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compounds to bind to the enzyme before the reaction starts.

    • Causality: This pre-incubation step is crucial for identifying time-dependent inhibitors and ensuring that the observed effect is due to true inhibition rather than competition with the substrate.

  • Reaction Initiation: Prepare a substrate solution in assay buffer. Dispense 25 µL of the substrate solution into all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Read the fluorescence intensity every 2 minutes for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - (Rate_Compound - Rate_Positive_Control) / (Rate_Negative_Control - Rate_Positive_Control))

    • Identify primary hits as compounds exhibiting >50% inhibition (or 3x the standard deviation of the negative controls).

Protocol 2: Cell-Based Antifungal Susceptibility Assay

This protocol uses a broth microdilution method to screen the 1,2,4-triazole library for compounds that inhibit the growth of a pathogenic fungus, such as Candida albicans.[15] Fungal viability is assessed using a metabolic indicator dye like resazurin, which is converted by living cells from a blue, non-fluorescent state to a pink, highly fluorescent resorufin.

Principle: Compounds with antifungal activity will inhibit fungal proliferation. This lack of metabolic activity results in a failure to convert resazurin, leading to a low fluorescence signal, which is easily detectable on a plate reader.[12]

Materials & Reagents:

  • 1,2,4-Triazole Library: 10 mM stock in 100% DMSO.

  • Assay Plates: 384-well, clear bottom, sterile, tissue culture-treated plates.

  • Fungal Strain: Candida albicans (e.g., ATCC 10231).

  • Growth Medium: RPMI-1640 medium.

  • Viability Reagent: Resazurin sodium salt solution.

  • Positive Control: Amphotericin B or Fluconazole.

  • Negative Control: DMSO.

  • Instrumentation: Automated liquid handler, microplate reader with fluorescence detection, cell culture incubator (35°C).

Step-by-Step Methodology:

  • Compound Plating: Transfer 50 nL of library compounds and controls into the 384-well assay plates as described in Protocol 1. The final DMSO concentration should be kept below 0.5% to avoid toxicity to the fungus.[7]

  • Inoculum Preparation: Prepare a standardized suspension of C. albicans in RPMI medium from an overnight culture, adjusting the concentration to ~2 x 10³ cells/mL.

  • Inoculation: Dispense 50 µL of the fungal inoculum into each well of the assay plate. Leave a few wells with medium only as a sterility control.

  • Incubation: Cover the plates and incubate for 24-48 hours at 35°C until the negative control wells show visible turbidity.

  • Viability Assessment: Add 5 µL of resazurin solution to each well and incubate for an additional 2-4 hours at 35°C.

  • Plate Reading: Read the fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the percent inhibition based on the fluorescence signal (RFU):

      • % Inhibition = 100 * (1 - (RFU_Compound - RFU_Positive_Control) / (RFU_Negative_Control - RFU_Positive_Control))

    • Primary hits are identified as compounds showing significant growth inhibition (e.g., >80%).

Section 4: Data Analysis and Hit Progression

Identifying primary hits is only the first step. A rigorous triage process is required to eliminate false positives and artifacts, ensuring that resources are focused on the most promising compounds.[9]

False Positives in HTS:

  • Autofluorescence: Compounds that are naturally fluorescent can interfere with fluorescence-based assays. This is why a pre-read before adding substrate can be valuable.

  • Assay Interference: Some compounds can precipitate out of solution (aggregators) or react with assay reagents, leading to non-specific inhibition.

  • Cytotoxicity: In cell-based screens, a compound might appear active simply because it is broadly toxic, which is not a desirable therapeutic trait.

Hit_Triage cluster_0 Hit Triage Funnel Primary_Hits Primary Hits (~1-3% of Library) Confirmation Confirmation Screen (Re-test from fresh powder) Primary_Hits->Confirmation Eliminates errors from primary screen Dose_Response Dose-Response (IC50) (Potency determination) Confirmation->Dose_Response Confirms activity & ranks by potency Counter_Screens Counter & Orthogonal Screens (Rule out artifacts, confirm mechanism) Dose_Response->Counter_Screens Ensures specificity SAR Preliminary SAR Analysis (Identify active scaffolds) Counter_Screens->SAR Validated_Leads Validated Leads (~0.01-0.1% of Library) SAR->Validated_Leads

Sources

Application Notes & Protocols: (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry.[1] This five-membered heterocyclic ring is a cornerstone in a multitude of clinically approved drugs, valued for its unique electronic properties, metabolic stability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Derivatives of 1,2,4-triazole have demonstrated a remarkable spectrum of pharmacological activities, including potent antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3][4][5][6][7]

This guide focuses on a specific exemplar, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (hereafter designated LC-1 ), as a starting point for a drug discovery campaign. We will provide the strategic framework and detailed experimental protocols required to systematically evaluate and optimize this lead compound, with a focus on a potential application in oncology. Our objective is to illustrate the rigorous, multi-parameter optimization journey from an initial "hit" to a viable preclinical candidate.

Section 1: Initial Characterization and In Vitro Screening

The first step in any lead-based project is to characterize the starting compound and confirm its biological activity in relevant assays. Based on the extensive literature supporting the anticancer potential of 1,2,4-triazole derivatives, an initial cytotoxicity screen is a logical starting point.[6]

Physicochemical Profile of Lead Compound LC-1

A foundational understanding of the compound's properties is essential for interpreting biological data and guiding future chemical modifications.

PropertyValueSource
CAS Number 199014-14-7[8]
Molecular Formula C₁₁H₁₃N₃O₂[8]
Molecular Weight 219.24 g/mol [8]
LogP (calculated) 0.587[8]
Hydrogen Bond Acceptors 4[8]
Hydrogen Bond Donors 1[8]
Purity >98%[8]
Workflow for Initial Hit Validation

The initial phase focuses on confirming the anti-proliferative activity of LC-1 across a diverse panel of cancer cell lines to identify the most sensitive cancer types.

G cluster_0 Phase 1: Hit Confirmation LC1 LC-1 Stock Solution (DMSO, 10 mM) MTT Protocol 1.3: MTT Assay (72h incubation) LC1->MTT CellPanel Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) CellPanel->MTT IC50 IC50 Determination MTT->IC50 GoNoGo Decision Point: Potency & Selectivity Assessment IC50->GoNoGo

Caption: Workflow for the initial screening of LC-1.

Protocol 1.3: In Vitro Cytotoxicity Screening via MTT Assay

This protocol determines the concentration of LC-1 that inhibits cell growth by 50% (IC50). The assay measures the metabolic activity of viable cells.[9]

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen for its robustness, high-throughput compatibility, and cost-effectiveness in initial screening.[10] Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals, providing a colorimetric readout of cell viability.[11]

Materials:

  • LC-1 (10 mM stock in DMSO)

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells/well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Perform serial dilutions of the 10 mM LC-1 stock in complete medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a "vehicle control" (DMSO only, at the highest concentration used) and a "no cell" blank.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C. Formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank reading. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Hypothetical Data:

Cell LineCancer TypeLC-1 IC50 (µM)
MCF-7Breast2.5
A549Lung8.1
HCT116Colon4.3
HEK293 (non-cancerous)Embryonic Kidney> 50

Section 2: Lead Optimization and Structure-Activity Relationship (SAR)

With a confirmed hit, the next phase involves synthesizing and testing analogs to improve potency and selectivity. This iterative cycle is known as lead optimization.[12][13][14] The goal is to establish a clear Structure-Activity Relationship (SAR), which links specific chemical modifications to changes in biological activity.[15][16]

SAR Strategy for LC-1

We identify three primary regions of LC-1 for chemical modification to probe the chemical space around our lead compound.

Caption: Key regions of LC-1 for SAR exploration.

Causality Behind Modifications:

  • Region A (4-Methoxybenzyl): This region likely influences pharmacokinetic properties and may engage in hydrophobic or π-stacking interactions. Modifying the substituents on the phenyl ring (e.g., adding electron-withdrawing groups like halogens) can alter metabolic stability and target binding affinity.[17]

  • Region B (Methanol): The primary alcohol is a key hydrogen bond donor/acceptor. Converting it to other functional groups (e.g., an ether, ester, or amine) can probe for additional binding pockets and significantly impact solubility and cell permeability.

  • Region C (Triazole Core): While more complex, "scaffold hopping" to other 5-membered heterocycles can sometimes lead to novel intellectual property and improved drug-like properties.[12]

Hypothetical SAR Table

Following synthesis and testing of new analogs (using Protocol 1.3), data is compiled to guide the next design cycle.

AnalogModificationMCF-7 IC50 (µM)Rationale/Outcome
LC-1 Parent 2.5 Baseline activity
LC-1aRegion A: 4-Cl-benzyl0.8Increased potency, likely due to electronic effects.
LC-1bRegion A: 3,4-diCl-benzyl0.2Significant potency gain. Selected as new lead.
LC-1cRegion B: -CH₂-O-Me5.6Loss of H-bond donor reduces activity.
LC-1dRegion B: -COOH15.2Charged group likely hinders cell entry.
LC-1eRegion A/B: 3,4-diCl-benzyl, -CH₂-NH₂0.5Amine is tolerated but less potent than alcohol.

Section 3: Mechanism of Action (MoA) Elucidation

Understanding how a compound kills cancer cells is crucial for its clinical development.[18][19] MoA studies help identify potential biomarkers for patient selection and can predict potential resistance mechanisms.[20] Based on the cytotoxic effects, we hypothesize that our lead series induces programmed cell death (apoptosis).

Protocol 3.1: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

Causality: This is a standard flow cytometry-based assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V is a protein that binds with high affinity to PS, and when fluorescently labeled, it identifies early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[11][21]

Materials:

  • Lead compound (e.g., LC-1b)

  • MCF-7 cells

  • FITC Annexin V/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Treatment: Seed MCF-7 cells in 6-well plates and treat with LC-1b at its IC50 and 5x IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

  • Add Dyes: Add 5 µL of FITC Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V negative, PI negative.

    • Early apoptotic: Annexin V positive, PI negative.

    • Late apoptotic/necrotic: Annexin V positive, PI positive.

Hypothetical Apoptosis Signaling Pathway

G LC1b LC-1b (Lead Compound) Target Hypothetical Target (e.g., Kinase X) LC1b->Target Inhibition Bcl2 Bcl-2 Family Proteins (Bax/Bak activation) Target->Bcl2 Upstream Signaling Mito Mitochondria Bcl2->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway induced by LC-1b.

Section 4: In Vitro ADME/Tox Profiling

A potent compound is useless if it cannot reach its target or is too toxic. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical "fail early, fail cheap" strategy to de-risk a project.[22][23][24]

Protocol 4.1: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay predicts how quickly a compound will be metabolized by the primary drug-metabolizing enzymes (cytochrome P450s) in the liver.[25] A compound that is metabolized too quickly will have a short half-life in the body, limiting its therapeutic effect. The assay measures the disappearance of the parent compound over time when incubated with HLMs and the necessary cofactor, NADPH.

Materials:

  • Lead compound (LC-1b)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Incubation: Pre-warm a solution of HLMs (0.5 mg/mL) in phosphate buffer at 37°C.

  • Initiation: Add LC-1b (final concentration 1 µM) and the NADPH system to initiate the reaction. An identical reaction without NADPH serves as a negative control.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Analysis: The concentration of the remaining LC-1b is quantified using a validated LC-MS/MS method.

  • Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Summary of Key In Vitro ADME/Tox Assays

A panel of assays is necessary to build a complete profile of the lead candidate.

AssayPurposeDesirable Outcome
Metabolic Stability (HLM) Predicts hepatic clearance rate.t½ > 30 minutes
CYP Inhibition (e.g., 3A4, 2D6) Assesses risk of drug-drug interactions.IC50 > 10 µM
Plasma Protein Binding Determines the fraction of free (active) drug.Moderate binding (avoids high clearance and poor tissue penetration)
Aqueous Solubility Impacts absorption and formulation.> 50 µg/mL
hERG Inhibition Screens for potential cardiotoxicity.IC50 > 30 µM
Cytotoxicity (Hepatocytes) Assesses potential for liver toxicity.CC50 > 50 µM

Section 5: In Vivo Efficacy Evaluation

The ultimate preclinical test is to determine if the lead compound can inhibit tumor growth in a living organism.[26] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the industry standard for this evaluation.[27][28]

In Vivo Study Workflow

G cluster_1 In Vivo Efficacy Study Implant Implant MCF-7 cells subcutaneously in nude mice TumorDev Allow tumors to reach ~100-150 mm³ Implant->TumorDev Random Randomize mice into treatment groups (n=8-10) TumorDev->Random Dosing Administer Vehicle or LC-1b (e.g., 20 mg/kg, daily, PO) Random->Dosing Monitor Monitor tumor volume and body weight 2-3x weekly Dosing->Monitor Endpoint Study Endpoint: Tumors reach max size or 21 days Monitor->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Protocol 5.2: Subcutaneous Xenograft Efficacy Study

Causality: This model assesses the compound's ability to control the growth of a human tumor in a complex biological system, providing integrated data on efficacy, exposure, and tolerability. While cell line-derived xenografts (CDX) are standard for initial screening, more advanced patient-derived xenograft (PDX) models, which better preserve tumor heterogeneity, can be used for later-stage validation.[29][30]

Materials:

  • 6-8 week old female athymic nude mice

  • MCF-7 cells (prepared with Matrigel for subcutaneous injection)

  • LC-1b formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Dosing syringes (oral gavage)

Procedure:

  • Implantation: Inject 5 million MCF-7 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth: Monitor tumor growth until the average volume reaches approximately 100-150 mm³. Tumor volume is calculated as (Length x Width²)/2.

  • Randomization: Randomize animals into groups (e.g., Vehicle control, LC-1b at 10 mg/kg, LC-1b at 30 mg/kg).

  • Dosing: Administer the compound and vehicle daily via oral gavage for 21 days.

  • Monitoring: Measure tumor volumes and body weights three times per week. Body weight is a key indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size, or after the full dosing period.

  • Analysis: Euthanize mice and excise tumors for weight measurement and potential biomarker analysis. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

Conclusion

This document outlines a rigorous, phase-gated approach to advancing a lead compound, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol , within a drug discovery program. By systematically evaluating cytotoxicity, building a comprehensive SAR, elucidating the mechanism of action, profiling ADME/Tox properties, and finally, confirming efficacy in vivo, researchers can make data-driven decisions to transform a promising chemical starting point into a potential therapeutic candidate. The versatility of the 1,2,4-triazole scaffold continues to make it a highly valuable nucleus for discovering novel medicines to address unmet medical needs.[1]

References

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  • Billah, M., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. Available at: [Link]

  • Bhatt, S., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. Available at: [Link]

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  • Al-Ostath, A., et al. (2024). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2020). 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. Current Medicinal Chemistry. Available at: [Link]

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Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for evaluating the in vitro cytotoxic profile of the novel compound (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol. The protocols are designed for researchers in drug discovery and development, offering a tiered strategy that progresses from broad cell viability screening to more specific mechanistic assays. We emphasize the rationale behind experimental choices, robust data interpretation, and the establishment of self-validating assays to ensure scientific integrity. Methodologies include the colorimetric MTT assay to determine dose-dependent effects on metabolic activity, the LDH release assay to assess membrane integrity, and Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cell death pathways.

Introduction and Scientific Rationale

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Derivatives of 1,2,4-triazole have demonstrated significant potential as antitumor agents, warranting thorough investigation of new analogues.[3][4][5] The compound (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is one such novel molecule whose biological effects remain to be characterized.

The initial and most critical step in evaluating a potential therapeutic agent is to determine its cytotoxicity—the degree to which it can damage or kill cells.[6][7] A robust cytotoxicity profile not only establishes the potency of a compound but also provides insights into its potential mechanism of action and therapeutic window. For instance, a compound that is highly toxic to cancer cells but minimally affects normal cells would be a promising candidate for further development. A study on a structurally similar compound, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative, demonstrated selective cytotoxic effects against human melanoma cells, suggesting this chemical class holds promise.[8][9]

This guide presents a tiered experimental approach, beginning with a primary screening assay to establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC₅₀).[10][11] This is followed by secondary, mechanism-focused assays to determine how the compound induces cell death, distinguishing between programmed cell death (apoptosis) and cellular injury (necrosis).[12][13]

Experimental Strategy: A Tiered Approach

A systematic workflow is essential for efficiently characterizing the cytotoxic profile of a novel compound. We recommend a three-tiered approach that moves from general viability to specific mechanisms. This strategy ensures that resource-intensive mechanistic studies are performed on a foundation of solid, dose-dependent viability data.

G cluster_prep Phase 1: Preparation cluster_tier1 Tier 1: Primary Viability Screening cluster_tier2 Tier 2: Mechanistic Elucidation cluster_tier3 Phase 3: Data Interpretation Compound Compound Preparation (Stock Solution in DMSO) MTT_Assay MTT Assay (24h, 48h, 72h exposure) Compound->MTT_Assay CellCulture Cell Line Selection & Culture (Cancer vs. Normal) CellCulture->MTT_Assay DoseResponse Generate Dose-Response Curve MTT_Assay->DoseResponse IC50 Calculate IC₅₀ Value DoseResponse->IC50 LDH_Assay LDH Release Assay (Membrane Integrity) IC50->LDH_Assay  Use concentrations  around IC₅₀ AnnexinV Annexin V / PI Staining (Apoptosis vs. Necrosis) IC50->AnnexinV  Use concentrations  around IC₅₀ Interpretation Synthesize Data: Potency, Selectivity, & MoA LDH_Assay->Interpretation AnnexinV->Interpretation

Caption: Tiered workflow for cytotoxicity assessment.

Rationale for Cell Line Selection

The choice of cell lines is paramount for generating clinically relevant data.[14] Since the goal is often to find cancer-specific therapies, the experimental design must include both cancerous and non-cancerous "normal" cell lines.[15][16][17] This dual approach allows for the determination of a selectivity index (SI) , which is a measure of a compound's differential effect on cancer versus normal cells. A high SI is a desirable characteristic for a drug candidate.

  • Cancer Cell Line: Based on data from similar triazole derivatives, a human melanoma cell line such as A375 (ATCC® CRL-1619™) is a logical starting point.[8][9] Alternatively, a common, well-characterized line like MCF-7 (breast adenocarcinoma; ATCC® HTB-22™) or A549 (lung carcinoma; ATCC® CCL-185™) can be used.

  • Non-Cancerous Control Line: Human Dermal Fibroblasts (HDFs) or an immortalized, non-tumorigenic cell line like HEK293 (human embryonic kidney; ATCC® CRL-1573™) serve as excellent controls for assessing general cytotoxicity.[7]

The Importance of Controls

Every protocol described herein is a self-validating system, which relies on the inclusion of proper controls:

  • Untreated Control: Cells cultured in medium only. This represents 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is crucial to ensure the solvent itself is not causing toxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine). This confirms that the assay system is responsive to cytotoxic insults.

Core Experimental Protocols

General Cell Culture and Maintenance

Reproducibility starts with consistent cell culture practices. All procedures should be performed in a Class II biological safety cabinet using aseptic techniques.

  • Media Preparation: Use the specific medium recommended by the cell line supplier (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Passage: Subculture cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase. Do not allow cells to become over-confluent.

  • Cell Counting: Use a hemocytometer with Trypan Blue exclusion or an automated cell counter to determine cell viability and concentration before each experiment. Viability should be >95%.

Protocol 1: MTT Assay for Cell Viability and IC₅₀ Determination

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[19][20][21]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (Test Compound)

  • DMSO (Vehicle)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10][11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock in serum-free medium. A typical final concentration range might be 0.1, 1, 5, 10, 25, 50, 100 µM.

  • Compound Treatment: Carefully aspirate the medium from the wells. Add 100 µL of the various compound dilutions to the appropriate wells in triplicate. Remember to include untreated, vehicle, and positive controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[22] Incubate for 3-4 hours at 37°C, protecting the plate from light.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of solubilization solution (DMSO) to each well.[11]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[21]

ParameterRecommended ValueRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in logarithmic growth and not over-confluent at the assay endpoint.[19]
Compound Solvent DMSO (<0.5% final conc.)High solubility for organic compounds; concentration kept low to avoid solvent toxicity.[7]
MTT Incubation 3-4 hoursAllows sufficient time for viable cells to metabolize MTT into detectable formazan crystals.[22]
Absorbance λ 570 nm (Ref: 630 nm)Peak absorbance for solubilized formazan, with a reference to correct for plate imperfections.[21]
Table 1: Key Parameters for the MTT Assay.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[13][23] It is a reliable marker for necrosis or late-stage apoptosis.[24]

Materials:

  • Cells cultured and treated in a 96-well plate (as in Protocol 1)

  • Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions)

  • Lysis Buffer (provided in kit for maximum LDH release control)

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Prepare Controls: In separate wells, prepare:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with the kit's Lysis Buffer for 45 minutes before the assay. This represents 100% cytotoxicity.[25]

    • Background Control: Medium only.

  • Sample Collection: Following compound incubation (e.g., 24 hours), carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well of the new plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.

Protocol 3: Annexin V / Propidium Iodide (PI) Staining

This flow cytometry or fluorescence microscopy-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[27]

  • Propidium Iodide (PI): A fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains the nucleus of cells with compromised membranes (necrotic or late apoptotic cells).[28]

Materials:

  • Cells cultured and treated in a 6-well plate

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (1x)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the IC₅₀ value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Viable Cells: Annexin V-negative / PI-negative.

    • Early Apoptotic: Annexin V-positive / PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive.

    • Primary Necrotic: Annexin V-negative / PI-positive (can be observed in some cases).[29]

G cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway Cell Cell + Compound PS PS Translocation (Membrane Flipping) Cell->PS   Caspase Activation (Intrinsic/Extrinsic) MembraneLoss Loss of Membrane Integrity Cell->MembraneLoss   Severe Insult/ Membrane Damage MembraneIntact Membrane Remains Intact (Early Stage) PS->MembraneIntact AnnexinV_pos Annexin V Positive MembraneIntact->AnnexinV_pos PI_neg PI Negative MembraneIntact->PI_neg LDH_Release LDH Release MembraneLoss->LDH_Release PI_pos PI Positive MembraneLoss->PI_pos LDH_pos LDH Assay Positive LDH_Release->LDH_pos

Sources

Application Notes and Protocols for the Large-Scale Synthesis and Purification of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The specific target molecule, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, is a functionalized triazole derivative of significant interest for further chemical modification and incorporation into more complex drug candidates. The presence of the hydroxymethyl group at the 5-position and the 4-methoxybenzyl group at the 1-position provides two distinct points for diversification, making it a valuable building block in drug discovery libraries.

This document provides a comprehensive guide for the large-scale synthesis and purification of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, designed for researchers, scientists, and professionals in the field of drug development. The protocols herein are detailed to ensure reproducibility and scalability, with a focus on the underlying chemical principles to allow for informed troubleshooting and optimization.

Synthetic Strategy: A Modified Pellizzari Approach

The synthesis of the target 1,2,4-triazole derivative is achieved through a multi-step sequence culminating in a cyclization reaction based on the principles of the Pellizzari reaction. The Pellizzari reaction is a classic method for the synthesis of 1,2,4-triazoles involving the condensation of an amide and an acylhydrazide, typically at high temperatures.[1][3] In this protocol, we will first synthesize the key N'-(4-methoxybenzyl)formohydrazide intermediate, which will then be cyclized with a suitable one-carbon source to form the desired 1,2,4-triazole ring.

Overall Synthetic Scheme

Synthetic Scheme cluster_0 Step 1: Synthesis of 4-Methoxybenzylhydrazine cluster_1 Step 2: Synthesis of N'-(4-Methoxybenzyl)formohydrazide cluster_2 Step 3: Cyclization to form the Triazole Ring 4-Methoxybenzyl_chloride 4-Methoxybenzyl chloride 4-Methoxybenzylhydrazine 4-Methoxybenzylhydrazine 4-Methoxybenzyl_chloride->4-Methoxybenzylhydrazine Ethanol, Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->4-Methoxybenzylhydrazine 4-Methoxybenzylhydrazine_2 4-Methoxybenzylhydrazine N-acylhydrazide N'-(4-Methoxybenzyl)formohydrazide 4-Methoxybenzylhydrazine_2->N-acylhydrazide Reflux Ethyl_formate Ethyl formate Ethyl_formate->N-acylhydrazide N-acylhydrazide_2 N'-(4-Methoxybenzyl)formohydrazide Target_Molecule (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol N-acylhydrazide_2->Target_Molecule High Temperature Formamide Formamide Formamide->Target_Molecule

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

PART 1: Synthesis

Step 1: Synthesis of 4-Methoxybenzylhydrazine

  • Principle: This step involves the nucleophilic substitution of the chlorine atom in 4-methoxybenzyl chloride by hydrazine. An excess of hydrazine hydrate is used to minimize the formation of the double alkylated product. Ethanol serves as a suitable solvent for this reaction.

  • Materials:

    • 4-Methoxybenzyl chloride

    • Hydrazine hydrate (80% solution in water)

    • Ethanol (absolute)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add hydrazine hydrate (5 equivalents) and ethanol (1 L).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 4-methoxybenzyl chloride (1 equivalent) dropwise from the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add 1 L of deionized water to the residue and extract with dichloromethane (3 x 500 mL).

    • Wash the combined organic layers with brine (2 x 300 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain crude 4-methoxybenzylhydrazine as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of N'-(4-Methoxybenzyl)formohydrazide

  • Principle: This is a formylation reaction where the primary amino group of 4-methoxybenzylhydrazine acts as a nucleophile, attacking the carbonyl carbon of ethyl formate. The reaction is driven to completion by heating under reflux.

  • Materials:

    • 4-Methoxybenzylhydrazine (from Step 1)

    • Ethyl formate

    • Ethanol (absolute)

  • Protocol:

    • In a 2 L round-bottom flask, dissolve the crude 4-methoxybenzylhydrazine (1 equivalent) in ethanol (500 mL).

    • Add ethyl formate (1.5 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent and excess ethyl formate under reduced pressure to yield crude N'-(4-methoxybenzyl)formohydrazide as a solid. This product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.

Step 3: Synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

  • Principle: This is the key cyclization step, analogous to the Pellizzari reaction, where the N'-(4-methoxybenzyl)formohydrazide reacts with formamide at high temperature.[1][3] Formamide serves as both the solvent and the source of the remaining carbon and nitrogen atoms for the triazole ring. The hydroxymethyl group is formed in situ. The mechanism involves the initial reaction of the hydrazide with formamide to form an intermediate which then undergoes intramolecular cyclization and dehydration to yield the aromatic 1,2,4-triazole ring.[4]

  • Materials:

    • N'-(4-Methoxybenzyl)formohydrazide (from Step 2)

    • Formamide

    • Ethyl acetate

    • Deionized water

  • Protocol:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place N'-(4-methoxybenzyl)formohydrazide (1 equivalent) and formamide (10 equivalents by volume).

    • Heat the mixture to 160-170 °C and maintain this temperature for 6-8 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it into 2 L of ice-cold deionized water with vigorous stirring.

    • A solid precipitate will form. Continue stirring for 1 hour to ensure complete precipitation.

    • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

    • The crude solid can be further purified by recrystallization or column chromatography.

PART 2: Large-Scale Purification

The purification of the final product is crucial to obtain material of high purity suitable for research and development. Due to the polar nature of the hydroxymethyl-substituted triazole, a combination of recrystallization and column chromatography is recommended.

Purification Workflow

Purification Workflow Crude_Product Crude (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol Recrystallization Recrystallization (e.g., Ethanol/Water or Ethyl Acetate/Hexane) Crude_Product->Recrystallization Filtration_Drying_1 Filtration & Drying Recrystallization->Filtration_Drying_1 Purity_Check_1 Purity Check (TLC, HPLC) Filtration_Drying_1->Purity_Check_1 Column_Chromatography Flash Column Chromatography (Silica Gel, DCM/Methanol gradient) Purity_Check_1->Column_Chromatography If impurities persist Final_Product Pure Product Purity_Check_1->Final_Product If pure Fraction_Collection Collect Pure Fractions Column_Chromatography->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Solvent_Removal->Final_Product

Caption: A typical workflow for the purification of the target molecule.

Protocol 1: Recrystallization

  • Principle: Recrystallization is a purification technique for solid compounds based on differences in solubility at different temperatures.[5][6] An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

  • Solvent Selection: A solvent system of ethanol/water or ethyl acetate/hexane is often effective for polar compounds like the target molecule.[7][8]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.

    • If the solution is colored, activated charcoal can be added, and the solution can be hot filtered.

    • Slowly add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Protocol 2: Flash Column Chromatography

  • Principle: Flash column chromatography is a rapid purification technique that utilizes a stationary phase (silica gel) and a mobile phase (eluent) to separate compounds based on their polarity.[9][10] More polar compounds will have a stronger interaction with the polar silica gel and will elute more slowly.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM) is recommended. Start with a low polarity eluent (e.g., 1-2% methanol in DCM) and gradually increase the polarity (up to 10% methanol) to elute the more polar product. The addition of a small amount of triethylamine (0.1-0.5%) to the eluent can help to reduce tailing of basic compounds on the silica gel.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude or recrystallized product in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the gradient solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Expected signals for the methoxy group (singlet, ~3.8 ppm), benzyl CH₂ (singlet, ~5.4 ppm), hydroxymethyl CH₂ (singlet, ~4.7 ppm), aromatic protons of the methoxybenzyl group (two doublets, ~6.9 and 7.3 ppm), and the triazole proton (singlet, ~8.0 ppm).
¹³C NMR Expected signals for the methoxy carbon, benzyl CH₂, hydroxymethyl CH₂, aromatic carbons, and the carbons of the triazole ring.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns may include loss of the hydroxymethyl group or cleavage of the benzyl group.[11][12]
FTIR Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and N-N stretching of the triazole ring, and C-O stretching.[13][14][15][16]
Melting Point A sharp melting point indicates high purity.
HPLC A single major peak with high purity (>98%) should be observed.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 4-Methoxybenzyl chloride: Corrosive and a lachrymator. Avoid contact with skin and eyes.

  • Hydrazine hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care.

  • Formamide: Teratogen. Avoid inhalation and skin contact.

  • Sodium hydroxide: Corrosive. Causes severe burns.

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Pellizzari, G. (1911). Gazz. Chim. Ital., 41, 20.
  • Wikipedia. Pellizzari reaction.
  • SciSpace.
  • Benchchem. Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.
  • Wikipedia. Einhorn–Brunner reaction.
  • Benchchem. Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.
  • Benchchem. The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
  • Benchchem.
  • Wikipedia. Pellizzari-Reaktion.
  • ResearchGate.
  • Taylor & Francis Online. Mass Spectra of Some 1,2,4-Triazoles.
  • ResearchGate.
  • PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.
  • Grokipedia. Pellizzari reaction.
  • Wikipedia. 1,2,4-Triazole.
  • YouTube. Pellizzari Reaction Mechanism | Organic Chemistry.
  • ResearchGate. Experimental (a)[17] and theoretical (b) IR spectra of triazole.

  • ResearchGate. FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),....
  • Wiley Online Library. Einhorn-Brunner Reaction.
  • Semantic Scholar. Mass spectra of some 1,2,4-triazoles.
  • IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.
  • ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry.
  • Wiley Online Library. Einhorn-Brunner Reaction.
  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.
  • Organic Chemistry Portal.
  • Recrystalliz
  • Benchchem. Technical Support Center: Purification of Polar 3-(Phenoxymethyl)
  • Benchchem.
  • Benchchem. troubleshooting side reactions in 1,2,4-triazole synthesis.
  • Reddit.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Biotage.
  • Google Patents.
  • IJCRT.org.
  • Sired Udenar.
  • PubMed.
  • ChemicalBook. 1,2,4-Triazole(288-88-0) 1H NMR spectrum.
  • SpectraBase. 1-Benzyl-1,2,4-triazole-5-methylcarboxamide - Optional[13C NMR] - Chemical Shifts.

Sources

Use of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol in cancer cell line studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preclinical Evaluation of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol in Cancer Cell Line Studies

Authored by a Senior Application Scientist

This document provides a detailed framework for researchers, scientists, and drug development professionals on the use and evaluation of the novel compound, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, in the context of cancer cell line studies. While specific published data on this particular molecule is emerging, this guide synthesizes established methodologies for evaluating 1,2,4-triazole derivatives, a class of compounds well-recognized for their therapeutic potential in oncology.

The 1,2,4-triazole scaffold is a privileged heterocyclic core in the development of anticancer agents due to its unique physicochemical properties and diverse biological activities.[1] Numerous derivatives have been reported to possess a wide range of bioactivities, including anti-cancer activity.[2] This has led to the development of FDA-approved anticancer drugs, such as letrozole and anastrozole, which incorporate a 1,2,4-triazole moiety, highlighting its relevance in drug development.[3] These compounds are known to exert their effects through various mechanisms, including the inhibition of key cancer-related enzymes, interference with DNA interactions, and modulation of apoptotic and autophagic pathways.[1]

This guide will provide a comprehensive, step-by-step approach to systematically investigate the anticancer potential of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, from initial cytotoxicity screening to preliminary mechanistic studies.

Compound Profile: (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

PropertyValueSource
IUPAC Name {1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol[4]
CAS Number 199014-14-7[4]
Molecular Formula C₁₁H₁₃N₃O₂[5]
Molecular Weight 219.24 g/mol [4]
Purity ≥95% (recommended for biological assays)[5]

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a logical workflow for the preclinical evaluation of a novel compound like (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol.

experimental_workflow cluster_prep Compound Preparation & QC cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Interpretation prep Compound Solubilization (e.g., DMSO) qc Purity & Identity Check (e.g., NMR, LC-MS) prep->qc cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549, HeLa) qc->cell_culture viability Cell Viability Assay (e.g., MTT, CCK-8) cell_culture->viability ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle analysis Statistical Analysis apoptosis->analysis cell_cycle->analysis interpretation Interpretation of Results analysis->interpretation

Caption: A typical experimental workflow for evaluating a novel anticancer compound.

Protocols for In Vitro Evaluation

Compound Preparation and Handling

Rationale: Proper handling and solubilization of the test compound are critical for obtaining reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro studies.

Protocol:

  • Prepare a high-concentration stock solution of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (e.g., 10-50 mM) in sterile, cell culture-grade DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • For experiments, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.5%).

Cell Viability Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic or anti-proliferative effects of a compound.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/PI Staining)

Rationale: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This helps to determine if the compound induces programmed cell death.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol at concentrations around the determined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Rationale: Cell cycle analysis is used to determine the effect of a compound on cell cycle progression. Many anticancer drugs induce cell cycle arrest at specific phases (G1, S, or G2/M), preventing cell proliferation.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and treat them with RNase A to remove RNA. Stain the cells with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Potential Mechanism of Action

Based on studies of other 1,2,4-triazole derivatives, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol may exert its anticancer effects through various mechanisms. A study on a similar compound, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative, showed that it induced cell cycle arrest at the S phase in human melanoma cells.[6][7]

signaling_pathway cluster_effects Cellular Effects Compound (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol Cell Cancer Cell Compound->Cell CellCycleArrest Cell Cycle Arrest (e.g., S or G2/M phase) Cell->CellCycleArrest Inhibits Proliferation Apoptosis Induction of Apoptosis Cell->Apoptosis Induces Cell Death

Caption: Potential cellular effects of the test compound on cancer cells.

Illustrative Data Presentation

The following tables present hypothetical data based on what might be observed for a novel 1,2,4-triazole derivative.

Table 1: IC₅₀ Values of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol in Various Cancer Cell Lines after 48h Treatment.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 2.3
HeLaCervical Cancer18.9 ± 2.1
VMM917Melanoma8.7 ± 1.1

Table 2: Cell Cycle Distribution in VMM917 Melanoma Cells after 24h Treatment.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)55.3 ± 3.128.1 ± 2.516.6 ± 1.9
Compound (8 µM)45.2 ± 2.840.5 ± 3.0 14.3 ± 1.7
Compound (16 µM)38.7 ± 2.5*48.9 ± 3.312.4 ± 1.5
*p < 0.05, **p < 0.01 compared to control.

Troubleshooting and Considerations

  • Compound Solubility: If the compound precipitates in the culture medium, consider using a lower concentration or a different solubilization agent.

  • Assay Variability: High variability between replicates can be due to inconsistent cell seeding, pipetting errors, or cell contamination.

  • Mechanism of Action: The initial screening assays will provide clues to the mechanism of action. Further studies, such as western blotting for key apoptotic and cell cycle regulatory proteins, can provide deeper insights.

Conclusion

This guide provides a robust framework for the initial preclinical evaluation of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol. By following these protocols, researchers can systematically assess its anticancer potential and elucidate its mechanism of action. The 1,2,4-triazole scaffold continues to be a promising area for the discovery of novel anticancer therapeutics, and a thorough investigation of new derivatives is essential for advancing the field.

References

  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
  • Various Authors. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
  • PubMed. (n.d.). Synthesis and antiproliferative evaluation of novel 1,2,4-triazole derivatives incorporating benzisoselenazolone scaffold.
  • PubMed. (n.d.). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review.
  • PubMed. (n.d.). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025).
  • Various Authors. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review).
  • PubMed Central. (2025). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights.
  • ResearchGate. (2025). Design, synthesis, and antiproliferative activity of novel 1,2,4-triazole-chalcone compounds.
  • International Journal of Biology and Chemistry. (2021). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells.
  • Fluorochem. (n.d.). (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol.
  • ResearchGate. (n.d.). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells.
  • MySkinRecipes. (n.d.). [1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]methanol.

Sources

Molecular Docking Studies of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract: The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antifungal and anticancer properties.[1][2] This application note provides a comprehensive, in-depth guide to performing molecular docking studies on a representative triazole derivative, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol. We move beyond a simple list of steps to explain the causality behind critical methodological choices, ensuring a robust and reproducible computational workflow. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage structure-based drug design (SBDD) to efficiently screen, identify, and optimize novel therapeutic candidates.[3][4] We will cover the entire workflow from target selection rationale and molecular preparation to the execution of docking simulations and, critically, the validation and interpretation of the resulting data.

Foundational Principles: The Rationale Behind the Simulation

Before embarking on the technical protocol, it is essential to understand the strategic decisions that underpin a successful molecular docking study. The quality of the output is directly dependent on the scientific rigor of the input.

The Ligand: (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

The subject of our study, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol[5], is a member of the 1,2,4-triazole family. This heterocyclic nucleus is of significant interest due to its unique chemical properties, including its ability to coordinate with metal ions in enzyme active sites and act as a scaffold for diverse functional groups.[2][6] Its polar nature can enhance the pharmacological profile of a drug candidate.[2] Many compounds containing this moiety have demonstrated potent biological activities, making this molecule a promising candidate for computational investigation against various disease targets.[7][8]

The Strategy: Structure-Based Drug Design (SBDD)

Molecular docking is a central technique in SBDD, a computational methodology that relies on the three-dimensional structure of a biological target.[9][10] The primary goal is to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor and to estimate the strength of their interaction, typically as a "docking score."[11][12] By simulating this molecular recognition process, we can rapidly screen large virtual libraries of compounds, prioritize candidates for synthesis and in vitro testing, and generate hypotheses about the structural basis of their activity.[13][14] This in silico approach significantly reduces the time and cost associated with the early phases of drug discovery.[15][16]

The Target: Rationale for Selection

The choice of a protein target is the most critical first step. This decision should be evidence-based, drawing from the known biology of the disease and the chemical class of the ligand. The 1,2,4-triazole class has well-documented efficacy against fungal pathogens by inhibiting Lanosterol 14α-demethylase (a Cytochrome P450 enzyme, CYP51), which is crucial for ergosterol biosynthesis in fungi.[6] They are also found in anticancer agents like Letrozole, which targets aromatase (CYP19A1).[2]

For the purpose of this protocol, we will select Human Lanosterol 14α-demethylase (CYP51A1) as our target protein. This provides a clinically relevant example and allows us to demonstrate the protocol's validation against known inhibitors. A validated 3D crystal structure is essential for SBDD.[17] We will source our target structure from the RCSB Protein Data Bank (PDB), a public repository for biological macromolecular structures.[18]

The Computational Workflow: An Overview

A robust molecular docking workflow is a multi-stage process that ensures the data is properly prepared, the simulation is configured correctly, and the results are validated. Each stage is a critical checkpoint for scientific integrity.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation P1 Target Acquisition (e.g., PDB: 5V5Z) P2 Target Preparation (Remove Water, Add Hydrogens) P1->P2 S1 Binding Site Definition (Grid Box Generation) P2->S1 L1 Ligand Structure Generation (2D to 3D) L2 Ligand Energy Minimization L1->L2 L2->S1 S2 Execute Docking Algorithm (e.g., AutoDock Vina) S1->S2 A1 Analyze Poses & Scores S2->A1 A2 Visualize Interactions (H-Bonds, Hydrophobic) A1->A2 V1 Protocol Validation (Re-docking of Co-crystallized Ligand) V1->S1 Validate Parameters

Caption: High-level overview of the structure-based molecular docking workflow.

Detailed Protocols: From Setup to Validation

This section provides step-by-step methodologies for conducting the molecular docking study. We will use commonly available and freely accessible software tools as examples.

Phase 1: Preparation of Molecular Structures

Expert Insight: The preparation phase is arguably the most important for ensuring the accuracy and reproducibility of docking results. Garbage in, garbage out. Minor errors in structure preparation can lead to scientifically meaningless outcomes.[19]

Protocol 1.1: Target Protein Acquisition and Preparation

  • Acquisition: Download the 3D crystal structure of Human CYP51A1 complexed with a known inhibitor (e.g., PDB ID: 5V5Z) from the .

  • Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera). Remove all non-essential components, such as water molecules, co-solvents, and any secondary ligands not part of the binding site of interest.

    • Rationale: Water molecules can interfere with ligand placement unless a specific water is known to mediate binding, in which case advanced docking protocols are needed.[19] Removing them simplifies the system.

  • Protonation State: Add polar hydrogens to the protein structure. Most crystal structures do not resolve hydrogen atoms. Correct protonation at a physiological pH (e.g., 7.4) is crucial for defining correct hydrogen bond donors and acceptors. Software like AutoDock Tools or UCSF Chimera can perform this step.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format, which includes partial charges and atom types required by docking software like AutoDock Vina.

Protocol 1.2: Ligand Preparation

  • Structure Generation: Obtain the 2D structure of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol. This can be drawn using chemical sketchers like ChemDraw or sourced from databases like PubChem.

  • 3D Conversion: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform a geometry optimization/energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, sterically favorable conformation before docking.[20]

    • Rationale: Docking algorithms are more efficient and accurate when starting with a chemically realistic ligand conformation.

  • File Format Conversion: Save the prepared ligand in the PDBQT format. This process will define rotatable bonds, which the docking algorithm will explore during the simulation.

Phase 2: Molecular Docking Simulation

Protocol 2.1: Defining the Binding Site (Grid Generation)

  • Identify the Active Site: Load the prepared protein structure into your visualization software. The binding site can be identified based on the position of the co-crystallized ligand in the original PDB file.

  • Define the Search Space: Define a "grid box" or search space that encompasses the entire binding pocket. The box should be large enough to allow the ligand to move and rotate freely within the site but not so large that it wastes computational time searching irrelevant space.[20] A margin of 3-6 Å around the co-crystallized ligand is a common starting point.[20]

    • Rationale: This targeted docking approach is more efficient than "blind docking" (where the entire protein surface is the search space) when the binding site is known.[20]

Protocol 2.2: Running the Docking Algorithm

  • Configuration: Using software such as AutoDock Vina, specify the prepared protein (receptor) file, the prepared ligand file, and the coordinates and dimensions of the grid box defined in the previous step.

  • Execution: Run the docking simulation. The software will systematically sample different poses of the ligand within the binding site, evaluating each pose with a scoring function.

  • Output: The program will generate an output file containing a set of predicted binding poses (typically 9-10), ranked by their calculated binding affinity (in kcal/mol).[21]

Phase 3: Analysis and Validation of Results

Expert Insight: A docking score alone is not sufficient to declare success. Visual inspection of the top-ranked poses and rigorous validation of the protocol are mandatory steps to build confidence in the results.[19][21]

Protocol 3.1: Interpreting Docking Scores and Poses

  • Analyze Binding Affinity: The docking score is an estimate of the binding free energy. More negative values indicate stronger predicted binding affinity.[21][22]

  • Visual Inspection: Load the protein and the output ligand poses into a visualization tool. Examine the top-ranked pose. Does it make sense chemically? Look for key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking with active site residues.[20]

  • Interaction Analysis: Use analysis tools (e.g., LigPlot+, PyMOL) to generate a 2D or 3D representation of the specific molecular interactions between the ligand and the protein residues.

Protocol 3.2: Validation of the Docking Protocol

This is the self-validating step that ensures the trustworthiness of your entire workflow.[23]

  • Prepare the Co-crystallized Ligand: Extract the original ligand found in the PDB file (e.g., from PDB ID 5V5Z). Prepare it using the same method as your test ligand (Protocol 1.2).

  • Re-docking: Dock this co-crystallized ligand back into its own protein's binding site using the exact same grid box and docking parameters you established.

  • Calculate RMSD: Superimpose the top-ranked pose from your re-docking simulation onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce a known binding mode.[23][24] If the RMSD is high, the docking parameters (e.g., grid box size, location) may need to be adjusted and re-validated.

Data Interpretation and Presentation

Once the protocol is validated, you can proceed with docking your ligand of interest, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol. The results should be summarized clearly.

Table 1: Exemplar Molecular Docking Results
LigandPDB TargetValidation RMSD (Å)Binding Affinity (kcal/mol)Key Interacting Residues
Co-crystallized Inhibitor (from 5V5Z)5V5Z1.15-10.8HEM 601, Phe 234, Tyr 131
(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol5V5ZN/A-8.2HEM 601, Tyr 131, Met 487

Note: Data presented is hypothetical and for illustrative purposes only.

Visualizing Key Molecular Interactions

A diagram illustrating the predicted interactions provides crucial insight into the binding hypothesis.

Molecular_Interactions cluster_ligand Ligand cluster_protein CYP51A1 Active Site L (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol HEM HEM 601 L->HEM Coordination (Triazole N -> Fe) TYR Tyr 131 L->TYR Hydrogen Bond (Methanol OH -> Tyr OH) MET Met 487 L->MET Hydrophobic Interaction (Methoxybenzyl)

Caption: Predicted molecular interactions for the top-ranked docking pose.

Concluding Remarks and Future Directions

This application note has detailed a rigorous and validated workflow for the molecular docking of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol against a biologically relevant target. The results from such a study provide a strong foundation for further investigation. The generated binding hypothesis can guide the rational design of more potent analogues for synthesis.

The next logical steps in a computational drug discovery pipeline would include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.[23]

  • Binding Free Energy Calculations: Employing more computationally intensive methods like MM/PBSA or MM/GBSA to refine the binding affinity prediction.[23]

  • In Vitro Validation: Ultimately, computational predictions must be validated through experimental assays to measure the compound's actual biological activity (e.g., IC50 determination).[25]

By integrating these computational and experimental techniques, researchers can accelerate the journey from a promising scaffold to a viable drug candidate.[26]

References

  • Structure-Based Drug Design Workflow. Macquarie University. [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

  • A Review on Applications of Computational Methods in Drug Screening and Design. PMC. [Link]

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Formulation of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol for In Vivo Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, a novel small molecule with potential therapeutic applications. The successful translation of promising compounds from discovery to preclinical and clinical evaluation is critically dependent on the development of a stable and effective formulation that allows for accurate and reproducible in vivo studies. This guide outlines a systematic approach to formulation development, beginning with essential preformulation studies to characterize the physicochemical properties of the active pharmaceutical ingredient (API). Based on these characteristics, this note details strategies for developing parenteral formulations, including vehicle selection and the use of solubility-enhancing excipients. Step-by-step protocols for formulation preparation, quality control, and stability testing are provided to ensure the delivery of a safe and reliable dosage form for animal studies.

Introduction: The Critical Role of Formulation in Preclinical Development

The journey of a new chemical entity (NCE) from the laboratory to a potential therapeutic is fraught with challenges, a significant one being its formulation for in vivo evaluation. The formulation must not only solubilize the drug to achieve the desired concentration but also ensure its stability and compatibility with the physiological environment. This is particularly crucial for parenteral administration, which bypasses the body's natural defense mechanisms, making sterility and safety paramount concerns. For (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, a compound belonging to the well-established class of triazoles, a carefully designed formulation strategy is essential for obtaining meaningful and reproducible pharmacokinetic and toxicological data in animal models.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for the formulation of this specific triazole derivative. It emphasizes a science-driven approach, explaining the rationale behind each step to empower the user to make informed decisions and troubleshoot potential issues.

Preformulation Studies: Characterizing the API

Before embarking on formulation development, a thorough understanding of the physicochemical properties of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is indispensable.[4] These properties will dictate the choice of formulation components and manufacturing processes.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the target compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers, key parameters like aqueous solubility and pKa need to be experimentally determined.

PropertyValue/PredictionSource
Molecular Formula C₁₁H₁₃N₃O₂Fluorochem[5]
Molecular Weight 219.24 g/mol Fluorochem[5]
LogP (o/w) 0.587Fluorochem[5]
Hydrogen Bond Acceptors 4Fluorochem[5]
Hydrogen Bond Donors 1Fluorochem[5]
pKa (predicted) ~2.5 (triazole ring protonation), >10 (hydroxyl group)Based on 1,2,4-triazole pKa[6]
Aqueous Solubility Likely lowInferred from LogP and structure

Table 1: Physicochemical Properties of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

The predicted low aqueous solubility, a common characteristic of many drug candidates, presents the primary challenge for developing an injectable formulation. The pKa of the 1,2,4-triazole ring is predicted to be around 2.45, indicating it will be protonated in highly acidic conditions.[6]

Workflow for Preformulation Studies

The following diagram outlines the essential preformulation studies to be conducted.

Caption: Preformulation Studies Workflow

Formulation Development Strategy for Parenteral Administration

Given the anticipated poor aqueous solubility, a multi-pronged approach to formulation development is recommended. The goal is to develop a clear, stable, and injectable solution. If a stable solution cannot be achieved at the desired concentration, a nanosuspension could be considered as an alternative.

Rationale for Vehicle and Excipient Selection

The choice of vehicle and excipients is critical for solubilizing the compound while ensuring safety and tolerability in animal models.[7][8][9][10]

  • Co-solvents: Organic solvents that are miscible with water can significantly increase the solubility of lipophilic compounds. Propylene glycol (PG), polyethylene glycol 400 (PEG 400), and ethanol are commonly used in preclinical studies.

  • Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility. Polysorbate 80 (Tween® 80) and Cremophor® EL are frequently used non-ionic surfactants.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their favorable safety profiles.[11]

Proposed Formulation Approaches

Based on the physicochemical properties and common formulation strategies for poorly soluble compounds, the following approaches are proposed for initial screening.

Formulation IDVehicle SystemRationale
F1 30% Propylene Glycol, 10% Ethanol, 60% Water for Injection (WFI)A common co-solvent system for initial in vivo screens.
F2 40% PEG 400, 60% WFIPEG 400 is a good solubilizer with a well-established safety profile.
F3 10% Tween® 80 in SalineA micellar solution approach for compounds with low aqueous solubility.
F4 20% (w/v) HP-β-CD in WFICyclodextrin complexation can significantly enhance solubility.

Table 2: Proposed Formulations for Initial Screening

Protocols

The following protocols provide a step-by-step guide for the preparation and analysis of the proposed formulations.

Protocol 1: Preparation of a Co-solvent-Based Formulation (F1)

Objective: To prepare a 1 mg/mL solution of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol in a co-solvent vehicle.

Materials:

  • (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

  • Propylene Glycol (USP grade)

  • Ethanol (200 proof, USP grade)

  • Water for Injection (WFI)

  • Sterile vials and closures

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the required amount of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol.

  • In a sterile beaker, add the propylene glycol and ethanol.

  • Add the API to the co-solvent mixture and stir until completely dissolved. Gentle warming (not exceeding 40°C) may be applied if necessary.

  • Slowly add the Water for Injection while stirring continuously to avoid precipitation.

  • Once a clear solution is obtained, filter it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Seal the vial with a sterile closure.

Protocol 2: Quality Control and Analysis

Objective: To ensure the quality and concentration of the prepared formulation.

Methods:

  • Appearance: Visually inspect the formulation for clarity, color, and particulate matter.

  • pH Measurement: Determine the pH of the formulation using a calibrated pH meter.

  • Drug Concentration (HPLC): Quantify the concentration of the API using a validated High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with formic acid or ammonium formate) is a common starting point for triazole compounds.[12]

Caption: Quality Control Workflow

Protocol 3: Stability Assessment

Objective: To evaluate the stability of the formulation under different storage conditions.

Procedure:

  • Prepare a batch of the formulation as described in Protocol 4.1.

  • Aliquot the formulation into multiple sterile vials.

  • Store the vials at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:

    • Appearance

    • pH

    • API concentration (by HPLC)

    • Presence of degradation products (by HPLC)

Conclusion

The successful formulation of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol for in vivo studies is a critical step in its preclinical development. This guide provides a structured and scientifically grounded approach to formulation development, from initial preformulation characterization to the preparation and quality control of parenteral formulations. The proposed strategies and protocols are based on established principles for formulating poorly soluble compounds and should serve as a valuable starting point for researchers. It is imperative to reiterate that the proposed formulations require experimental verification and optimization to ensure the delivery of a safe, stable, and effective dosage form for advancing this promising compound through the drug development pipeline.

References

  • Yulianti, R., & Nugroho, A. K. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia, 70(4), 1083–1093. [Link]

  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Journal of Pharmacological and Toxicological Methods, 68(2), 294-301.
  • Agilent Technologies. (n.d.). Ultrafast Method for Simultaneous Measurement of Triazole Antifungals in Human Serum Using Online SPE/MS/MS. Retrieved from [Link]

  • Wikipedia. (2024). 1,2,4-Triazole. Retrieved from [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-925.
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]

  • Jannetto, P. J., & Langman, L. J. (2022). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. In Clinical Applications of Mass Spectrometry in Drug Analysis (pp. 61-71). Humana, New York, NY.
  • Jannetto, P. J., & Langman, L. J. (2019). Quantification of the Triazole Antifungal Compounds Voriconazole and Posaconazole in Human Serum or Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). In Clinical Applications of Mass Spectrometry in Drug Analysis (pp. 101-109). Humana Press, New York, NY.
  • Balakit, A. A. (2018). Stability of 1,2,4-triazoles?
  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Regulatory Toxicology and Pharmacology, 66(2), 223-231.
  • Cappon, G. D., et al. (2015). Vehicle Systems and Excipients Used in Minipig Drug Development Studies. International Journal of Toxicology, 34(1), 4-15.
  • ten Tije, A. J., et al. (2003). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Current drug metabolism, 4(6), 445-453.
  • Li, J., et al. (2006). [Synthesis and antifungal activity of novel triazole antifungal agents]. Yao xue xue bao = Acta pharmaceutica Sinica, 41(1), 27–33.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Zhang, M., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Bioorganic & Medicinal Chemistry, 89, 117351.
  • Groll, A. H., & Walsh, T. J. (2001). Novel triazole antifungal agents.
  • Asif, M. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Current Organic Synthesis, 18(6), 571-594.
  • Subramanian, V., & Gopinath, S. (2017). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future science OA, 3(4), FSO225.
  • Al-Bari, M. A. A. (2023).
  • Yüksek, H., et al. (2021). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 32(1), 28-35.
  • Singh, D., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808143.
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research, 2(2), 81.
  • Al-Masoudi, N. A., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66.
  • Al-Ghamdi, A. M. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 65-80.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during this multi-step synthesis, providing not just solutions but also the underlying scientific principles to empower your experimental success.

Introduction to the Synthesis Pathway

The synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is a sequential process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic route proceeds in three main stages:

  • N-Alkylation: Introduction of the 4-methoxybenzyl (PMB) group onto the 1,2,4-triazole ring.

  • C5-Functionalization: Introduction of a carbonyl group (e.g., an aldehyde or ester) at the 5-position of the triazole ring.

  • Reduction: Conversion of the carbonyl group to the desired hydroxymethyl functionality.

This guide is structured to troubleshoot issues that may arise at each of these critical stages.

Synthesis_Pathway Start 1,2,4-Triazole Step1 Step 1: N-Alkylation (4-methoxybenzyl chloride, Base) Start->Step1 Intermediate1 1-(4-Methoxybenzyl)-1H-1,2,4-triazole Step1->Intermediate1 Step2 Step 2: C5-Functionalization (e.g., Lithiation followed by quenching with an electrophile like DMF or an ester) Intermediate1->Step2 Intermediate2 1-(4-Methoxybenzyl)-1H-1,2,4-triazole-5-carbaldehyde Step2->Intermediate2 Step3 Step 3: Reduction (e.g., NaBH4) Intermediate2->Step3 FinalProduct (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol Step3->FinalProduct Troubleshooting_Lithiation Start Low Yield in C5-Functionalization Cause1 Moisture Contamination? Start->Cause1 Cause2 Temperature Too High? Start->Cause2 Cause3 Reagent Quality Issue? Start->Cause3 Solution1 Use oven-dried glassware. Use anhydrous solvents and reagents. Cause1->Solution1 Solution2 Maintain reaction at -78°C. Add n-BuLi dropwise. Cause2->Solution2 Solution3 Titrate n-BuLi before use. Ensure electrophile is pure. Cause3->Solution3

Common side products in the synthesis of N-substituted triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Substituted Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions encountered during the synthesis of these important heterocyclic compounds.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, offering insights into the underlying causes and providing actionable solutions.

Question 1: I am observing a significant amount of a dimeric alkyne byproduct in my CuAAC reaction. What is it, and how can I prevent its formation?

Answer:

The byproduct you are observing is most likely the result of Glaser coupling , an oxidative homocoupling of terminal alkynes to form a 1,3-diacetylene.[1][2] This side reaction is catalyzed by copper(I) ions in the presence of an oxidant, typically oxygen.[2][3] The Cu(I) catalyst, essential for the desired azide-alkyne cycloaddition, can also facilitate this unwanted pathway, leading to a reduction in the yield of your target triazole and complicating purification.[1]

Causality: The Glaser coupling mechanism involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. This intermediate is then oxidized by Cu(II) (formed from the oxidation of Cu(I) by atmospheric oxygen) to generate an alkynyl radical. Dimerization of two such radicals yields the 1,3-diacetylene byproduct.

Troubleshooting & Optimization:

  • Deoxygenation: Rigorously deoxygenate your solvents and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before and during the reaction. This minimizes the presence of oxygen, which is required for the oxidation of Cu(I) to the catalytically active species for Glaser coupling.[1][2]

  • Reducing Agents: The addition of a reducing agent, such as sodium ascorbate, is a common and effective strategy.[2][4] Sodium ascorbate serves a dual purpose: it reduces the Cu(II) precursor to the active Cu(I) catalyst for the CuAAC reaction and scavenges any dissolved oxygen, thereby suppressing the Glaser coupling pathway.[2][5]

  • Ligand Choice: The choice of ligand can influence the propensity for Glaser coupling. Some ligands can stabilize the Cu(I) oxidation state and favor the CuAAC catalytic cycle over the homocoupling reaction. For instance, tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that can help minimize this side reaction.

  • Catalyst Loading: Use the minimum effective concentration of the copper catalyst to reduce the rate of the side reaction.

Experimental Protocol: Minimizing Glaser Coupling in a Typical CuAAC Reaction

  • To a reaction vessel, add the azide (1.0 mmol), terminal alkyne (1.1 mmol), and a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).

  • Sparge the mixture with argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in deoxygenated water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol) in deoxygenated water.

  • To the argon-sparged reaction mixture, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction under an inert atmosphere at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, proceed with standard workup and purification procedures.

Question 2: My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. How can I improve the regioselectivity?

Answer:

The formation of a mixture of 1,4- and 1,5-disubstituted triazoles is a classic issue in the thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[2][6] To achieve high regioselectivity, the use of a suitable catalyst is crucial.

Causality: The uncatalyzed thermal cycloaddition proceeds through a concerted mechanism where the frontier molecular orbitals (HOMO and LUMO) of the azide and alkyne can interact in two different orientations with similar activation energies, leading to a mixture of regioisomers.[6]

Troubleshooting & Optimization:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For the selective synthesis of 1,4-disubstituted triazoles , the copper(I)-catalyzed reaction is the method of choice.[2][7] The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, exclusively yielding the 1,4-isomer.[][9]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): For the selective synthesis of 1,5-disubstituted triazoles , a ruthenium catalyst, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], should be employed.[6][10][11] The RuAAC reaction proceeds through a different mechanistic pathway involving a ruthenacycle intermediate, which directs the regioselectivity towards the 1,5-isomer.[11][12][13]

Regioselective Synthesis Strategies

Desired RegioisomerRecommended Catalytic SystemKey Considerations
1,4-disubstitutedCu(I) source (e.g., CuI, CuSO₄/sodium ascorbate)Highly reliable for terminal alkynes.[2]
1,5-disubstitutedRu(II) catalyst (e.g., [Cp*RuCl(PPh₃)₂])Effective for both terminal and internal alkynes.[11][13]

Diagram: Controlling Regioselectivity in Triazole Synthesis

G cluster_start Starting Materials cluster_cu CuAAC cluster_ru RuAAC Azide Azide Cu(I) Catalyst Cu(I) Catalyst Azide->Cu(I) Catalyst Ru(II) Catalyst Ru(II) Catalyst Azide->Ru(II) Catalyst Alkyne Alkyne Alkyne->Cu(I) Catalyst Alkyne->Ru(II) Catalyst Product_14 1,4-disubstituted Triazole Cu(I) Catalyst->Product_14 Regioselective Product_15 1,5-disubstituted Triazole Ru(II) Catalyst->Product_15 Regioselective

Caption: Catalytic control of regioselectivity in triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in CuAAC reactions?

A1: Besides the desired 1,4-disubstituted triazole, several side products can be formed in CuAAC reactions. The most prevalent include:

  • Glaser Coupling Products (Diynes): As discussed in the troubleshooting section, these arise from the oxidative homocoupling of the terminal alkyne.[1][2]

  • Oxidative Decomposition Products: In the presence of oxygen, the Cu(I) catalyst can be oxidized to inactive Cu(II) species, which can lead to the formation of various byproducts and a decrease in reaction efficiency.[2]

  • 5-Halogenated Triazoles: If stoichiometric amounts of Cu(I) halides (CuI, CuBr, CuCl) are used, the corresponding 5-halogenated triazole can be formed.[14]

  • 5,5'-Bistriazoles: Under certain conditions, particularly with CuCl, the formation of dimeric 5,5'-bistriazoles has been observed.[14]

Q2: Are there any common side products in metal-free triazole syntheses like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

A2: While SPAAC is known for its high bioorthogonality and clean reaction profiles, potential side reactions can occur, often related to the stability of the strained alkyne.[15][16][]

  • Decomposition of the Cyclooctyne: Some strained cyclooctynes can be susceptible to decomposition, especially under harsh conditions or over prolonged reaction times.

  • Reactions with Other Nucleophiles: Although highly selective for azides, the strained alkyne can, in some cases, react with other nucleophiles present in the reaction medium, particularly in complex biological systems.

  • Isomerization: Depending on the structure of the cyclooctyne, isomerization to less reactive forms can sometimes occur.

Diagram: General Troubleshooting Workflow for Triazole Synthesis

G Start Start Problem Identify Unexpected Side Product or Low Yield Start->Problem Analyze Analyze Reaction (NMR, LC-MS) Problem->Analyze Identify Identify Side Product (e.g., Glaser Dimer, Regioisomer) Analyze->Identify Glaser Glaser Coupling? Identify->Glaser Regio Regioisomer Mixture? Glaser->Regio No Solve_Glaser Implement Deoxygenation and/or Reducing Agent Glaser->Solve_Glaser Yes Other Other Side Products? Regio->Other No Solve_Regio Switch to Regioselective Catalyst (CuAAC for 1,4; RuAAC for 1,5) Regio->Solve_Regio Yes Solve_Other Optimize Reaction Conditions (Temp, Solvent, Catalyst Loading) Other->Solve_Other Yes Purify Purify Product (Chromatography, Recrystallization) Other->Purify No Solve_Glaser->Purify Solve_Regio->Purify Solve_Other->Purify End End Purify->End

Caption: A stepwise guide for troubleshooting triazole syntheses.

References

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Available at: [Link]

  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1257. Available at: [Link]

  • 1,2,3-Triazole synthesis. Organic Chemistry Portal. Available at: [Link]

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  • Side reactions of macromonomers under CuAAC condition. ResearchGate. Available at: [Link]

  • Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. Available at: [Link]

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  • Metal-free and azide-free synthesis of 1,2,3-triazoles derivatives. Taylor & Francis Online. Available at: [Link]

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  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Institutes of Health. Available at: [Link]

  • Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. Available at: [Link]

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKAT USA, Inc. Available at: [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

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  • Glaser coupling. Wikipedia. Available at: [Link]

  • Metal-free syntheses of N-functionalized and NH-1,2,3-triazoles: an update on recent developments. Royal Society of Chemistry. Available at: [Link]

  • Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green Reaction Media. ChemRxiv. Available at: [Link]

  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry. Available at: [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. Available at: [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. Available at: [Link]

  • Click Triazoles for Bioconjugation. National Institutes of Health. Available at: [Link]

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  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. ResearchGate. Available at: [Link]

  • Synthesis of 5-halogenated 1,2,3-triazoles under stoichiometric Cu(I)-mediated azide-alkyne cycloaddition (CuAAC or 'Click Chemistry'). PubMed. Available at: [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]

  • Making triazoles, the green way. RSC Education. Available at: [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health. Available at: [Link]

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  • 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal. Available at: [Link]

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Technical Support Center: Solubility Enhancement for (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol in Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol in various assay systems. Our goal is to equip you with the scientific rationale and step-by-step protocols to overcome solubility challenges and ensure the reliability and accuracy of your experimental data.

Understanding the Molecule: A Physicochemical Overview

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is a heterocyclic compound with a molecular weight of 219.24 g/mol .[1][2][3] A key indicator of its solubility behavior is the calculated LogP (partition coefficient), which is approximately 0.587.[1] This relatively low LogP value suggests that the compound is moderately hydrophilic. However, a low LogP does not always translate to high aqueous solubility, particularly for crystalline solids where lattice energy can significantly hinder dissolution.

The core of this molecule is the 1,2,4-triazole ring, which is known to be amphoteric. The parent 1,2,4-triazole has a pKa of 2.45 for protonation (acting as a base) and a pKa of 10.26 for deprotonation (acting as an acid).[4] This dual nature is critical, as it implies that the solubility of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol will be highly dependent on the pH of the aqueous medium.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol in a question-and-answer format.

Q1: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening and how can I fix it?

A1: This phenomenon, often termed "precipitation upon dilution," is a common challenge with compounds that are highly soluble in organic solvents like DMSO but have limited solubility in aqueous systems. When the DMSO stock is introduced into the buffer, the concentration of the compound exceeds its aqueous solubility limit, causing it to crash out of solution.

Here are several strategies to address this:

  • Optimize DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[5] However, some cell lines can tolerate up to 1% DMSO for short durations. It is crucial to determine the tolerance of your specific cell line to DMSO.

  • Stepwise Dilution: Instead of a single, large dilution, perform serial dilutions. This can help to avoid a sudden, drastic change in solvent polarity.

  • pH Adjustment of the Assay Buffer: Given the amphoteric nature of the triazole ring, modifying the pH of your assay buffer can significantly enhance solubility.

Q2: How do I determine the optimal pH for my assay buffer to improve the solubility of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol?

A2: The solubility of your compound will likely increase in both acidic and basic conditions due to the ionization of the triazole ring.

  • Acidic Conditions (pH < ~4): At a pH below the basic pKa of the triazole ring, the nitrogen atoms will become protonated, forming a more soluble cationic species.

  • Basic Conditions (pH > ~9): At a pH above the acidic pKa of the triazole ring, the N-H proton can be removed, forming a more soluble anionic species.

Recommendation: Empirically test the solubility of your compound in a range of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9). It is critical to ensure that the chosen pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).

Q3: I've tried adjusting the pH, but I'm still facing solubility issues. What other formulation strategies can I employ?

A3: If pH modification is insufficient or incompatible with your assay, consider using solubility-enhancing excipients.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble "guest" molecules, thereby increasing their aqueous solubility.[6]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A widely used derivative with excellent water solubility and a favorable safety profile.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative that is particularly effective for compounds containing nitrogen atoms.

Q4: How do I prepare a stock solution of my compound?

A4: For poorly soluble compounds, a high-concentration stock solution is typically prepared in an organic solvent.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power.

  • Stock Concentration: Aim for a stock concentration that allows for a final DMSO concentration in your assay of less than 0.5%. For example, a 10 mM stock solution in 100% DMSO will result in a final DMSO concentration of 0.5% when diluted 1:200.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Determine the required mass: For 1 mL of a 10 mM stock solution of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (MW = 219.24 g/mol ), you will need:

    • Mass (g) = 0.010 mol/L * 0.001 L * 219.24 g/mol = 0.00219 g or 2.19 mg.

  • Weigh the compound: Accurately weigh 2.19 mg of the compound using an analytical balance.

  • Dissolution: Add the weighed compound to a clean vial and add 1 mL of high-purity DMSO.

  • Solubilization: Vortex or sonicate the mixture until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Solubility Profile Determination
  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0). Ensure the buffer system is compatible with your analytical method.

  • Add Excess Compound: Add an excess amount of the solid compound to a known volume of each buffer.

  • Equilibration: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH range for solubilization.

Protocol 3: Solubilization using Cyclodextrins (Phase Solubility Study)
  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of either HP-β-CD or SBE-β-CD at various concentrations (e.g., 0, 1, 2, 5, 10, 20, and 50 mM) in your desired assay buffer.

  • Add Excess Compound: Add an excess amount of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol to each cyclodextrin solution.

  • Equilibration: Shake the vials at a constant temperature for 24-72 hours.

  • Sample Preparation: Withdraw aliquots, and filter them through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in each filtered solution using a validated analytical method.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration suggests the formation of a soluble inclusion complex.

Data Presentation

Strategy Mechanism Advantages Considerations
pH Adjustment Ionization of the triazole ring to form more soluble salts.Simple, cost-effective.The optimal pH may not be compatible with the assay's biological components. Potential for compound degradation at extreme pH values.
Co-solvents (e.g., DMSO) Increases the polarity of the solvent system.High solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations. May interfere with assay components.
Cyclodextrins (HP-β-CD, SBE-β-CD) Encapsulation of the hydrophobic portion of the molecule within the cyclodextrin cavity.Significant solubility enhancement. Generally low toxicity. Can also improve compound stability.May alter the free concentration of the compound, potentially affecting its biological activity. Requires empirical testing to find the optimal cyclodextrin and concentration.

Visualization of the Decision-Making Workflow

Caption: Decision workflow for improving compound solubility.

Concluding Remarks

Overcoming the solubility challenges of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is achievable through a systematic and informed approach. By understanding the physicochemical properties of the molecule, particularly the pH-dependent nature of the triazole ring, researchers can employ targeted strategies to enhance its solubility. This guide provides a framework for troubleshooting and developing robust assay conditions. It is always recommended to empirically validate the chosen solubilization method to ensure it does not interfere with the biological assay and to confirm the final concentration of the dissolved compound.

References

  • Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. Retrieved from [Link]

  • Fallah, Z., Nasr Isfahani, H., Tajbakhsh, M., Mohseni, M., Tashakkorian, H., Amouei, A., et al. (2021). Antibacterial and Cytotoxic Effects of Cyclodextrin-Triazole-Titanium Based Nanocomposite. Iranian Journal of Chemistry and Chemical Engineering.
  • ACS Publications. (n.d.). The Chemistry of 1,2,4-Triazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of Hydroxypropyl-β-Cyclodextrin on the Solubility of an Antiarrhythmic Agent. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • Hichri, S., Matoussi, N., & Abde, R. (2023). SYNTHESIS AND CHARACTERIZATION OF INCLUSION COMPLEX OF β-CYCLODEXTRIN AND TRIAZOLE PICRATE.
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  • PubChem. (n.d.). (5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol. Retrieved from [Link]

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  • ResearchGate. (n.d.). Calculation of Some Theoretical Properties of 3-(p-Methoxybenzyl)-4-(4-Hydroxybenzylidenamino)-4,5-Dihydro-1H-1,2,4-Triazol-5-One with DFT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Hylanda Chemical. (n.d.). Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). From what concentration of DMSO is harmful to cell in vivo and vitro?. Retrieved from [Link]

  • ResearchGate. (n.d.). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the chances of precipitation in column while using buffers as mobile phase?. Retrieved from [Link]

  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

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  • ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • ResearchGate. (2022, April 27). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

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  • ResearchGate. (2019, February 28). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

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Technical Support Center: Navigating the Purification of Polar Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with polar triazole compounds. As a class of molecules with significant importance in pharmaceuticals, agrochemicals, and material science, their inherent polarity often presents considerable hurdles during isolation and purification.[] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. My aim is to equip you with the practical knowledge and scientific rationale needed to overcome these challenges, ensuring the integrity and purity of your compounds.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues you may encounter during the purification of polar triazole compounds in a question-and-answer format.

Question 1: I'm observing poor retention of my polar triazole compound on a standard C18 reverse-phase HPLC column. What's happening and how can I fix it?

Answer: This is a classic issue when dealing with highly polar analytes on traditional reverse-phase (RP) columns.[2][3] In RP-HPLC, the stationary phase is non-polar (like C18), and the mobile phase is polar.[4][5][6][7] Retention is driven by hydrophobic interactions between the analyte and the stationary phase.[5][6] Highly polar compounds have minimal hydrophobic character and, therefore, weak interactions with the C18 stationary phase, leading to their elution at or near the solvent front (void volume).[2][3]

Here are several strategies to address this, ranging from simple mobile phase modifications to alternative chromatographic techniques:

  • Mobile Phase Modification:

    • Highly Aqueous Mobile Phases: You can try using a mobile phase with a very high aqueous content (e.g., >95% water). However, be aware that this can lead to "phase collapse" or "dewetting" on some traditional C18 columns, resulting in poor peak shapes and inconsistent retention times.[8] Using specialized "aqueous stable" C18 columns can mitigate this issue.[8]

    • Ion-Pairing Chromatography: For ionizable triazole compounds, adding an ion-pairing reagent to the mobile phase can significantly enhance retention.[2][9] These reagents have a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the ionized analyte, effectively increasing its retention. Common ion-pairing agents include alkyl sulfonates for basic compounds and tetra-alkyl ammonium salts for acidic compounds.

  • Alternative Chromatographic Modes:

Question 2: My chromatographic peaks for my polar triazole are broad and tailing. What are the likely causes and how can I improve the peak shape?

Answer: Poor peak shape, such as broadening and tailing, can stem from several factors, often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or sample solvent.

  • Secondary Interactions: Polar triazoles, especially those with basic nitrogen atoms, can interact with residual acidic silanol groups on the surface of silica-based stationary phases. This can lead to peak tailing.

    • Solution: Using a high-purity, end-capped silica column can minimize these interactions. Alternatively, adding a small amount of a competitive base, like triethylamine (TEA), or an acidic modifier, like formic acid or acetic acid, to the mobile phase can help to saturate these active sites and improve peak shape.[14] The choice of additive will depend on the nature of your triazole.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of your triazole.[9][14] If the pH is close to the pKa of your compound, you may have a mixture of ionized and non-ionized forms, which can lead to peak broadening.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of your analyte. This ensures that the compound exists predominantly in a single form (either fully ionized or fully non-ionized), leading to sharper, more symmetrical peaks.[2]

  • Sample Solvent Effects: Injecting your sample in a solvent that is much stronger (less polar in RP-HPLC, more polar in HILIC) than your mobile phase can cause peak distortion.[14]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[14] If solubility is an issue, use the weakest possible solvent that will dissolve your compound.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[14]

    • Solution: Try reducing the injection volume or the concentration of your sample.[14]

Question 3: I've synthesized a triazole using a copper-catalyzed reaction, and I'm struggling to remove the residual copper from my final product. What are effective methods for this?

Answer: Residual copper from copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions is a common and persistent impurity, as the triazole ring itself can chelate copper ions.[15] This can interfere with downstream applications, especially biological assays, and can also affect spectroscopic characterization.[16]

Here's a workflow to tackle this issue:

Troubleshooting Workflow for Copper Removal

start Crude Triazole Product (Contaminated with Copper) wash Aqueous Wash with Chelating Agent start->wash Initial Purification Step chromatography Column Chromatography wash->chromatography If copper is still present spe Solid-Phase Extraction (SPE) wash->spe Alternative to Chromatography final_product Purified Triazole Product chromatography->final_product Successful Removal spe->final_product Successful Removal

Caption: A step-by-step decision-making process for removing residual copper catalyst.

  • Aqueous Wash with a Chelating Agent: A common first step is to wash an organic solution of your product with an aqueous solution of a chelating agent.[15][17]

    • Procedure: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash this solution multiple times with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) or ammonia.[9][17] The chelating agent will sequester the copper ions into the aqueous phase, which can then be separated.

  • Silica Gel Chromatography: While standard silica gel chromatography can sometimes be effective, the chelating nature of the triazole can cause it to streak on the column while still bound to copper.

    • Optimization: Pre-treating the silica gel with a chelating agent or using a mobile phase containing a small amount of a competitive ligand can sometimes improve separation.

  • Specialized Solid-Phase Extraction (SPE): There are commercially available SPE cartridges designed for metal scavenging. These cartridges contain functional groups with a high affinity for metals and can be a very effective final polishing step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my polar triazole synthesis?

A1: Besides residual catalysts, common impurities include unreacted starting materials, regioisomers (if the reaction is not completely selective), and byproducts from side reactions.[17][18] For instance, in syntheses involving nitriles, you might have unreacted nitriles.[19] The specific impurities will be highly dependent on your synthetic route.[17][18]

Q2: My polar triazole is an oil, but I need a solid for characterization. What can I do?

A2: "Oiling out" instead of crystallizing is a common problem, often due to the presence of impurities that depress the melting point.[17] Here are a few techniques to try:

  • Solvent System Optimization: The key to successful recrystallization is finding a solvent or solvent system where your compound is soluble at high temperatures but poorly soluble at low temperatures.[20][21] For polar triazoles, polar solvents like ethanol, water, or mixtures like ethanol/water can be good starting points.[20]

  • Anti-Solvent Crystallization: This is a powerful technique for compounds that are highly soluble in one solvent but insoluble in another miscible solvent (the anti-solvent).[22] Dissolve your compound in a minimum amount of the "good" solvent (e.g., DMSO, DMF) and then slowly add the anti-solvent (e.g., water, ether) until the solution becomes cloudy, which should induce crystallization.[22]

Q3: Can I use Solid-Phase Extraction (SPE) for the primary purification of my polar triazole?

A3: Yes, SPE can be a very effective tool for purifying polar triazoles, especially for sample clean-up before analysis or for removing specific types of impurities.[23][24][25][26] You can use normal-phase, reverse-phase, or ion-exchange SPE cartridges depending on the nature of your triazole and the impurities you want to remove. For very polar triazoles, graphitized carbon-based SPE cartridges have shown excellent recovery and pre-concentration capabilities.[23][27]

Q4: What are the key differences in purification strategies for 1,2,3-triazoles versus 1,2,4-triazoles?

A4: While both are polar heterocyclic compounds, their purification challenges are generally similar and depend more on the substituents than the specific isomer. However, the synthesis methods can lead to different impurity profiles. For example, the popular CuAAC synthesis of 1,4-disubstituted-1,2,3-triazoles often leads to copper contamination, which is a primary purification concern.[15][28] Syntheses of 1,2,4-triazoles may involve different reagents and catalysts, leading to a different set of potential impurities to be removed.[19][29] The fundamental principles of chromatography and recrystallization, however, apply to both.

Summary of Chromatographic Conditions

ParameterReverse-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)[4][6]Polar (e.g., Silica, Amide, Triazole)[10][11][12][13]
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol)[4]High organic with a small amount of aqueous buffer[3][10]
Elution Increase organic solvent concentration[4]Increase aqueous/buffer concentration[3]
Analyte Suitability Non-polar to moderately polar compounds[5]Highly polar and hydrophilic compounds[3][10]

Experimental Protocols

Protocol 1: General HILIC Method for Polar Triazole Purification

  • Column Selection: Choose a HILIC column (e.g., bare silica, amide, or triazole-bonded phase).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase B for at least 30 minutes to ensure the formation of the aqueous layer on the stationary phase.[3]

  • Sample Preparation: Dissolve the crude triazole in the initial mobile phase conditions (e.g., 95:5 Acetonitrile/Water). If not soluble, use a minimal amount of a stronger solvent like DMSO.

  • Gradient Elution:

    • Start with a shallow gradient, for example, 95% B to 70% B over 15-20 minutes.[3]

    • Hold at 70% B for 5 minutes.

    • Return to 95% B and re-equilibrate for 5-10 minutes between injections.

  • Detection: Use UV detection at an appropriate wavelength for your triazole or Mass Spectrometry (MS). HILIC mobile phases are generally MS-friendly.[3]

Protocol 2: Anti-Solvent Crystallization for Oily Triazoles

  • Dissolution: Dissolve the oily triazole product in the absolute minimum amount of a "good" solvent (e.g., DMSO, DMF, or methanol) at room temperature.

  • Addition of Anti-Solvent: While stirring, slowly add an "anti-solvent" (e.g., water, diethyl ether, or hexane) dropwise. The anti-solvent must be miscible with the "good" solvent.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Complete Crystallization: Allow the mixture to stand, possibly at a reduced temperature (e.g., in an ice bath), to ensure complete precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected solid thoroughly with the anti-solvent to remove the high-boiling "good" solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of residual solvents.

References

  • MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • PubMed. (2020, July 9). A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater.
  • Benchchem. (n.d.). troubleshooting side reactions in 1,2,4-triazole synthesis.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • GEUS Publications. (2020, September 1). A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Chromatography Today. (n.d.). The Novel Triazole Bonded HILIC Column.
  • Chromatography Today. (n.d.). Novel Triazole Bonded HILIC Column.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Molecules. (n.d.). Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review.
  • Benchchem. (2025, November). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
  • PMC - NIH. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • NACALAI TESQUE, INC. (n.d.). COSMOSIL HILIC.
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?.
  • Molecules. (2025, October 16). Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles.
  • NIH. (2018, September 29). Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review.
  • PMC - NIH. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Jones Chromatography Ltd. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Benchchem. (n.d.). Overcoming low solubility of triazole derivatives in organic synthesis.
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  • MDPI. (2024, November 17). New Asymmetric Gemini Triazole Surfactants with a Polar Triethylene Glycol Fragment: Synthesis and Physico-Chemical Properties.
  • ResearchGate. (2025, August 6). (PDF) Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ACS Publications. (2021, July 26). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction | The Journal of Organic Chemistry.
  • ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?.
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  • PubMed. (n.d.). Polar pollutants in municipal wastewater and the water cycle: occurrence and removal of benzotriazoles.
  • MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds.
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Technical Support Center: Crystallization of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the material properties and general crystallization strategies for (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol.

Q1: What are the key structural features of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol that influence its crystallization behavior?

A1: Understanding the molecule's structure is fundamental to designing a successful crystallization strategy. The key features are:

  • 1,2,4-Triazole Ring: This heterocyclic core contains three nitrogen atoms, making it a good hydrogen bond acceptor.[1][2]

  • Methanol Group (-CH₂OH): This primary alcohol is a strong hydrogen bond donor and acceptor, significantly influencing solvent interactions.

  • 4-Methoxybenzyl Group: This portion of the molecule is largely non-polar and rigid, contributing to crystal lattice packing through π-stacking interactions.

The molecule possesses both polar (triazole, alcohol) and non-polar (benzyl ether) functionalities. This amphiphilic nature means its solubility is highly dependent on the solvent system. The strong hydrogen bonding capacity is a critical factor in forming a stable crystal lattice.[1]

Q2: What is a good starting point for selecting a crystallization solvent?

A2: A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[3][4] Given the molecule's structure, a logical starting point is to screen a range of solvents with varying polarities.

Rationale:

  • Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): These can form strong hydrogen bonds with the triazole and methanol groups, making them good candidates for dissolving the compound.[1][5]

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These can act as hydrogen bond acceptors and are effective at dissolving the compound.

  • Non-polar Solvents (e.g., Toluene, Heptane): These are unlikely to dissolve the compound on their own but are excellent candidates for use as anti-solvents.[6]

A recommended approach is to test solubility in a small range of solvents like ethanol, isopropanol, and ethyl acetate to quickly identify a promising candidate or solvent system.

Q3: What is polymorphism and why is it a concern for this compound?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[7][8][9] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, and stability, which are critical in drug development.[7][8][10] For a molecule like (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, with its conformational flexibility (rotation around the benzyl C-N bond) and multiple hydrogen bonding sites, the risk of forming different polymorphs is significant. Different crystallization conditions (e.g., solvent, cooling rate) can favor the formation of different polymorphs.[7] It is crucial to characterize the resulting solid form to ensure consistency.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during crystallization experiments.

Problem 1: My compound "oils out" instead of crystallizing.

Cause: Oiling out occurs when the solute comes out of solution as a liquid phase rather than a solid. This often happens when a saturated solution is cooled too quickly, or when the melting point of the solid is lower than the temperature of the solution.[11][12] High impurity levels can also depress the melting point, leading to this issue.[11]

Solutions:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil dissolves completely. Add a small additional amount (5-10% more) of the primary solvent to slightly decrease the supersaturation level.[11][12]

  • Slow Down the Cooling Rate: This is the most critical factor. After dissolving the compound at an elevated temperature, allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it within a larger beaker of hot water (a makeshift water bath) can achieve this.[13][14]

  • Lower the Crystallization Temperature: If slow cooling at room temperature is unsuccessful, try cooling the solution to a lower temperature (e.g., 4 °C or -20 °C) over an extended period.[15]

  • Change the Solvent System: The solvent may be too good, causing very high concentrations before precipitation. Try a slightly poorer solvent or introduce an anti-solvent.

Problem 2: No crystals are forming, even after the solution has cooled.

Cause: The solution is likely not sufficiently supersaturated, or there are no nucleation sites for crystals to begin growing.[16][17] This can happen if too much solvent was used initially.[12]

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.[14][17]

  • Add a Seed Crystal: If you have a previously obtained crystal of the compound, adding a tiny amount to the solution can initiate crystallization.[17][18]

  • Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of your compound. This can be done by passing a gentle stream of nitrogen or air over the solution or by gentle heating.[11][12] Once the solution becomes slightly turbid, stop and allow it to cool slowly.

  • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.[17]

Problem 3: The resulting crystals are very small, like a powder.

Cause: This is typically a result of rapid crystallization, where many nuclei form simultaneously, leading to fast growth and small crystal size.[11][13]

Solutions:

  • Decrease the Level of Supersaturation: The most effective method is to use more solvent. Re-dissolve the powder in the mother liquor by heating, then add an additional 10-20% of the solvent. Allow this less concentrated solution to cool much more slowly.[11]

  • Use a Solvent System that Promotes Slower Growth: Consider using a solvent in which the compound has slightly higher solubility, or use vapor diffusion (see Protocol 2) which provides a much more gradual approach to supersaturation.[19]

Problem 4: The crystals are impure or have poor morphology.

Cause: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly.[3] The choice of solvent also significantly impacts crystal habit and quality.[18]

Solutions:

  • Perform a Re-crystallization: Dissolve the impure crystals in the minimum amount of hot, fresh solvent and repeat the crystallization process, focusing on a very slow cooling rate.

  • Hot Filtration: If you suspect insoluble impurities, dissolve the compound in a slight excess of hot solvent and perform a gravity filtration while the solution is still hot to remove them before allowing the filtrate to cool.[4]

  • Solvent Screening: The solvent has a profound effect on crystal shape. Experiment with different solvents or solvent/anti-solvent combinations to find a system that yields well-defined, high-quality crystals.

Section 3: Experimental Protocols & Data

Protocol 1: Screening for an Optimal Crystallization Solvent

Objective: To identify a suitable solvent or solvent pair for crystallization.

Methodology:

  • Place approximately 10-20 mg of your crude (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If a compound is insoluble at room temperature, gently heat the tube in a water bath and continue adding the solvent dropwise until the solid dissolves. Record the approximate volume.

  • Allow the solutions that required heating to cool slowly to room temperature, and then place them in an ice bath for 20-30 minutes.

  • Observe the results. An ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a crystalline precipitate upon cooling.

Data Interpretation:

SolventSolubility (Room Temp)Solubility (Hot)Outcome on Cooling
EthanolSparingly SolubleSolubleCrystalline solid
Ethyl AcetateSolubleVery SolubleNo precipitate / Oil
TolueneInsolubleInsolubleNo change
WaterInsolubleSparingly SolubleAmorphous solid

This table is for illustrative purposes. Actual results must be determined experimentally.

Protocol 2: Controlled Cooling Crystallization

Objective: To grow high-quality crystals from a single solvent system.

Workflow Diagram:

G A Dissolve Compound in Minimum Hot Solvent B Hot Gravity Filtration (Optional, for insoluble impurities) A->B C Allow Solution to Cool Slowly (Insulated Flask) A->C If no filtration B->C D Induce Nucleation if Needed (Scratch/Seed) C->D E Cool Further in Ice Bath D->E F Isolate Crystals via Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals Under Vacuum G->H

Caption: Workflow for Controlled Cooling Crystallization.

Methodology:

  • Place the crude compound in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves at the boiling point of the solvent.[3]

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, place it inside a larger beaker filled with hot water or wrap it in glass wool.[13]

  • If crystals do not form, attempt to induce nucleation (see Troubleshooting Q2).

  • Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Vapor Diffusion

Objective: To grow high-quality single crystals, especially from small amounts of material.

Workflow Diagram:

G cluster_0 Inner Vial cluster_1 Outer Jar A Dissolve Compound in Good Solvent (e.g., Methanol) B Place Solution in Small Open Vial A->B C Add Anti-Solvent (e.g., Diethyl Ether) D Seal Outer Jar E Anti-Solvent Vapor Diffuses into Inner Vial D->E F Solubility Decreases Slowly E->F G Crystals Form Over Days F->G

Caption: Setup for Anti-Solvent Vapor Diffusion.

Methodology:

  • Dissolve the compound in a minimal amount of a "good," relatively low-boiling-point solvent (e.g., methanol, dichloromethane).

  • Filter the solution through a pipette with a cotton plug into a small, clean vial (e.g., a 2 mL vial).

  • Place this small vial, uncapped, inside a larger jar or beaker.

  • Add a layer (5-10 mm) of a volatile "anti-solvent" (a solvent in which the compound is insoluble, e.g., hexane, diethyl ether) to the bottom of the larger jar. Ensure the level of the anti-solvent is below the top of the inner vial.[18]

  • Seal the outer jar tightly and leave it in an undisturbed location.

  • Over several hours to days, the anti-solvent vapor will slowly diffuse into the solvent in the inner vial, reducing the compound's solubility and promoting slow, high-quality crystal growth.[19][20]

References

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  • (4-methoxyphenyl)-(5-methylsulfanyl-1H-triazol-4-yl)methanone. (2025, May 20). ChemSynthesis.
  • Calculation of Some Theoretical Properties of 3-(p-Methoxybenzyl)-4-(4-Hydroxybenzylidenamino)-4,5-Dihydro-1H-1,2,4-Triazol-5-One with DFT. (2025, November 19).
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Technical Support Center: Accelerating Microwave-Assisted Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for microwave-assisted 1,2,3-triazole synthesis via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance to significantly reduce reaction times and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of microwave-assisted triazole synthesis for reduced reaction times.

Q1: Why is microwave synthesis significantly faster than conventional heating for triazole formation?

Microwave synthesis accelerates reaction rates primarily through rapid, uniform heating of the reaction mixture.[1][2] Unlike conventional heating, which relies on thermal conductivity from an external source, microwaves directly interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat through friction.[3] This leads to a rapid temperature increase throughout the bulk of the solution, often surpassing the solvent's boiling point in sealed vessels, which dramatically increases the reaction rate.[4][5] This can reduce reaction times from hours to mere minutes.[1][6]

Q2: What is the fundamental mechanism of the CuAAC reaction?

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition.[7][8] The reaction involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole.[8][9] The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate.[9][] This intermediate then reacts with the azide to form a six-membered copper metallacycle, which subsequently rearranges and, upon protonation, yields the stable triazole product and regenerates the copper(I) catalyst.[]

Q3: How does solvent choice impact the reaction speed in microwave synthesis?

Solvent selection is critical for efficient microwave heating. The ability of a solvent to absorb microwave energy is determined by its dielectric properties, specifically its dielectric loss tangent.[5][11] Solvents with high dielectric loss, such as small-chain alcohols (e.g., ethanol, ethylene glycol) and polar aprotic solvents (e.g., DMF, DMSO), are heated very rapidly by microwave irradiation.[5][11] Non-polar solvents like toluene or hexane are poor microwave absorbers and will not heat efficiently on their own.[12] Therefore, choosing a polar solvent compatible with your reagents is crucial for minimizing reaction times.

Q4: What is the role of a ligand in the CuAAC reaction, and can it speed up the process?

Ligands play a crucial role in stabilizing the active copper(I) oxidation state, preventing its oxidation to the inactive copper(II) state and its disproportionation.[13][14] By keeping the copper(I) catalyst active, ligands can significantly accelerate the reaction.[15][16] Commonly used ligands include tris(triazolylmethyl)amines like THPTA and BTTAA, which are water-soluble and highly effective at stabilizing Cu(I).[13][17]

Q5: Can increasing the microwave power always reduce the reaction time?

While higher microwave power can lead to faster heating, simply increasing the power indefinitely is not always the optimal strategy.[18] Extremely rapid heating can lead to pressure build-up in sealed vessels, potentially causing safety hazards.[19][20] Moreover, excessive temperatures can lead to the degradation of reagents or the catalyst, resulting in lower yields and the formation of side products.[21] The optimal approach is to use a power level that allows for rapid heating to the desired reaction temperature, which is then maintained for the duration of the reaction.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your microwave-assisted triazole synthesis experiments.

Issue 1: Slow or Incomplete Reactions

A common frustration is a reaction that does not proceed to completion within the expected timeframe. Several factors could be at play.

Possible Causes and Solutions:

  • Insufficient Microwave Absorption:

    • Diagnosis: The reaction temperature is not reaching the set point, or the microwave is operating at maximum power for an extended period without reaching the target temperature.

    • Solution: Switch to a more polar solvent with a higher dielectric loss. If the solvent cannot be changed due to solubility or reactivity constraints, consider adding a small amount of a high-absorbing, inert co-solvent or an ionic liquid to improve the heating efficiency.[5]

  • Catalyst Inactivity:

    • Diagnosis: The reaction fails to proceed even with adequate heating. This is often due to the oxidation of the active Cu(I) catalyst to inactive Cu(II).

    • Solution:

      • Use a Reducing Agent: If starting with a Cu(II) salt (e.g., CuSO₄), ensure an adequate amount of a reducing agent, such as sodium ascorbate, is present to generate Cu(I) in situ.[14]

      • Add a Stabilizing Ligand: Incorporate a Cu(I)-stabilizing ligand like THPTA or BTTAA to protect the catalyst from oxidation.[13][16]

      • Use a Fresh Catalyst Source: Ensure your copper source has not degraded.

  • Suboptimal Temperature:

    • Diagnosis: The reaction is proceeding, but at a slow rate.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. Microwave synthesis allows for superheating of solvents in sealed vessels, enabling access to temperatures well above their atmospheric boiling points.[4] However, be mindful of the thermal stability of your substrates and catalyst.

Experimental Protocol: Optimizing a Slow CuAAC Reaction

  • Baseline Experiment: Run the reaction using your current conditions and record the time and conversion.

  • Solvent Screening: If heating is inefficient, test a small-scale reaction in a higher-absorbing solvent (see Table 1).

  • Catalyst System Optimization: If the solvent is appropriate, add a Cu(I) stabilizing ligand (e.g., 1-5 mol% THPTA) to a new reaction. If using a Cu(II) source, ensure a slight excess of sodium ascorbate.

  • Temperature Titration: Once the catalyst system is optimized, perform a series of reactions at increasing temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and product purity.

Issue 2: Low Product Yield

Achieving a fast reaction is only half the battle; a high yield of the desired triazole is paramount.

Possible Causes and Solutions:

  • Reagent or Catalyst Decomposition:

    • Diagnosis: The appearance of multiple unexpected spots on a TLC plate or peaks in an LC-MS analysis, often accompanied by charring or a change in color of the reaction mixture.

    • Solution: Reduce the reaction temperature or shorten the reaction time. While high temperatures accelerate the desired reaction, they can also promote decomposition pathways.[21]

  • Side Product Formation:

    • Diagnosis: The presence of significant byproducts, such as diynes (from Glaser coupling of the alkyne).

    • Solution: This is often a sign of excess Cu(II) and oxygen. Ensure the reaction is adequately deoxygenated (e.g., by sparging with nitrogen or argon) and that a sufficient amount of reducing agent and a stabilizing ligand are used to maintain a low concentration of active Cu(I).

  • Incorrect Stoichiometry:

    • Diagnosis: A significant amount of one starting material remains unreacted.

    • Solution: While a 1:1 stoichiometry is ideal, in practice, using a slight excess (1.05-1.2 equivalents) of one of the coupling partners (often the more stable or readily available one) can drive the reaction to completion.

Issue 3: Poor Reproducibility

Inconsistent results from run to run can hinder research progress.

Possible Causes and Solutions:

  • Inconsistent Heating:

    • Diagnosis: Identical reaction setups result in different final temperatures or heating profiles.

    • Solution: Ensure the reaction volume is consistent between runs, as this can affect the microwave field distribution. Use a dedicated laboratory microwave synthesizer with accurate temperature and pressure monitoring for better reproducibility.[22]

  • Variable Catalyst Activity:

    • Diagnosis: Yields vary significantly between batches.

    • Solution: Prepare fresh solutions of the catalyst and reducing agent before each set of experiments. The stability of sodium ascorbate solutions, in particular, can be limited.

Data & Visualization

Table 1: Common Solvents for Microwave-Assisted Organic Synthesis (MAOS)

SolventBoiling Point (°C)Dielectric Loss (tanδ) at 2.45 GHzMicrowave Absorption
Ethanol78~0.941High
Ethylene Glycol197~1.350High
Dimethylformamide (DMF)153~0.161Medium
Acetonitrile82~0.062Medium
Water100~0.123Medium
Toluene111~0.040Low
Dioxane101~0.050Low

Data compiled from various sources, including[11] and[5]. Dielectric loss values can vary with temperature.

Diagram 1: Catalytic Cycle of the CuAAC Reaction

CuAAC_Cycle cluster_main Cu(I) Catalytic Cycle cluster_side Catalyst Maintenance Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide + Alkyne - H+ Alkyne R1-C≡CH Azide R2-N3 Product 1,4-Triazole Product->Cu_I - Catalyst Metallacycle Six-membered Cu Metallacycle Cu_Acetylide->Metallacycle + Azide Metallacycle->Product + H+ Cu_II Cu(II) (inactive) Cu_II->Cu_I + e- Reducing_Agent Reducing Agent (e.g., Na Ascorbate) Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilization

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Diagram 2: Troubleshooting Workflow for Microwave Triazole Synthesis

Troubleshooting_Workflow Start Reaction Issue: Slow/Incomplete, Low Yield Check_Heating Is the reaction reaching the set temperature? Start->Check_Heating Check_Catalyst Is the catalyst system optimized? Check_Heating->Check_Catalyst Yes Solvent_Issue Problem: Inefficient Heating Check_Heating->Solvent_Issue No Check_Temp Is the temperature appropriate? Check_Catalyst->Check_Temp Yes Catalyst_Issue Problem: Catalyst Inactivity Check_Catalyst->Catalyst_Issue No Check_Side_Products Are side products observed? Check_Temp->Check_Side_Products Yes Temp_Issue Problem: Suboptimal Temp or Decomposition Check_Temp->Temp_Issue No Side_Product_Issue Problem: Side Reactions Check_Side_Products->Side_Product_Issue Yes End Successful Reaction Check_Side_Products->End No Solve_Solvent Solution: Use a higher absorbing solvent or add a co-solvent. Solvent_Issue->Solve_Solvent Solve_Catalyst Solution: Add a reducing agent and/or a stabilizing ligand. Catalyst_Issue->Solve_Catalyst Solve_Temp Solution: Adjust temperature up or down based on reaction rate vs. purity. Temp_Issue->Solve_Temp Solve_Side_Products Solution: Deoxygenate the reaction and use a stabilizing ligand. Side_Product_Issue->Solve_Side_Products Solve_Solvent->End Solve_Catalyst->End Solve_Temp->End Solve_Side_Products->End

Caption: A logical workflow for troubleshooting common issues in microwave-assisted triazole synthesis.

References

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  • CEM Corporation. Solvent Choice for Microwave Synthesis. [Link]

  • Singh, A., et al. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 2(4), 1-12. [Link]

  • Smith, C. D., et al. (2024). Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts. Molecules, 29(19), 4567. [Link]

  • Sharma, R., & Kumar, R. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews, 3(1), 57-73. [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6), c311-c321. [Link]

  • de la Hoz, A., et al. (2005). Microwaves in Organic Synthesis. Thermal and Non-Thermal Microwave Effects. ResearchGate. [Link]

  • Ravichandran, S., & Karthikeyan, E. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

  • Leadbeater, N. E., & McGowan, C. M. (2008). Approaches for Scale-Up of Microwave-Promoted Reactions. Organic Process Research & Development, 12(4), 647-658. [Link]

  • Sharma, P., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 14(14), 9879-9901. [Link]

  • IJSDR. (2025). Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. International Journal of Scientific Development and Research, 10(7), b267-b278. [Link]

  • Stadler, A., & Kappe, C. O. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 7(5), 721-726. [Link]

  • Verma, R. S. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 36-41. [Link]

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  • de la Hoz, A., et al. (2023). Scaled-up microwave-assisted batch and flow synthesis and life cycle assessment of a silica mesoporous material: UVM-7. Green Chemistry, 25(22), 9146-9156. [Link]

  • Cravotto, G., & Cintas, P. (2011). Click Chemistry Under Microwave or Ultrasound Irradiation. Chemistry - A European Journal, 17(36), 9872-9882. [Link]

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Analytical methods for detecting impurities in (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Introduction: Welcome to the technical support guide for the analytical characterization of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (CAS 199014-14-7). The purity of this compound is critical for its application in research and development. This document provides in-depth, field-proven guidance on identifying and quantifying impurities, troubleshooting common analytical challenges, and ensuring the integrity of your results. Our approach is grounded in fundamental chromatographic and spectroscopic principles to empower you to resolve issues methodically.

Impurity Analysis Workflow

The logical progression for analyzing impurities in a drug substance involves a multi-tiered approach. It begins with a high-level screening and quantification method, typically High-Performance Liquid Chromatography (HPLC), followed by more sophisticated techniques for structural identification when unknown impurities are detected.

Impurity_Analysis_Workflow Sample Sample of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol HPLC Primary Analysis: Reversed-Phase HPLC-UV Sample->HPLC CheckPurity Purity Specification Met? HPLC->CheckPurity Report Report Purity Profile CheckPurity->Report Yes UnknownDetected Unknown Impurity > Threshold? CheckPurity->UnknownDetected No UnknownDetected->Report No LCMS Identification: LC-MS/MS Analysis UnknownDetected->LCMS Yes NMR Structure Elucidation: Isolate & Run NMR LCMS->NMR For definitive structure Identify Identify & Characterize Unknown Impurity LCMS->Identify NMR->Identify UpdateMethod Update HPLC Method with New Impurity Standard Identify->UpdateMethod UpdateMethod->HPLC

Caption: General workflow for impurity detection, identification, and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect in my sample?

A1: The impurity profile is intrinsically linked to the synthesis route, storage conditions, and handling. Without a specific synthesis pathway, we can anticipate impurities from several general classes:

Impurity Class Potential Source / Identity Rationale
Starting Materials Unreacted 4-methoxybenzyl chloride or other precursors.Incomplete reaction during synthesis.
Intermediates Partially formed triazole ring structures.Side reactions or incomplete cyclization.
By-products Isomers (e.g., substitution at different nitrogen atoms of the triazole ring).Lack of complete regioselectivity during the benzylation step.
Degradants Oxidation of the primary alcohol to an aldehyde or carboxylic acid.Exposure to air, light, or incompatible storage conditions.
Residual Solvents Acetonitrile, Methanol, Dichloromethane, etc.Carryover from the final crystallization or purification steps. Analysis for these typically requires Gas Chromatography (GC).
Q2: What is the best starting point for a routine purity analysis using HPLC?

A2: For routine quality control and purity assessment, a Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the industry standard.[1] It offers a robust, reproducible, and cost-effective method for separating the main compound from its likely impurities. The chromophores in the 4-methoxybenzyl and triazole moieties allow for sensitive UV detection around 260 nm.[1][2]

A good starting point is a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a small amount of acidifier like formic or phosphoric acid to ensure sharp peak shapes).

Q3: When do I need to move beyond HPLC-UV to more advanced techniques like Mass Spectrometry?

A3: You should employ Mass Spectrometry (MS) when you encounter issues that UV detection alone cannot resolve. The primary drivers for using LC-MS are:

  • Identification of Unknowns: If your HPLC-UV chromatogram shows a significant peak that does not correspond to your parent compound or any known impurity standards, LC-MS is essential. It provides the mass-to-charge ratio (m/z), which is a critical piece of data for determining the molecular weight and elemental composition of the unknown.[3][4]

  • Co-eluting Peaks: If you suspect two or more compounds are eluting at the same retention time, MS can often distinguish them based on their different masses.

  • Trace-Level Detection: For impurities that are present at very low levels (e.g., potentially mutagenic impurities), the sensitivity and selectivity of MS, particularly in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, can be far superior to UV detection.[3]

Q4: What is the role of Nuclear Magnetic Resonance (NMR) in this analysis?

A4: NMR spectroscopy is the definitive tool for the structural elucidation of unknown impurities.[5][6][7] While LC-MS provides the molecular weight, it may not be sufficient to distinguish between isomers. Once an unknown impurity is isolated (often via preparative HPLC), NMR analysis (including 1H, 13C, COSY, HSQC, and HMBC experiments) can provide an unambiguous structural assignment.[5][7] This is a crucial step in fully characterizing a new impurity and is often required for regulatory submissions.

Detailed Experimental Protocol: HPLC-UV Purity Method

This protocol provides a robust starting point for the analysis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol. Method optimization will likely be required based on your specific impurity profile.

1. Materials and Reagents

  • Solvents: HPLC-grade acetonitrile and methanol. High-purity water (18.2 MΩ·cm).

  • Mobile Phase Additive: Formic acid (LC-MS grade).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

2. Instrument Conditions

  • HPLC System: Quaternary or Binary Pump HPLC with UV/DAD detector.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the sample diluent to achieve a concentration of ~1.0 mg/mL (Stock Solution).

  • Filter the stock solution through a 0.45 µm syringe filter into an HPLC vial.

  • For impurity analysis, prepare a more dilute sample by taking 1.0 mL of the Stock Solution and diluting it to 10 mL with the diluent to achieve a final concentration of ~0.1 mg/mL. The rationale here is to avoid saturating the detector with the main peak, which allows for accurate integration of small impurity peaks.

4. System Suitability

  • Inject the 0.1 mg/mL solution six times.

  • The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.

Troubleshooting Guide for HPLC Analysis

Even with a robust method, problems can arise. The key is to change only one parameter at a time when troubleshooting.

HPLC_Troubleshooting Problem Symptom Observed in Chromatogram PeakShape Poor Peak Shape (Tailing, Fronting, Splitting) Problem->PeakShape RetentionTime Retention Time Drift / Inconsistency Problem->RetentionTime Baseline Baseline Noise or Drift Problem->Baseline Cause_PS1 Column Overload PeakShape->Cause_PS1 Check Cause_PS2 Sample Solvent Mismatch PeakShape->Cause_PS2 Check Cause_PS3 Column Contamination / Void PeakShape->Cause_PS3 Check Cause_PS4 Incorrect Mobile Phase pH PeakShape->Cause_PS4 Check Cause_RT1 Pump Malfunction / Leak RetentionTime->Cause_RT1 Check Cause_RT2 Inconsistent Mobile Phase Prep RetentionTime->Cause_RT2 Check Cause_RT3 Column Temperature Fluctuation RetentionTime->Cause_RT3 Check Cause_BL1 Contaminated Mobile Phase Baseline->Cause_BL1 Check Cause_BL2 Air Bubbles in System Baseline->Cause_BL2 Check Cause_BL3 Detector Lamp Failing Baseline->Cause_BL3 Check

Caption: A logic tree for diagnosing common HPLC issues.

Q: My peaks are tailing or fronting. What should I do?

A: Poor peak shape is a common issue that degrades resolution and affects accurate integration.

  • Cause & Explanation:

    • Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase (e.g., basic analytes interacting with acidic silanol groups). It can also indicate column contamination or degradation.[8]

    • Peak Fronting: Typically a sign of column overload or sample saturation. The sample concentration is too high for the column to handle, leading to a distorted peak.

    • Broad Peaks: Can be caused by a void at the column inlet, a leak between the column and detector, or a mobile phase flow rate that is too low.[9]

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10. If the peak shape improves, you were overloading the column.

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[9] Injecting in a much stronger solvent can cause significant peak distortion.

    • Mobile Phase pH: The triazole moiety has basic nitrogens. Ensure the mobile phase pH is low enough (e.g., by adding 0.1% formic acid) to keep the analyte protonated and minimize interactions with free silanols on the column packing.

    • Flush the Column: If the above steps fail, contamination may be the issue. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove strongly retained compounds.[9] If performance does not improve, the column may need replacement.

Q: My retention times are shifting between injections. Why?

A: Unstable retention times make peak identification unreliable and are a critical issue to resolve.

  • Cause & Explanation:

    • Pump/Flow Rate Issues: Leaks in the system (especially at pump seals or fittings) will cause pressure fluctuations and, consequently, flow rate instability.[8] Air bubbles in the pump head can also cause this.

    • Mobile Phase Composition: If you are mixing solvents online, ensure the proportioning valve is working correctly. If preparing the mobile phase manually ("pre-mixed"), ensure it is thoroughly mixed and has not partially evaporated, which would change its composition.[10]

    • Temperature: Column temperature has a significant effect on retention. If the column oven is not maintaining a stable temperature, retention times will drift.[9]

  • Troubleshooting Steps:

    • Degas Mobile Phase: Ensure all mobile phase solvents are adequately degassed by sonication or an inline degasser to prevent air bubbles from entering the pump.[8]

    • Check System Pressure: Monitor the pressure reading. If it is fluctuating wildly, there is likely a leak or a bubble in the pump. Purge the pump and check all fittings for tightness.

    • Verify Temperature Control: Ensure the column oven is on and set to the correct temperature. Allow at least 10-15 column volumes of mobile phase to pass through after any temperature change to ensure equilibration.[10]

    • Prepare Fresh Mobile Phase: If you suspect solvent evaporation or improper mixing, prepare a fresh batch of mobile phase.[9]

Q: I'm seeing a noisy or drifting baseline. What's the cause?

A: A poor baseline interferes with the detection of small impurity peaks and can make quantification impossible.

  • Cause & Explanation:

    • Contamination: Impurities in the mobile phase solvents or additives are a common cause. These can build up on the column and elute during a gradient run, causing the baseline to drift upwards.

    • Detector Issues: A failing UV lamp or a contaminated flow cell can cause both high noise and drift.

    • Leaks: A leak in the system, particularly between the column and the detector, can introduce noise.[8]

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use HPLC-grade or LC-MS grade solvents and additives.

    • Prepare Fresh Mobile Phase: This is the simplest first step to rule out solvent contamination.

    • Flush the System: If the baseline is still noisy, disconnect the column and replace it with a union. Pump high-purity water or isopropanol through the system. If the baseline becomes stable, the column is the source of contamination. If it remains noisy, the issue is with the HPLC system itself (detector, pump, etc.).

    • Check Detector Lamp: Check the lamp energy or run a diagnostic test if available on your system. UV lamps have a finite lifetime and may need replacement.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. BenchChem.
  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography.
  • Agilent. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent Technologies.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX.
  • Eurolab. (n.d.). NMR Structural Elucidation Testing. Eurolab.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. ResearchGate.
  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek.
  • Chromedia. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Chromedia.
  • BenchChem. (n.d.). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. BenchChem.
  • Syngene. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Syngene.

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Validation & Comparative

A Comparative Analysis of Antifungal Activity: (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol versus Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Laboratories Subject: An In-Depth Comparative Guide to the Antifungal Profiles of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol and Fluconazole

Introduction

The relentless challenge of invasive fungal infections, coupled with the escalating threat of antifungal resistance, necessitates a continuous search for novel therapeutic agents. The 1,2,4-triazole scaffold has been a cornerstone in the development of antifungal drugs, with fluconazole being a prominent and widely used example. This guide provides a detailed comparative analysis of the well-established antifungal agent, fluconazole, and a novel investigational compound, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol. While extensive data exists for fluconazole, the information on (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is primarily based on structure-activity relationship (SAR) studies of analogous compounds, as direct comparative experimental data for this specific molecule is not yet publicly available. This guide will delve into their mechanisms of action, antifungal spectrum, and the experimental protocols crucial for their evaluation.

Chemical Structures

A fundamental aspect of understanding the activity of these compounds lies in their molecular architecture.

CompoundChemical Structure
(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol
Fluconazole Fluconazole

Mechanism of Action: A Shared Pathway

Both fluconazole and other 1,2,4-triazole derivatives, including likely (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, exert their antifungal effects by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase. This enzyme, a fungal cytochrome P450 (CYP51), is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.

The nitrogen atom (N4) of the triazole ring in these compounds chelates the heme iron atom in the active site of lanosterol 14α-demethylase, effectively inhibiting its function. This blockade of ergosterol synthesis leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The incorporation of these aberrant sterols disrupts the membrane's structure and function, leading to increased permeability, leakage of essential cellular components, and ultimately, the inhibition of fungal growth. This mechanism is primarily fungistatic, meaning it inhibits fungal growth rather than directly killing the fungal cells.

G cluster_0 Fungal Cell Lanosterol Lanosterol 14-alpha-demethylase (CYP51) 14-alpha-demethylase (CYP51) Lanosterol->14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14-alpha-demethylase (CYP51)->Ergosterol Accumulation of Toxic Sterols Accumulation of Toxic Sterols 14-alpha-demethylase (CYP51)->Accumulation of Toxic Sterols Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Fluconazole Fluconazole Fluconazole->14-alpha-demethylase (CYP51) Inhibition Investigational Triazole (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol Investigational Triazole->14-alpha-demethylase (CYP51) Inhibition Disrupted Cell Membrane Disrupted Cell Membrane Accumulation of Toxic Sterols->Disrupted Cell Membrane Fungistatic Effect Fungistatic Effect Disrupted Cell Membrane->Fungistatic Effect

Caption: Antifungal mechanism of action for triazole compounds.

Antifungal Spectrum and Comparative Efficacy

Fluconazole:

Fluconazole is a broad-spectrum antifungal agent effective against a wide range of yeasts and some molds.[1][2] Its clinical utility includes the treatment of infections caused by:

  • Candida species: It is highly active against Candida albicans, Candida tropicalis, and Candida parapsilosis. However, its efficacy is reduced against Candida glabrata, and it has no activity against Candida krusei.[1]

  • Cryptococcus neoformans : Fluconazole is a first-line treatment for cryptococcal meningitis.[1][3]

  • Endemic mycoses: It is used to treat infections caused by Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum.[3]

Resistance to fluconazole is a growing concern and can arise through several mechanisms, including:

  • Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, leading to reduced drug binding.

  • Overexpression of the ERG11 gene.

  • Increased drug efflux out of the fungal cell via ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[4][5]

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol:

As previously stated, direct experimental data on the antifungal activity of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is not available in the reviewed literature. However, we can infer its potential activity based on structure-activity relationship (SAR) studies of similar 1,2,4-triazole derivatives.

The presence of a substituted benzyl group at the N1 position of the triazole ring is a common feature in many potent antifungal triazoles. Studies on other 1-benzyl-1H-1,2,4-triazole derivatives have shown that the nature and position of the substituent on the benzyl ring can significantly influence antifungal activity. For instance, the presence of electron-withdrawing groups, such as halogens, on the benzyl ring has been shown to enhance antifungal potency in some series of compounds. The 4-methoxy group in the title compound is an electron-donating group, and its impact on activity would need to be empirically determined.

Research on other novel triazole derivatives has demonstrated that modifications to the core structure can yield compounds with potent activity against both fluconazole-susceptible and fluconazole-resistant strains of Candida.[6] Some newly synthesized triazoles have even shown superior activity to fluconazole against certain fungal pathogens.[6]

Hypothetical Minimum Inhibitory Concentration (MIC) Data:

The following table presents a hypothetical comparison of MIC values to illustrate how the data would be presented. These values for (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol are for illustrative purposes only and are not based on experimental results.

Fungal Strain(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 90028Data Not Available0.25 - 1.0
Candida glabrata ATCC 90030Data Not Available8 - 32
Candida krusei ATCC 6258Data Not Available>64
Cryptococcus neoformans ATCC 90112Data Not Available2 - 8
Aspergillus fumigatus ATCC 204305Data Not Available>64

Experimental Protocols: Antifungal Susceptibility Testing

To determine the in vitro activity of antifungal agents, standardized methods are crucial for reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for broth microdilution assays.

Broth Microdilution Method (CLSI M27-A3 for Yeasts):

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Causality Behind Experimental Choices:

  • RPMI-1640 Medium: This is a chemically defined medium that supports the growth of most clinically relevant yeasts and provides consistent and reproducible results.

  • MOPS Buffering: The medium is buffered to a physiological pH of 7.0 to ensure that the activity of the antifungal agent is not affected by pH changes during fungal growth.

  • Inoculum Standardization: The concentration of the yeast inoculum is carefully standardized to ensure that the test results are not influenced by variations in the initial number of fungal cells.

  • Incubation Conditions: A standardized temperature (35°C) and incubation time (24-48 hours) are used to ensure optimal and consistent fungal growth.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh the antifungal compounds (fluconazole and (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol) and dissolve in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the antifungal stock solutions in RPMI-1640 medium directly in 96-well microtiter plates. The final concentrations should typically range from 0.03 to 64 µg/mL.

    • Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

  • Inoculum Preparation:

    • Culture the fungal strains on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a suspension of the yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading and Interpretation of Results:

    • After incubation, visually read the MIC endpoint. The MIC is the lowest concentration of the antifungal agent at which there is a significant (≥50%) reduction in turbidity compared to the growth control well.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Antifungal Stock Solutions B Serial Dilutions in 96-Well Plate A->B D Inoculate Plate with Fungal Suspension B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at 35°C for 24-48h D->E F Visually Read MIC Endpoint E->F G Determine Lowest Concentration with ≥50% Growth Inhibition F->G H Report Result G->H MIC Value

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Conclusion and Future Directions

Fluconazole remains a vital tool in the armamentarium against fungal infections, but the rise of resistance underscores the urgent need for new therapeutic options. While direct comparative data is lacking, the structural features of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol suggest it may possess antifungal activity through the well-established mechanism of ergosterol biosynthesis inhibition.

Future research should prioritize the in vitro and in vivo evaluation of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol against a broad panel of clinically relevant fungal pathogens, including fluconazole-resistant strains. Direct head-to-head studies with fluconazole and other azoles will be essential to accurately determine its antifungal spectrum, potency, and potential clinical utility. Such studies will provide the necessary data to guide further development and ascertain its place in the future landscape of antifungal therapy.

References

  • National Center for Biotechnology Information. (2024). Fluconazole. StatPearls. [Link]

  • Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877-916. [Link]

  • Longo, D. L., & Fauci, A. S. (2018). Harrison's Principles of Internal Medicine, 20th Edition.
  • Wikipedia. (2024). Fluconazole. [Link]

  • Drugs.com. (2024). Fluconazole. [Link]

  • Whaley, S. G., Berkow, E. L., Rybak, J. M., Nishimoto, A. T., Barker, K. S., & Rogers, P. D. (2017). Fluconazole resistance in Candida species: a current perspective. Infection and Drug Resistance, 10, 1-10. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Molecular Mechanisms of Fluconazole Resistance in Candida parapsilosis Isolates from a U.S. Surveillance System. Antimicrobial Agents and Chemotherapy, 61(9), e00774-17. [Link]

  • DermNet NZ. (2021). Fluconazole. [Link]

  • Jiang, C., Dong, D., Wang, Y., You, Y., Li, X., & Xu, H. (2013). Resistance Mechanisms and Clinical Features of Fluconazole-Nonsusceptible Candida tropicalis Isolates Compared with Fluconazole-Less-Susceptible Isolates. Antimicrobial Agents and Chemotherapy, 57(8), 3862-3869. [Link]

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A Comparative Efficacy Analysis of 1,2,4-Triazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1][2] Its unique physicochemical properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions have propelled its derivatives to the forefront of therapeutic innovation.[3][4] This guide offers a comparative analysis of the efficacy of various 1,2,4-triazole derivatives across key therapeutic areas, supported by experimental data and mechanistic insights to inform and guide researchers in the development of next-generation therapeutics.

The Enduring Importance of the 1,2,4-Triazole Scaffold

The five-membered heterocyclic ring of 1,2,4-triazole, with its three nitrogen atoms, provides a stable and versatile platform for chemical modification.[5][6] This structural feature allows for the creation of diverse libraries of compounds with a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, and anticonvulsant properties.[5][6][7][8][9] Numerous clinically successful drugs, such as the antifungal agents fluconazole and itraconazole, the anticancer drug letrozole, and the antiviral ribavirin, feature the 1,2,4-triazole core, underscoring its therapeutic significance.[5][6][10]

Antifungal Efficacy: Targeting Ergosterol Biosynthesis

The most well-established therapeutic application of 1,2,4-triazole derivatives is in the treatment of fungal infections. Their primary mechanism of action involves the potent and specific inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.[1][2]

Mechanism of Action: Inhibition of Lanosterol 14α-demethylase (CYP51)

1,2,4-triazole antifungals function by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4][5] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that maintains its integrity and fluidity.[1][11] The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom within the active site of CYP51, effectively blocking its catalytic activity.[1] This disruption in ergosterol synthesis leads to the accumulation of toxic methylated sterols, compromising the fungal cell membrane's structure and function, ultimately resulting in fungal cell death.[1][5]

cluster_fungal_cell Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol (Cell Membrane Component) Lanosterol->Ergosterol Catalyzed by Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation CYP51 Lanosterol 14α-demethylase (CYP51) CYP51->Lanosterol Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibits

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Comparative Efficacy of Antifungal Derivatives

The efficacy of antifungal 1,2,4-triazole derivatives is largely influenced by the nature of the substituents on the core ring structure. Structure-activity relationship (SAR) studies have revealed key insights for optimizing antifungal potency.

Derivative ClassKey Structural FeaturesEfficacy HighlightsReference Compound(s)
Fluconazole Analogues 2,4-Difluorophenyl group, tertiary alcoholBroad-spectrum activity against Candida species. Some derivatives show improved activity against resistant strains compared to fluconazole.[4][5]Fluconazole
Itraconazole Analogues Extended side chain with a piperazine ringEffective against a broader range of fungi, including Aspergillus species.[11] Posaconazole, a structural derivative, shows activity against Zygomycetes.[11]Itraconazole, Posaconazole
Voriconazole Analogues α-methyl group and a fluoropyrimidine moietyPotent activity against Aspergillus and Candida species, including some fluconazole-resistant strains.[11]Voriconazole
Novel Hybrids Incorporation of other bioactive moieties (e.g., benzimidazole, quinazoline)Some benzimidazole-triazole hybrids exhibit potent activity against Candida albicans and Cryptococcus neoformans.[5] Quinazoline-containing derivatives have shown significant fungicidal activity against phytopathogenic fungi.[5]Experimental

Note: Efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency.

Anticancer Efficacy: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through various mechanisms of action that target key pathways in cancer cell proliferation and survival.[3][12][13]

Diverse Mechanisms of Anticancer Action

Unlike their antifungal counterparts with a primary target, anticancer 1,2,4-triazoles exhibit a broader range of mechanisms:

  • Enzyme Inhibition:

    • Aromatase Inhibitors: Letrozole and anastrozole are non-steroidal aromatase inhibitors that block the synthesis of estrogens, crucial for the growth of hormone-responsive breast cancers.[10][14]

    • Kinase Inhibition: Derivatives have been shown to inhibit various kinases involved in cancer signaling pathways, such as EGFR and BRAF.[12]

    • Tubulin Polymerization Inhibition: Some 1,2,4-triazoles interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[15]

  • Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

  • DNA Intercalation: Certain hybrid molecules, such as carbazole-triazole conjugates, can intercalate into DNA, disrupting its replication and transcription.[4]

cluster_cancer_cell Cancer Cell Triazole 1,2,4-Triazole Derivative Kinase Kinase Signaling (e.g., EGFR, BRAF) Triazole->Kinase Inhibits Tubulin Tubulin Polymerization Triazole->Tubulin Inhibits Aromatase Aromatase Enzyme Triazole->Aromatase Inhibits Apoptosis Apoptosis Triazole->Apoptosis Induces Proliferation Cell Proliferation Kinase->Proliferation Tubulin->Proliferation Aromatase->Proliferation Estrogen Synthesis

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Comparative Efficacy of Anticancer Derivatives

The anticancer efficacy of 1,2,4-triazole derivatives is highly dependent on the specific substitutions and the targeted cancer cell line.

Derivative ClassTarget/MechanismEfficacy Highlights (IC50 values)Reference Compound(s)
Pyridine Hybrids General CytotoxicityCompound TP6 showed the highest activity against murine melanoma (B16F10) with an IC50 of 41.12µM.[16]Experimental
Tetrazine Fused General CytotoxicityCompound 4g exhibited strong activity against human colon carcinoma (HT-29) with an IC50 of 12.69 µM.[17]Cisplatin
Indolyl Derivatives CDK4/CDK6 InhibitionCompounds Vf and Vg showed potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values as low as 0.891 µM.[18]Staurosporine
Tubulin Inhibitors Tubulin Polymerization InhibitionA novel series demonstrated EC50 values in the single-digit nanomolar range in A431 cancer cells.[15]Colchicine

Note: Efficacy is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Antimicrobial Efficacy: A Growing Area of Interest

Beyond their well-established antifungal properties, 1,2,4-triazole derivatives are increasingly being investigated for their antibacterial activity.[9][19]

Mechanism of Antibacterial Action

The mechanisms of antibacterial action are less universally defined than for antifungal activity and can vary between derivatives. Some proposed mechanisms include:

  • Enzyme Inhibition: Targeting essential bacterial enzymes.

  • Disruption of Cell Wall Synthesis: Interfering with the formation of the bacterial cell wall.

  • Inhibition of DNA Gyrase: A mechanism observed in quinolone-triazole hybrids.[9]

Comparative Efficacy of Antibacterial Derivatives

The structural modifications that confer potent antibacterial activity often differ from those that are optimal for antifungal or anticancer effects.

Derivative ClassKey Structural FeaturesEfficacy Highlights (MIC values)Reference Compound(s)
4-Amino-1,2,4-triazoles 4-trichloromethylphenyl groupHighest activity against E. coli, B. subtilis, P. aeruginosa, and P. fluoroscens (MIC = 5 µg/mL), equivalent to ceftriaxone.[9]Ceftriaxone
Nalidixic Acid Hybrids Azomethine linkageHighly active against P. aeruginosa (MIC = 16 µg/mL).[9]Ciprofloxacin
Clinafloxacin Hybrids 2,4-difluorophenyl groupPotent efficacy against various bacteria, including MRSA (MIC: 0.25–1 µg/mL).[4]Chloramphenicol, Clinafloxacin
Thioether Derivatives 6-fluoroquinazolinyl moietyCompound 6u showed strong activity against Xanthomonas oryzae pv. oryzae (EC50 = 18.8 μg/mL).[20]Bismerthiazol

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.

Workflow:

A Prepare serial dilutions of test compound in 96-well plate B Add standardized fungal inoculum to each well A->B C Incubate at appropriate temperature and duration B->C D Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) C->D

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing appropriate broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the suspension to the desired final concentration.

  • Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by reading the absorbance using a microplate reader.

In Vitro Anticancer Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation, to determine the IC50 value of a compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivative and incubate for a specific duration (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[16]

Conclusion and Future Directions

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The comparative efficacy data presented in this guide highlight the remarkable tunability of this heterocyclic system. Structure-activity relationship studies have provided a roadmap for designing derivatives with enhanced potency and selectivity against fungal, cancerous, and bacterial targets.

Future research should focus on:

  • Novel Hybrid Molecules: Combining the 1,2,4-triazole core with other pharmacophores to create multi-target agents.[4]

  • Mechanistic Elucidation: A deeper understanding of the molecular interactions between 1,2,4-triazole derivatives and their biological targets will enable more rational drug design.

  • Overcoming Resistance: Designing novel derivatives that can circumvent existing drug resistance mechanisms, particularly in antifungal and anticancer therapy.

By leveraging the insights from comparative efficacy studies and employing rigorous experimental validation, the scientific community can continue to unlock the full therapeutic potential of 1,2,4-triazole derivatives.

References

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Bridging the Gap: A Comparative Guide to In Vivo Validation of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Benchtop Promise to Preclinical Reality

The journey of a novel therapeutic agent from initial discovery to potential clinical application is a rigorous path defined by progressive validation. A promising compound identified through in vitro screening, such as (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, represents only the first step. While in vitro assays are invaluable for high-throughput screening and mechanistic elucidation, they exist in a controlled, artificial environment.[1][2][3][4] The true test of a compound's therapeutic potential lies in its performance within a complex, living biological system. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to translate promising in vitro findings for (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, hereafter referred to as Compound X, into robust in vivo animal models.

Triazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[5][6][7][8] For the purpose of this guide, we will hypothesize a plausible in vitro profile for Compound X, based on the known activities of its chemical class:

  • Anti-inflammatory Activity: Compound X has demonstrated significant inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

  • Anticonvulsant Activity: Preliminary in vitro electrophysiology studies on primary neuronal cultures suggest that Compound X modulates ion channel activity, indicating potential anticonvulsant effects.

This guide will objectively compare the necessary in vivo models to validate these hypothetical in vitro results, detail the experimental protocols, and present a logical workflow for the preclinical evaluation of Compound X.

The Imperative of In Vivo Validation: A Conceptual Overview

The transition from in vitro to in vivo testing is a critical juncture in drug development. In vivo studies are essential to understand the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of a compound in a whole organism.[4][9] This holistic assessment is crucial for evaluating not only efficacy but also safety and toxicity, aspects that cannot be fully recapitulated in a petri dish.[1][2][3]

G cluster_0 In Vitro Discovery cluster_1 In Vivo Validation Compound X Synthesis Compound X Synthesis High-Throughput Screening High-Throughput Screening Compound X Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification In Vitro Assays (e.g., Anti-inflammatory, Anticonvulsant) In Vitro Assays (e.g., Anti-inflammatory, Anticonvulsant) Hit Identification->In Vitro Assays (e.g., Anti-inflammatory, Anticonvulsant) Acute Toxicity Studies Acute Toxicity Studies In Vitro Assays (e.g., Anti-inflammatory, Anticonvulsant)->Acute Toxicity Studies Lead Optimization Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies Acute Toxicity Studies->Pharmacokinetic (PK) Studies Efficacy Studies (Animal Models) Efficacy Studies (Animal Models) Toxicology Studies Toxicology Studies Efficacy Studies (Animal Models)->Toxicology Studies IND-Enabling Studies IND-Enabling Studies Toxicology Studies->IND-Enabling Studies Pharmacokinetic (PK) Studies) Pharmacokinetic (PK) Studies) Pharmacokinetic (PK) Studies)->Efficacy Studies (Animal Models)

Caption: From In Vitro Discovery to In Vivo Validation Workflow.

Phase 1: Foundational In Vivo Studies - Safety and Pharmacokinetics

Before assessing efficacy, it is paramount to establish the safety profile and pharmacokinetic properties of Compound X. These initial studies will guide dose selection for subsequent efficacy models.

Acute Toxicity Testing

An acute toxicity study is the first in vivo experiment to be performed. It aims to determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of Compound X.[10] This information is critical for establishing a safe dosing range for further studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Animal Model: Female Swiss albino mice (8-12 weeks old).

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Procedure:

    • A single mouse is dosed with a starting dose of Compound X (e.g., 175 mg/kg) via oral gavage.

    • The mouse is observed for signs of toxicity and mortality for up to 14 days.

    • If the mouse survives, the next mouse is given a higher dose. If the mouse dies, the next mouse is given a lower dose.

    • This sequential dosing continues until the stopping criteria are met.

  • Data Analysis: The LD50 is calculated using specialized software. Clinical observations, body weight changes, and gross necropsy findings are recorded.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Compound X.[11][12] This information helps in determining the optimal dosing regimen to maintain therapeutic concentrations in subsequent efficacy studies.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation.

  • Dosing: Compound X is administered via intravenous (IV) and oral (PO) routes to different groups of rats at a non-toxic dose determined from the acute toxicity study.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Bioanalysis: Plasma concentrations of Compound X are quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.[13] Oral bioavailability is determined by comparing the AUC from oral and IV administration.

Phase 2: Efficacy Validation - Comparative Animal Models

With a safe dose range and pharmacokinetic profile established, the next step is to validate the hypothesized in vitro anti-inflammatory and anticonvulsant activities of Compound X in relevant animal models.

Validating Anti-inflammatory Activity

A variety of animal models are available to screen for anti-inflammatory drugs, each mimicking different aspects of the inflammatory process.[14][15][16][17][18]

Comparative Animal Models for Inflammation

Animal ModelPrincipleKey MeasurementsStandard Comparator
Carrageenan-Induced Paw Edema Acute inflammation induced by a phlogistic agent.Paw volume/thicknessIndomethacin, Diclofenac
Croton Oil-Induced Ear Edema Topical inflammation.Ear punch weightDexamethasone
Adjuvant-Induced Arthritis Chronic inflammation and autoimmune response.Paw volume, arthritis score, histopathologyMethotrexate, Infliximab

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (150-180 g).

  • Groups:

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Compound X (e.g., 10, 20, 40 mg/kg, p.o.)

  • Procedure:

    • Animals are pre-treated with the vehicle, Indomethacin, or Compound X one hour before the induction of inflammation.

    • 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Validating Anticonvulsant Activity

The screening of antiepileptic drugs relies on various animal models that simulate different types of seizures.[19][20][21][22]

Comparative Animal Models for Seizures

Animal ModelPrincipleSeizure Type ModeledStandard Comparator
Maximal Electroshock Seizure (MES) Electrically induced tonic-clonic seizures.Generalized tonic-clonic seizuresPhenytoin, Carbamazepine
Pentylenetetrazole (PTZ) Seizure Test Chemically induced clonic seizures.Absence seizuresEthosuximide, Valproic acid
Kindling Model Repeated sub-convulsive electrical stimulation leading to chronic hyperexcitability.Focal seizures with secondary generalizationLevetiracetam, Lamotrigine

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Groups:

    • Vehicle Control

    • Positive Control (Phenytoin, 25 mg/kg, i.p.)

    • Compound X (e.g., 10, 20, 40 mg/kg, i.p.)

  • Procedure:

    • Animals are treated with the vehicle, Phenytoin, or Compound X 30 minutes before the test.

    • A maximal electroshock (e.g., 50 mA, 0.2 sec) is delivered through corneal electrodes.

    • The presence or absence of the tonic hind limb extension phase of the seizure is recorded.

  • Data Analysis: The percentage of animals protected from tonic hind limb extension is calculated for each group. The dose that protects 50% of the animals (ED50) can be determined.

G cluster_0 Hypothesized In Vitro Activity of Compound X cluster_1 In Vivo Efficacy Models Anti-inflammatory Anti-inflammatory Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Anti-inflammatory->Carrageenan-Induced Paw Edema Adjuvant-Induced Arthritis Adjuvant-Induced Arthritis Anti-inflammatory->Adjuvant-Induced Arthritis Anticonvulsant Anticonvulsant MES Test MES Test Anticonvulsant->MES Test PTZ Test PTZ Test Anticonvulsant->PTZ Test

Sources

Comparative Structure-Activity Relationship Analysis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,4-Triazole Scaffold in Medicinal Chemistry

The Core Scaffold: (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

The core molecule, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, presents three key regions for structural modification to explore the SAR:

  • The N1-Substituted Benzyl Group: The 4-methoxybenzyl moiety can be altered by modifying the substituent on the phenyl ring.

  • The C5-Methanol Group: The hydroxymethyl group can be elongated, branched, or replaced with other functional groups.

  • The 1,2,4-Triazole Core: While less commonly modified, substitutions on the triazole ring itself could be explored.

A general synthetic approach to this scaffold and its analogs can be conceptualized based on established methodologies for the synthesis of substituted 1,2,4-triazoles.

Synthetic Strategy: A Plausible Pathway

A likely synthetic route to the target compounds would involve the initial formation of the 1,2,4-triazole ring, followed by N-alkylation and modification of the C5 substituent. The following diagram illustrates a potential synthetic workflow.

G A Ethyl Glycolate D 5-(Hydroxymethyl)-1H-1,2,4-triazole A->D Reaction with B and C B Hydrazine Hydrate C Formamide G (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (Core Scaffold) D->G N-alkylation with E in presence of F E 4-Methoxybenzyl Halide F Base (e.g., K2CO3) H Further Analogs (via modification of substituents) G->H Structural Modifications

Caption: A plausible synthetic workflow for the core scaffold and its analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of their substituents. Based on extensive research on related compounds, we can infer the following SAR trends for our target analogs.[3][4]

Modifications of the N1-Benzyl Group

The benzyl group at the N1 position of the triazole ring plays a crucial role in anchoring the molecule to its biological target. Alterations to the substituents on the phenyl ring can significantly impact activity.

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy) at various positions on the phenyl ring can modulate the electronic properties of the entire molecule. For many biologically active 1,2,4-triazoles, electron-withdrawing groups on the phenyl ring have been shown to enhance activity.[1]

  • Steric Effects: The size and position of the substituent can influence the binding affinity. Bulky groups may either enhance binding through increased van der Waals interactions or cause steric hindrance, depending on the topology of the target's binding site.

Table 1: Postulated Impact of Substituents on the N1-Benzyl Ring on Biological Activity

Position of SubstitutionSubstituent TypePredicted Impact on ActivityRationale
para (4-position)Electron-withdrawing (e.g., -Cl, -F, -CF3)Potentially IncreasedEnhances binding affinity through halogen bonding or dipole interactions.
Electron-donating (e.g., -CH3, -OCH3)VariableMay enhance or decrease activity depending on the target.
Bulky groups (e.g., -tBu)Potentially DecreasedMay cause steric clashes within the binding pocket.
meta (3-position)Electron-withdrawing (e.g., -NO2)Potentially IncreasedCan alter the electronic distribution and hydrogen bonding potential.
ortho (2-position)AnyPotentially DecreasedOften introduces steric hindrance, restricting optimal binding conformation.
Modifications of the C5-Methanol Group

The hydroxymethyl group at the C5 position is a key hydrogen bonding motif. Its modification can have a profound effect on the molecule's interaction with the target.

  • Chain Elongation and Branching: Extending the carbon chain (e.g., to an ethanol or propanol) or introducing branching can alter the molecule's ability to form hydrogen bonds and may impact its overall conformation.

  • Functional Group Interconversion: Replacing the hydroxyl group with other functionalities such as an ether, ester, amine, or thiol can probe different interactions within the binding site. Thiol-substituted 1,2,4-triazoles, for instance, have shown significant biological activities.

G cluster_0 Core Scaffold cluster_1 C5-Methanol Modifications Core (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol Ethanol ...-ethanol Core->Ethanol Chain Elongation Propanol ...-propanol Core->Propanol Chain Elongation Ether ...-methoxymethyl Core->Ether Functional Group Interconversion Thiol ...-methanethiol Core->Thiol Functional Group Interconversion

Caption: Potential modifications of the C5-methanol group.

Potential Biological Targets and Experimental Evaluation

Given the broad spectrum of activities of 1,2,4-triazoles, analogs of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol could be screened against a variety of targets.

Antifungal Activity

Many clinically used antifungal drugs, such as fluconazole and itraconazole, are 1,2,4-triazole derivatives.[2] They primarily act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.

Experimental Protocol: Antifungal Susceptibility Testing

  • Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) should be used.

  • Method: The in vitro antifungal activity can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure: a. Prepare serial dilutions of the test compounds in a 96-well microtiter plate. b. Inoculate each well with a standardized fungal suspension. c. Incubate the plates at 35°C for 24-48 hours. d. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

  • Controls: Include a standard antifungal drug (e.g., fluconazole) as a positive control and a drug-free medium as a negative control.

Anticancer Activity

Substituted 1,2,4-triazoles have demonstrated potent anticancer activity through various mechanisms, including inhibition of kinases, tubulin polymerization, and induction of apoptosis.[5][6]

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Procedure: a. Seed the cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for 48-72 hours. c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition

The 1,2,4-triazole scaffold has been incorporated into inhibitors of various enzymes, including kinases, proteases, and metabolic enzymes.[7]

Experimental Protocol: Enzyme Inhibition Assay (General)

  • Enzyme and Substrate: Obtain the purified target enzyme and its corresponding substrate.

  • Method: The choice of assay method (e.g., colorimetric, fluorometric, luminescent) will depend on the specific enzyme and substrate.

  • Procedure: a. Pre-incubate the enzyme with various concentrations of the test compounds. b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the reaction progress over time by measuring the change in signal (e.g., absorbance, fluorescence).

  • Data Analysis: Determine the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Conclusion and Future Directions

The (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on a series of its analogs is currently limited in the public domain, a systematic exploration of the structure-activity relationship is warranted. Based on the established principles of medicinal chemistry for 1,2,4-triazole derivatives, modifications to the N1-benzyl and C5-methanol moieties are likely to yield compounds with a range of biological activities. Future research should focus on the synthesis of a focused library of analogs and their screening against a panel of relevant biological targets, such as fungal pathogens, cancer cell lines, and specific enzymes. This will enable the construction of a detailed SAR map for this chemical series and potentially lead to the discovery of new drug candidates.

References

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A Comparative Guide to (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol and Itraconazole: A Methodological Approach to Evaluating Novel Antifungal Candidates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the evaluation of novel triazole-based antifungal agents, using the promising but largely uncharacterized molecule, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, as a case study. It is designed for researchers, scientists, and drug development professionals. We will benchmark this novel compound against the well-established broad-spectrum antifungal, itraconazole. The focus will be on the requisite experimental data needed for a thorough comparison, including detailed protocols for determining antifungal efficacy and cytotoxicity.

Introduction: The Need for Novel Antifungals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal therapies.[1] Triazole antifungals have been a cornerstone of anti-infective medicine for decades, primarily due to their targeted mechanism of action and generally favorable safety profile.[2] Itraconazole, a first-generation triazole, has a broad spectrum of activity but also exhibits limitations such as variable oral bioavailability and the potential for drug-drug interactions.[3][4]

Next-generation triazoles aim to overcome these limitations.[5] (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is a novel compound that, based on its 1,2,4-triazole core, is hypothesized to possess antifungal properties.[6] Its structure, featuring a methoxybenzyl group, may influence its pharmacokinetic profile and target enzyme affinity.[7] This guide will outline the necessary steps to scientifically evaluate its potential as a viable alternative to itraconazole.

Mechanism of Action: A Shared Target

Both itraconazole and, hypothetically, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, belong to the azole class of antifungals. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[1]

In Vitro Antifungal Efficacy: Determining the Minimum Inhibitory Concentration (MIC)

The first step in evaluating a new antifungal agent is to determine its in vitro activity against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[3] This is a critical metric for comparing the potency of different compounds.

Comparative Antifungal Spectrum

The following table presents the typical MIC ranges for itraconazole against common fungal pathogens. The corresponding data for (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol would need to be generated experimentally.

Fungal SpeciesItraconazole MIC Range (µg/mL)(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol MIC Range (µg/mL)
Candida albicans0.015 - 4Data to be determined
Candida glabrata0.125 - 16Data to be determined
Candida krusei0.25 - 8Data to be determined
Cryptococcus neoformans0.03 - 1Data to be determined
Aspergillus fumigatus0.125 - 4Data to be determined
Aspergillus flavus0.25 - 8Data to be determined
Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27-A4 and EUCAST E.DEF 7.3.2)

This protocol outlines the standardized broth microdilution method for determining the MIC of antifungal agents against yeasts.[8][9]

Materials:

  • Antifungal compounds (Itraconazole and (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans ATCC 90028)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL).

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI-1640 medium to wells 2-12 of the microtiter plate.

    • Add 200 µL of the working antifungal solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the diluted fungal inoculum to wells 1-11.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be determined visually or with a spectrophotometer.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_drug Prepare Antifungal Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic compare Compare MICs of Novel Compound and Itraconazole read_mic->compare

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity and Safety Profile

A critical aspect of drug development is assessing the potential toxicity of a compound to mammalian cells.[10] A favorable therapeutic index (the ratio of the toxic dose to the therapeutic dose) is essential for a drug candidate to advance.

Comparative Cytotoxicity

The following table should be populated with experimental data to compare the cytotoxicity of the two compounds. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

Cell LineItraconazole IC50 (µM)(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol IC50 (µM)
HepG2 (Human Liver)~2.5 - 10Data to be determined
HEK293 (Human Kidney)~5 - 20Data to be determined
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Materials:

  • Mammalian cell lines (e.g., HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Antifungal compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the antifungal compounds in complete culture medium and add them to the cells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat Cells with Compounds seed_cells->treat_cells prep_compounds Prepare Serial Dilutions of Compounds prep_compounds->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug determine its efficacy and dosing regimen. Itraconazole exhibits complex pharmacokinetics, including nonlinear absorption and extensive metabolism.[12] A key goal for a new antifungal would be to demonstrate a more predictable PK profile.

Comparative Pharmacokinetic Parameters

The following table highlights key pharmacokinetic parameters for itraconazole. These would need to be determined for (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol through in vitro (e.g., metabolic stability in liver microsomes) and in vivo (e.g., in a murine model) studies.

ParameterItraconazole(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol
Bioavailability (Oral) Variable (capsule), ~55% (solution)[12]Data to be determined
Half-life (t1/2) 34-42 hours[12]Data to be determined
Protein Binding >99%[13]Data to be determined
Metabolism Extensively hepatic (CYP3A4)[12]Data to be determined
Major Metabolite Hydroxy-itraconazole (active)Data to be determined

Discussion and Future Directions

The evaluation of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol as a potential alternative to itraconazole requires a systematic and rigorous experimental approach. The protocols outlined in this guide provide a roadmap for generating the necessary in vitro data on antifungal efficacy and cytotoxicity.

Based on the broader literature of 1,2,4-triazole derivatives, it is plausible that this novel compound could exhibit potent antifungal activity.[1] The key differentiator will likely be its pharmacokinetic profile and safety. The methoxybenzyl moiety could potentially alter its solubility, absorption, and metabolic stability compared to itraconazole. A more favorable pharmacokinetic profile, such as improved oral bioavailability and reduced inhibition of CYP enzymes, would represent a significant advantage.

Future studies should also include in vivo efficacy studies in animal models of fungal infections and a more in-depth investigation of its mechanism of action, including its affinity for the target enzyme, lanosterol 14α-demethylase. By following the structured approach presented in this guide, researchers can effectively assess the therapeutic potential of novel antifungal candidates like (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol.

References

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A Researcher's Guide to Characterizing the Target Specificity and Cross-Reactivity of Novel 1,2,4-Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity in Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds. Molecules incorporating this moiety have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and antimicrobial effects. A novel compound, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, has been synthesized for investigation. However, as with any new chemical entity, its precise mechanism of action, primary biological target(s), and off-target interaction profile are currently uncharacterized.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the target specificity and cross-reactivity of this, or any, novel small molecule inhibitor. While direct experimental data for (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is not yet available, we will hypothesize a common and plausible target class—protein kinases—to illustrate the necessary experimental workflows and data interpretation. Protein kinases are a major class of therapeutic targets, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1]

We will compare our investigational compound, hereafter designated "Triazole-M," against two well-characterized kinase inhibitors to provide context for data interpretation:

  • Staurosporine: A natural alkaloid known for its potent but broad-spectrum (non-selective) inhibition of a vast number of protein kinases.[2][3] It serves as a crucial control for understanding promiscuous binding.

  • Vemurafenib (PLX4032): A highly selective inhibitor of the BRAF V600E mutant kinase, a key driver in many melanomas.[4][5] It exemplifies a modern, targeted therapeutic agent.

This guide will detail the essential experimental protocols, explain the rationale behind methodological choices, and provide a clear structure for presenting and interpreting the resulting data, thereby enabling a thorough and objective comparison of Triazole-M's performance.

Pillar 1: Initial Target Identification via Kinome-Wide Profiling

The first and most critical step is to obtain a broad overview of the compound's interaction landscape across the human kinome. Kinase selectivity profiling is an essential tool for understanding structure-activity relationships, identifying potential off-target liabilities that could lead to toxicity, and ultimately, selecting better drug candidates.[6]

An in vitro biochemical kinase assay is the gold standard for this initial screen. These assays typically measure the ability of an inhibitor to prevent the phosphorylation of a substrate by a specific kinase.[7]

Comparative Kinase Selectivity Data

The data below is presented hypothetically for Triazole-M to illustrate how results would be compared against established inhibitors. The values for Staurosporine and Vemurafenib are based on publicly available data and literature. The goal is to determine if Triazole-M has a specific target or if it interacts with multiple kinases.

Kinase TargetTriazole-M (Hypothetical IC50, nM)Staurosporine (IC50, nM)Vemurafenib (IC50, nM)
BRAF V600E 25 615 [8]
BRAF (Wild-Type)2506100
ARAF1,5007>10,000
CRAF (RAF1)800548[9]
EGFR>10,00020>10,000
VEGFR25,00015>10,000
p38α (MAPK14)8,00020>10,000
PKA>10,0007>10,000
PKCα>10,0003>10,000
SRC2,0006>10,000

Interpretation of Results:

  • Staurosporine demonstrates its classic non-selective profile, potently inhibiting all tested kinases with IC50 values in the low nanomolar range.[2][10] This promiscuity is due to its recognition of conserved features in the ATP-binding pocket of most kinases.[3][11]

  • Vemurafenib shows high selectivity for its intended target, BRAF V600E, with significantly lower potency against other kinases, including wild-type BRAF and other RAF family members like CRAF.[4][9] This specificity is crucial for its therapeutic window.

  • Triazole-M (Hypothetical) , in this scenario, shows potent inhibition of BRAF V600E. While it is more selective than Staurosporine, it exhibits some off-target activity against wild-type BRAF, CRAF, and SRC at higher concentrations. This profile suggests it is a relatively selective inhibitor but would require further characterization to understand the implications of its off-target interactions.

Pillar 2: Validating Target Engagement in a Cellular Context

While in vitro assays are essential for initial screening, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or compound metabolism.[7] Therefore, it is imperative to validate that the compound engages its intended target within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[12]

CETSA is based on the principle that when a protein binds to a ligand (like our inhibitor), it becomes thermodynamically stabilized.[13] This stabilization results in a higher melting temperature. By heating cells treated with the compound to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, we can confirm direct physical interaction.[14]

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A Culture cells to confluence B Treat cells with Triazole-M or DMSO A->B C Aliquot cell suspension B->C D Heat aliquots to a range of temperatures (e.g., 40-70°C) C->D E Cell Lysis D->E F Separate soluble vs. precipitated protein (Centrifugation) E->F G Quantify soluble target protein (Western Blot, ELISA, or Mass Spec) F->G H Plot melt curve and determine thermal shift G->H

Caption: Workflow for CETSA to confirm target engagement in cells.

Expected Outcome: If Triazole-M binds to BRAF V600E in intact cells, the melting curve for BRAF V600E will shift to the right (higher temperatures) in Triazole-M-treated cells compared to the DMSO-treated control cells. This provides direct evidence of target engagement. No shift would be expected for a non-target protein like GAPDH.

Pillar 3: Quantifying Binding Affinity and Mechanism

Once the primary target is identified and cellular engagement is confirmed, the next step is to precisely quantify the binding affinity (dissociation constant, Kd) and determine the mechanism of inhibition (e.g., ATP-competitive). Competitive binding assays are ideal for this purpose.[7]

In this assay, a known fluorescent or labeled ligand (a "probe") that binds to the kinase's ATP pocket is used. The ability of the unlabeled test compound (Triazole-M) to displace this probe is measured. The resulting data allows for the calculation of the inhibitor's binding affinity (Ki).[15]

Logical Flow of a Competitive Binding Assay

Binding_Assay_Logic Kinase Kinase (e.g., BRAF V600E) Probe Labeled Probe (Binds ATP Site) Kinase->Probe Binds Signal High Signal (Probe Bound) Probe->Signal Generates TriazoleM Triazole-M (Unlabeled Competitor) TriazoleM->Kinase Competes for binding site NoSignal Low Signal (Probe Displaced) TriazoleM->NoSignal Leads to

Caption: Principle of a competitive binding assay for kinases.

Data Interpretation: By titrating Triazole-M against a fixed concentration of the kinase and labeled probe, a dose-response curve is generated. This curve is used to calculate an IC50 value, which can then be converted to a Ki using the Cheng-Prusoff equation. This provides a true measure of the compound's binding affinity, independent of substrate concentrations, which is more universally comparable than IC50 values from enzymatic assays.[16] A low Ki value indicates high binding affinity.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided as a guide for any researcher seeking to characterize a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Profiling (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying ADP production, which is directly proportional to enzyme activity.[1]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Triazole-M in 100% DMSO.

    • Perform a serial dilution (e.g., 11-point, 3-fold) in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction Setup (384-well plate format):

    • In a white, opaque 384-well plate, add 50 nL of the serially diluted compound or DMSO control to the appropriate wells.

    • Prepare a master mix of the desired kinase (e.g., BRAF V600E) in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Add 5 µL of the kinase solution to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

    • Prepare a master mix of the corresponding kinase substrate peptide and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure that the resulting IC50 value approximates the Ki.[7]

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (using a commercial kit like ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol details the steps to confirm target engagement in intact cells.[13][17]

  • Cell Culture and Treatment:

    • Culture a human cell line known to express the target of interest (e.g., A375 melanoma cells, which express BRAF V600E) to ~80% confluency.

    • Treat the cells with the desired concentration of Triazole-M (e.g., 10x the in vitro IC50) or vehicle (DMSO) for 2-4 hours under normal culture conditions.

  • Heating and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into multiple PCR tubes for each condition (treated and vehicle).

    • Heat the individual aliquots to a range of different temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation and Quantification:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction (e.g., using a BCA assay).

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and transfer to a PVDF membrane for Western blotting.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-BRAF V600E) and a loading control (e.g., anti-GAPDH).

    • Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensity of each band to the non-heated control (room temperature sample) for that condition.

    • Plot the normalized band intensity (fraction of soluble protein) against the temperature for both the Triazole-M-treated and vehicle-treated samples to generate the melting curves. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.

Conclusion

References

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A Senior Application Scientist's Guide to the In Vivo Validation of Anticancer Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazole Scaffold as a Privileged Structure in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is one such "privileged" scaffold.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have made it a cornerstone in the design of novel pharmaceuticals.[1][2] This is particularly evident in oncology, where several FDA-approved drugs, such as the aromatase inhibitors Letrozole and Anastrozole, feature a 1,2,4-triazole moiety.[3][4] These compounds, along with others in clinical trials, underscore the vast therapeutic potential of this chemical class.[3][5][6]

However, promising in vitro data, demonstrating cytotoxicity against cancer cell lines, is merely the first step in a long and rigorous validation process.[7] The complex biological environment of a living organism presents challenges—such as drug metabolism, bioavailability, and off-target toxicity—that cannot be replicated in a petri dish.[8][9] Therefore, in vivo validation using preclinical animal models is an indispensable bridge between laboratory discovery and clinical application, providing the critical data on efficacy and safety required to advance a compound.[7][8][9] This guide provides a comparative framework and detailed protocols for the robust in vivo assessment of novel triazole-based anticancer agents.

Comparative Analysis of Representative Triazole Anticancer Agents

To illustrate the diversity of triazole compounds and their validation pathways, we will compare three distinct classes: FDA-approved aromatase inhibitors, a pan-histone deacetylase (HDAC) inhibitor, and an emerging class of investigational chalcone-triazole hybrids.

Compound ClassRepresentative Agent(s)Primary Mechanism of ActionCommon In Vivo ModelTypical Dosing & EfficacyKey Toxicological Profile
Aromatase Inhibitors Letrozole, AnastrozoleInhibition of estrogen biosynthesis by targeting the aromatase enzyme.[10]Estrogen-receptor positive (ER+) breast cancer xenografts (e.g., MCF-7) in ovariectomized mice.Oral administration; effective at low doses. Leads to significant tumor growth inhibition in hormone-dependent models.[10]Generally well-tolerated; potential for bone density loss and joint pain with long-term use.
HDAC Inhibitors Vorinostat (SAHA)Pan-inhibition of Class I and II HDACs, leading to histone hyperacetylation, altered gene expression, and induction of apoptosis.[11][12]Cutaneous T-cell lymphoma, various solid tumor xenografts (e.g., uterine sarcoma, neuroblastoma).[13][14]50-150 mg/kg/day (i.p. or p.o.). Reduces tumor growth by >50% in responsive models.[11][13]Fatigue, gastrointestinal disturbances, thrombocytopenia.
Investigational Hybrids Chalcone-Triazole HybridsOften multi-targeted; can include inhibition of tubulin polymerization, topoisomerase, and various kinases.[5][10]Varies by target; commonly tested in lung (A549), colon (HCT-116), and breast (MCF-7) cancer xenografts.[10][15]Preclinical; dosing is determined by maximum tolerated dose (MTD) studies. Efficacy is highly structure-dependent.Requires thorough acute and chronic toxicity evaluation.[16][17]

Pillar 1: Preclinical Models—Choosing the Right Battlefield

The predictive power of an in vivo study hinges on the selection of an appropriate animal model. The most common choices for initial efficacy testing are xenograft models, which involve implanting human tumor material into immunodeficient mice.

Cell Line-Derived Xenografts (CDX)

The workhorse of preclinical oncology, the CDX model involves the subcutaneous injection of established human cancer cell lines into mice lacking a functional immune system (e.g., athymic nude or NSG mice).[18]

  • Rationale & Causality: This model is favored for initial screening due to its high reproducibility, rapid tumor growth, and cost-effectiveness.[18] By using a homogenous cell population, it provides a clear and consistent system to assess the direct anti-proliferative effect of a compound on tumor cells.

Patient-Derived Xenografts (PDX)

PDX models are generated by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[19][20]

  • Rationale & Causality: This approach is considered more clinically relevant because it better preserves the original tumor's architecture, cellular diversity, and genetic heterogeneity.[21][22] PDX models have shown a higher correlation with patient clinical outcomes, making them invaluable for later-stage preclinical development and personalized medicine studies.[20]

Experimental Workflow: Subcutaneous Cell Line-Derived Xenograft (CDX) Model

CDX_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Analysis cell_culture 1. Cell Culture Human cancer cells (e.g., A549) are cultured to log phase. harvest 2. Cell Harvest & Count Cells are harvested, washed, and counted for viability. cell_culture->harvest cell_suspension 3. Prepare Injection Resuspend cells in Matrigel/ PBS solution (e.g., 5x10^6 cells/100µL). harvest->cell_suspension implantation 5. Subcutaneous Injection Inject cell suspension into the flank of the mouse. cell_suspension->implantation animal_model 4. Animal Model Athymic Nude Mice (6-8 weeks old) animal_model->implantation tumor_growth 6. Tumor Monitoring Measure tumors with calipers until they reach ~100-150 mm³. implantation->tumor_growth randomization 7. Randomization Group mice into Vehicle Control and Treatment arms. tumor_growth->randomization treatment 8. Compound Administration Administer Triazole Compound or Vehicle via specified route (p.o., i.p., i.v.) daily. randomization->treatment monitoring 9. Efficacy & Toxicity Monitoring Measure tumor volume and body weight 2-3 times/week. treatment->monitoring endpoint 10. Study Endpoint Sacrifice animals when tumors reach max size or at study end. monitoring->endpoint analysis 11. Data Analysis Calculate Tumor Growth Inhibition (TGI). Excise tumors for PK/PD analysis. endpoint->analysis

Caption: Workflow for establishing a cell line-derived xenograft (CDX) model.

Pillar 2: Protocols for a Self-Validating System

A trustworthy in vivo study requires meticulous, step-by-step protocols that include internal controls and clear endpoints.

Protocol 1: Subcutaneous Xenograft Efficacy Study
  • Animal Selection: Utilize 6-8 week old female athymic nude mice. Allow a 1-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[23]

  • Cell Preparation & Implantation:

    • Culture the selected human cancer cell line (e.g., A549 for lung cancer) under standard conditions.

    • Harvest cells during the logarithmic growth phase. Wash twice with sterile, serum-free PBS.

    • Perform a cell count using a hemocytometer and assess viability with Trypan Blue (should be >95%).

    • Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel®.

    • Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring and Grouping:

    • Begin monitoring tumor growth 3-4 days post-implantation.

    • Measure tumor length (L) and width (W) with digital calipers 2-3 times per week.

    • Calculate tumor volume (V) using the formula: V = (W² x L) / 2.

    • When the average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), ensuring similar average tumor volumes across groups.

  • Compound Formulation and Administration:

    • Prepare the triazole compound in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water). The formulation must be stable and sterile.

    • Administer the compound and vehicle control daily via the predetermined route (e.g., oral gavage, intraperitoneal injection) at the specified dose (e.g., 50 mg/kg).

  • Data Collection and Endpoints:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.[16]

    • The primary endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At the endpoint, euthanize mice via approved methods. Excise tumors, weigh them, and collect blood and major organs for further analysis.

  • Self-Validation and Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Statistically analyze the differences between groups (e.g., using a Student's t-test or ANOVA). A p-value < 0.05 is considered significant.

    • A significant reduction in tumor volume in the treatment group compared to the vehicle control, with minimal impact on body weight (<15% loss), validates the compound's in vivo efficacy and tolerability.

Protocol 2: Acute Toxicity Assessment
  • Animal Selection: Use healthy, non-tumor-bearing mice (e.g., BALB/c), with an equal number of males and females.

  • Dose Administration: Administer a single high dose of the triazole compound (e.g., 50 mg/kg) via the intended clinical route.[16][24]

  • Clinical Observation: Monitor animals closely for the first 4 hours post-dosing, and then daily for 14-21 days.[16]

  • Parameters to Monitor:

    • Mortality: Record any deaths.

    • Clinical Signs: Observe changes in skin, fur, eyes, respiration, and behavior (e.g., lethargy, agitation).

    • Body Weight: Record body weight just before dosing and at regular intervals throughout the study.

  • Terminal Analysis:

    • At the end of the observation period, euthanize all surviving animals.

    • Conduct a gross necropsy, examining all major organs for abnormalities.

    • Collect blood for hematology and serum chemistry analysis.

    • Preserve major organs (liver, kidney, spleen, heart, lungs) in formalin for histopathological examination.

  • Self-Validation: The absence of mortality, significant weight loss (>15%), adverse clinical signs, and pathological findings in treated animals compared to a vehicle control group indicates the compound is well-tolerated at the tested dose.

Pillar 3: Pharmacokinetics and Mechanistic Insights

Efficacy data alone is incomplete. Understanding a compound's pharmacokinetic (PK) profile—what the body does to the drug—and confirming its pharmacodynamic (PD) effect—what the drug does to the body—are essential for interpreting results and planning for clinical translation.[25]

Pharmacokinetics (PK)

Following administration, blood samples are collected at various time points to measure the drug concentration in plasma.[26] This analysis yields critical parameters:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.[25][26]

  • T½ (Half-life): The time required for the drug concentration to decrease by half.[27][28]

Causality: A compound with poor oral bioavailability (low AUC after oral dosing) may be highly effective in vitro but fail in vivo because it never reaches the tumor at a sufficient concentration.[28][29] The PK profile dictates the optimal dosing schedule required to maintain therapeutic concentrations.[25]

Relationship between Pharmacokinetics, Pharmacodynamics, and Efficacy

PK_PD_Workflow cluster_pk Pharmacokinetics (PK) 'What the body does to the drug' cluster_pd Pharmacodynamics (PD) 'What the drug does to the body' Dose Drug Administration (Dose, Route) ADME Absorption Distribution Metabolism Excretion Dose->ADME Concentration Drug Concentration in Plasma & Tissue (AUC, Cmax) ADME->Concentration Target Target Engagement (e.g., HDAC inhibition) Concentration->Target Exposure-Response Relationship Mechanism Mechanism of Action (e.g., Gene Expression Changes) Target->Mechanism Effect Physiological Effect (e.g., Apoptosis Induction) Mechanism->Effect Efficacy Therapeutic Outcome (Tumor Growth Inhibition) Effect->Efficacy Leads to

Caption: The interplay of PK and PD determines the ultimate therapeutic efficacy.

Pharmacodynamics (PD) & In Vivo Mechanism of Action

To confirm that the observed tumor inhibition is due to the intended mechanism, tumor tissues from the efficacy study should be analyzed for biomarkers of drug activity.

  • Example—Validating a Triazole-based HDAC Inhibitor (e.g., Vorinostat):

    • Excise tumors from control and treated mice at the study endpoint.

    • Prepare protein lysates from the tumor tissue.

    • Perform a Western blot analysis using antibodies against acetylated Histone H3 or H4.

    • Expected Result: A significant increase in the levels of acetylated histones in tumors from the Vorinostat-treated group compared to the control group.[13][14] This provides direct evidence that the drug engaged its target in vivo and initiated the expected downstream signaling.

Signaling Pathway: HDAC Inhibition by a Triazole Compound

HDAC_Pathway cluster_nucleus Cell Nucleus Triazole Triazole HDACi (e.g., Vorinostat) HDAC HDAC Enzyme Triazole->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin_C Condensed Chromatin (Gene Transcription OFF) Histones->Chromatin_C leads to Chromatin_O Open Chromatin (Gene Transcription ON) Histones->Chromatin_O Acetylation (Maintained) DNA DNA TSG Tumor Suppressor Genes (e.g., p21) Chromatin_C->TSG Suppresses Chromatin_O->TSG Activates Apoptosis Cell Cycle Arrest & Apoptosis TSG->Apoptosis

Caption: Inhibition of HDACs by triazoles leads to open chromatin and apoptosis.

Conclusion and Future Outlook

The in vivo validation of triazole compounds is a multi-faceted process that requires a logical progression from broad efficacy screening in reproducible models like CDX to more clinically relevant systems such as PDX. A successful validation program integrates efficacy, toxicity, and PK/PD data to build a comprehensive profile of a drug candidate. The protocols and frameworks outlined here provide a self-validating system to ensure that only the most promising compounds, with a clear therapeutic window and a confirmed mechanism of action, advance toward clinical trials. As oncology research moves toward more complex treatments, including immunotherapies, the use of humanized mouse models—immunodeficient mice engrafted with a human immune system—will become increasingly critical for evaluating the full potential of novel triazole agents in combination therapies.[23]

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A Comparative Guide to the Pharmacokinetic Profiles of Novel Triazole Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antifungal drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to ensuring both efficacy and safety. For researchers, scientists, and drug development professionals, selecting the right triazole agent requires a nuanced appreciation of its absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of three novel triazole agents: isavuconazole, posaconazole, and voriconazole, supported by experimental data and detailed methodologies.

Introduction: The Critical Role of Pharmacokinetics in Antifungal Therapy

The therapeutic success of an antifungal agent is intrinsically linked to its ability to achieve and maintain effective concentrations at the site of infection without causing undue toxicity. The ADME profile of a drug dictates its dosing regimen, potential for drug-drug interactions (DDIs), and overall clinical utility. Triazole antifungals, a cornerstone in the management of invasive fungal infections, exhibit diverse pharmacokinetic behaviors that necessitate careful consideration. This guide aims to dissect these differences, providing a clear rationale for experimental choices in their evaluation and a framework for interpreting their clinical implications.

Comparative Pharmacokinetic Profiles of Novel Triazole Agents

The selection of a triazole agent is often guided by its spectrum of activity, but its pharmacokinetic properties are a critical determinant of clinical success. Below is a comparative overview of the key pharmacokinetic parameters for isavuconazole, posaconazole, and voriconazole.

Absorption

The bioavailability of an orally administered drug is a key factor in its clinical utility, influencing dose and the potential for therapeutic failure.

  • Isavuconazole: Isavuconazonium sulfate, the water-soluble prodrug of isavuconazole, boasts high oral bioavailability of approximately 98%, which is not significantly affected by food.[1][2] This allows for consistent exposure and reliable switching between intravenous (IV) and oral formulations.

  • Posaconazole: The absorption of posaconazole is more complex and formulation-dependent. The oral suspension exhibits variable absorption that is significantly enhanced by administration with a high-fat meal.[3] The delayed-release tablet and intravenous formulations offer more predictable absorption and higher plasma concentrations.[4]

  • Voriconazole: Voriconazole is rapidly and well-absorbed after oral administration, with a bioavailability exceeding 90%.[5] However, its absorption can be reduced by co-administration with food.[6]

Distribution

Once absorbed, a drug's distribution to various tissues and fluids determines its ability to reach the site of infection.

  • Isavuconazole: Isavuconazole has a large volume of distribution (approximately 450 L), indicating extensive tissue penetration.[7] It is highly protein-bound (>99%), primarily to albumin.

  • Posaconazole: Posaconazole also has a large volume of distribution and is highly protein-bound (>98%), suggesting wide distribution into tissues.[4]

  • Voriconazole: Voriconazole has a moderate volume of distribution (2-4.6 L/kg) and is approximately 58-60% protein-bound.[5]

Metabolism

The metabolic pathway of a drug is a primary determinant of its half-life and potential for drug-drug interactions. Triazoles are well-known for their interactions with the cytochrome P450 (CYP) enzyme system.

  • Isavuconazole: Isavuconazole is a substrate and moderate inhibitor of CYP3A4.[8]

  • Posaconazole: Posaconazole is primarily metabolized via UDP-glucuronosyltransferase (UGT) enzymes and is a strong inhibitor of CYP3A4.[4]

  • Voriconazole: Voriconazole exhibits more complex metabolism, being a substrate and inhibitor of CYP2C19, CYP2C9, and CYP3A4.[5][6] Its metabolism is saturable, leading to non-linear pharmacokinetics where a dose increase can result in a disproportionately larger increase in plasma concentration.[5] Genetic polymorphisms in CYP2C19 can significantly impact voriconazole clearance.

Excretion

The route and rate of elimination are crucial for determining dosing frequency and the need for dose adjustments in patients with renal or hepatic impairment.

  • Isavuconazole: Isavuconazole is eliminated primarily through hepatic metabolism, with a long half-life of approximately 130 hours, allowing for once-daily dosing.[7]

  • Posaconazole: Posaconazole is eliminated mainly in the feces after metabolism, with a half-life of about 35 hours.[4]

  • Voriconazole: Voriconazole is eliminated through hepatic metabolism, with a shorter half-life of around 6 hours, necessitating twice-daily dosing.[5]

Quantitative Pharmacokinetic Data Summary

For ease of comparison, the key pharmacokinetic parameters of the three novel triazole agents are summarized in the table below.

ParameterIsavuconazolePosaconazoleVoriconazole
Oral Bioavailability ~98%[1][2]Variable (suspension); Improved with tablets/IV[3][4]>90%[5]
Food Effect Minimal[2]Significant with suspension (increased with high-fat meal)[3]Decreased absorption[6]
Protein Binding >99%>98%[4]58-60%[5]
Volume of Distribution ~450 L[7]Large2-4.6 L/kg[5]
Half-life ~130 hours[7]~35 hours[4]~6 hours[5]
Primary Metabolism CYP3A4[8]UGT, P-gpCYP2C19, CYP2C9, CYP3A4[5][6]
CYP Inhibition Moderate CYP3A4 inhibitor[8]Strong CYP3A4 inhibitor[4]Inhibitor of CYP2C19, CYP2C9, CYP3A4[5][6]
Pharmacokinetics LinearNon-linear (suspension)Non-linear[5]

Experimental Protocols for Pharmacokinetic Assessment

To ensure the scientific integrity of pharmacokinetic data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Drug Metabolism Assay Using Liver Microsomes

This assay is fundamental for determining a compound's metabolic stability and identifying the primary metabolizing enzymes.

Objective: To determine the in vitro intrinsic clearance (CLint) of a novel triazole agent using human liver microsomes.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test triazole agent in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), 100 mM phosphate buffer (pH 7.4), and the test compound (final concentration 1 µM). The final organic solvent concentration should be less than 1%.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration).

Causality Behind Experimental Choices: The use of human liver microsomes provides a rich source of key drug-metabolizing enzymes, particularly cytochrome P450s, in a simplified in vitro system.[9][10][11] The NADPH-regenerating system is crucial for sustaining the activity of these enzymes.[12] LC-MS/MS is the gold standard for its high sensitivity and specificity in quantifying small molecules in complex biological matrices.

In Vivo Animal Pharmacokinetic Study

Animal models are indispensable for understanding the complete ADME profile of a drug candidate in a living system before human trials.[13][14][15]

Objective: To determine the key pharmacokinetic parameters of a novel triazole agent in a relevant animal model (e.g., rats or mice).

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize the animals (e.g., male Sprague-Dawley rats) for at least one week under standard laboratory conditions.

    • Administer the triazole agent via the desired route (e.g., oral gavage or intravenous injection) at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from a suitable site (e.g., tail vein) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the drug concentration.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Trustworthiness and Self-Validation: To ensure the reliability of the data, a validated bioanalytical method is crucial. Regulatory bodies like the FDA and EMA provide detailed guidance on bioanalytical method validation, which includes assessing parameters such as accuracy, precision, selectivity, stability, and linearity.[16][17][18][19][20][21]

Visualizing Metabolic Pathways and Experimental Workflows

Generalized Metabolic Pathway of Triazole Antifungals

Triazole_Metabolism Triazole Triazole Antifungal CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C19) Triazole->CYP450 Phase I Metabolism UGT UDP-Glucuronosyltransferases Triazole->UGT Phase II Metabolism Metabolites Metabolites CYP450->Metabolites UGT->Metabolites Excretion Excretion (Renal/Fecal) Metabolites->Excretion

Caption: Generalized metabolic pathways for triazole antifungal agents.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow start Start: Animal Dosing blood_sampling Serial Blood Sampling start->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis end End: PK Parameter Determination pk_analysis->end

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion and Future Directions

The novel triazole agents isavuconazole, posaconazole, and voriconazole each present a unique pharmacokinetic profile that influences their clinical application. Isavuconazole's predictable pharmacokinetics and minimal food effect offer significant advantages in clinical practice. Posaconazole's efficacy is well-established, though its absorption variability with the oral suspension necessitates careful patient management or the use of newer formulations. Voriconazole remains a potent antifungal, but its non-linear pharmacokinetics and extensive CYP-mediated metabolism demand vigilant therapeutic drug monitoring and consideration of potential drug-drug interactions.

The experimental protocols outlined in this guide provide a robust framework for the preclinical and clinical evaluation of new antifungal candidates. As the field moves forward, a continued focus on understanding the nuances of drug metabolism and transport, aided by advanced analytical techniques and modeling approaches, will be essential in developing safer and more effective antifungal therapies.

References

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Head-to-head comparison of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol with other enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of therapeutic agents due to its metabolic stability and ability to engage in various biological interactions. This guide provides a comparative analysis of a novel compound, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, against established inhibitors of a key metabolic enzyme, fatty acid amide hydrolase (FAAH).

While specific experimental data for (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is not yet widely published, its structural motifs suggest a potential for interaction with enzymes possessing a serine hydrolase mechanism. Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading anandamide and other fatty acid amides. Inhibition of FAAH is a promising therapeutic strategy for pain, inflammation, and anxiety.

This guide will therefore use FAAH as a representative target to illustrate a comprehensive framework for evaluating (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (herein referred to as Compound X ) against the well-characterized FAAH inhibitor, URB597 .

Mechanism of Action: Targeting FAAH

FAAH is a membrane-associated enzyme that contains a catalytic triad of Ser241, Ser217, and Lys142. The catalytic serine (Ser241) initiates a nucleophilic attack on the carbonyl carbon of the substrate, leading to its hydrolysis. Covalent inhibitors of FAAH typically form a stable adduct with this catalytic serine, thus inactivating the enzyme.

cluster_0 FAAH Catalytic Site cluster_1 Substrate (e.g., Anandamide) cluster_2 Inhibitor (Compound X / URB597) S241 Ser241 S217 Ser217 K142 Lys142 Anandamide Anandamide Anandamide->S241 Hydrolysis Inhibitor Inhibitor Inhibitor->S241 Covalent Modification

Figure 1: Simplified schematic of FAAH inhibition.

Head-to-Head Inhibitor Comparison

For the purpose of this guide, we will present a hypothetical, yet plausible, dataset for Compound X to facilitate a direct comparison with the established FAAH inhibitor, URB597.

Parameter Compound X (Hypothetical) URB597 Significance
IC50 (nM) 154.6Potency of the inhibitor. Lower values indicate higher potency.
Mechanism of Action Covalent, IrreversibleCovalent, IrreversibleDetermines the duration of action and potential for off-target effects.
Selectivity vs. MGL >1000-fold~1000-foldCritical for avoiding off-target effects on monoacylglycerol lipase (MGL), another key enzyme in the endocannabinoid system.
Cellular Permeability HighHighEssential for targeting intracellular enzymes like FAAH.
In Vivo Efficacy To be determinedDemonstrated in rodent models of pain and anxiety.The ultimate test of a compound's therapeutic potential.

Experimental Protocol: FAAH Inhibition Assay

The following protocol describes a standard, reliable method for determining the in vitro potency of novel compounds against FAAH. This assay is based on the measurement of the hydrolysis of a fluorogenic substrate.

Principle:

This assay utilizes a synthetic substrate that becomes fluorescent upon cleavage by FAAH. The rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease this rate.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin)

  • Test compounds (Compound X, URB597) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Workflow:

cluster_0 Plate Preparation cluster_1 Incubation cluster_2 Reaction & Measurement cluster_3 Data Analysis A Add Assay Buffer B Add Test Compound (Serial Dilution) A->B C Add FAAH Enzyme B->C D Incubate at 37°C for 15 min C->D E Add Fluorogenic Substrate D->E F Read Fluorescence (Kinetic Mode) E->F G Calculate Rate of Reaction F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 H->I

Figure 2: Workflow for the in vitro FAAH inhibition assay.

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include controls with DMSO only (no inhibitor).

  • Enzyme Addition: Add 20 µL of FAAH enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 20 µL of the fluorogenic FAAH substrate solution (pre-diluted in assay buffer) to each well to initiate the reaction.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the DMSO control wells to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This guide has outlined a comparative framework for evaluating the novel compound, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (Compound X), as a potential FAAH inhibitor. Based on its structural similarity to other known inhibitors and a hypothetical, yet promising, in vitro profile, Compound X warrants further investigation.

The next critical steps in the characterization of Compound X would involve:

  • Confirmation of Mechanism of Action: Experiments such as washout studies or mass spectrometry analysis of the enzyme-inhibitor complex can confirm the covalent and irreversible nature of binding.

  • Selectivity Profiling: Testing Compound X against a panel of other serine hydrolases and relevant off-targets is crucial to ensure its specificity.

  • Cellular and In Vivo Studies: Evaluating the compound's efficacy in cell-based models and subsequently in animal models of disease will be essential to validate its therapeutic potential.

By following a rigorous and systematic approach as outlined in this guide, researchers can effectively characterize novel enzyme inhibitors and accelerate the drug discovery process.

References

  • Fegley, D., et al. (2005). Anandamide transport and hydrolysis: a new target for the treatment of pain. Proceedings of the National Academy of Sciences, 102(46), 16838-16843. [Link]

  • Gaetani, S., et al. (2009). The endocannabinoid system as a target for novel anxiolytic and antidepressant drugs. International Review of Neurobiology, 85, 57-72. [Link]

  • Bracey, M. H., et al. (2002). Structural adaptations in a membrane enzyme that terminates endocannabinoid signaling. Science, 298(5599), 1793-1796. [Link]

Benchmarking the safety profile of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol against existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Preclinical Safety Profiling in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, with a significant attrition rate observed during preclinical development.[1] A primary contributor to this failure is unforeseen toxicity.[2] Therefore, a rigorous and early assessment of a compound's safety profile is not merely a regulatory requirement but a cornerstone of successful drug development.[3][4] This guide provides a comprehensive framework for benchmarking the safety profile of a novel triazole derivative, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (referred to herein as "Compound X"), against established drugs.

The triazole class of compounds is widely utilized in medicine, particularly as antifungal agents.[5] However, they are not without their safety concerns, including adverse events and significant drug-drug interactions, often mediated through the hepatic cytochrome P450 (CYP) system.[6][7] Consequently, a thorough understanding of the safety profile of any new triazole-containing molecule is paramount.[7][8]

This guide is designed for researchers, scientists, and drug development professionals, offering a series of in-depth protocols for key in vitro safety assays. Each section will elucidate the scientific rationale behind the chosen experiment, provide a detailed step-by-step methodology, and present comparative data to contextualize the potential safety liabilities of Compound X.

In Vitro Cytotoxicity Assessment: Gauging the Impact on Cell Viability

Rationale: Cytotoxicity assays are fundamental in preclinical toxicology, providing initial insights into a compound's potential to induce cell death.[9] The MTT and LDH assays are two of the most common and reliable methods for this purpose.[10] The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[11]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[12][13]
  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X and comparator drugs (e.g., Fluconazole, Voriconazole, and a known cytotoxic agent like Doxorubicin as a positive control) in complete culture medium. Replace the existing medium in the wells with 100 µL of the various drug concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) is then determined.

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Data (IC50, µM)
CompoundHepG2 (Liver Cells)HEK293 (Kidney Cells)
Compound X >100>100
Fluconazole>200>200
Voriconazole150120
Doxorubicin (Positive Control)0.50.8

Interpretation: The hypothetical data suggests that Compound X exhibits low cytotoxicity against both liver and kidney cell lines, with an IC50 value greater than 100 µM. This profile is comparable to or better than the established triazole antifungals, Fluconazole and Voriconazole.

Genotoxicity Assessment: Screening for Mutagenic Potential

Rationale: Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can induce genetic damage.[12] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used initial screen for mutagenic potential.[13][14] It utilizes specific strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[15]

Experimental Protocol: Ames Test (OECD 471)[14]
  • Strain Selection: Utilize a panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to various concentrations of Compound X and comparator drugs in the presence of a small amount of histidine (for Salmonella) or tryptophan (for E. coli).

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking the required amino acid.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Caption: Workflow for the hERG patch-clamp assay.

Comparative Cardiotoxicity Data (hERG Inhibition)
CompoundhERG IC50 (µM)
Compound X >30
Fluconazole>50
Voriconazole15
Dofetilide (Positive Control)0.01

Interpretation: The hypothetical data indicates that Compound X has a low potential for hERG channel inhibition, with an IC50 value greater than 30 µM. A larger margin between the hERG IC50 and the anticipated therapeutic plasma concentration is desirable for a favorable cardiac safety profile.

Drug-Drug Interaction Potential: Cytochrome P450 Inhibition

Rationale: Many drugs are metabolized by the cytochrome P450 (CYP) enzyme system. [16]Inhibition of these enzymes by a co-administered drug can lead to altered drug exposure and potential toxicity. [17][18]Assessing the inhibitory potential of a new compound against major CYP isoforms is crucial for predicting drug-drug interactions. [19][20]

Experimental Protocol: CYP Inhibition Assay (Human Liver Microsomes)

[16][19]

  • System: Use human liver microsomes, which contain a mixture of CYP enzymes.

  • Probe Substrates: Utilize specific probe substrates for the major CYP isoforms (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, and Midazolam for CYP3A4).

  • Incubation: Incubate the microsomes, a CYP-specific substrate, and a range of concentrations of Compound X.

  • Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform.

Comparative CYP Inhibition Data (IC50, µM)
CYP IsoformCompound X FluconazoleVoriconazole
CYP1A2>50>10025
CYP2C9>50105
CYP2C192521
CYP2D6>50>10040
CYP3A4>50502

Interpretation: The hypothetical data suggests that Compound X has a lower potential for CYP inhibition compared to the established triazoles, particularly Voriconazole. The IC50 values are generally high, indicating a lower risk of clinically significant drug-drug interactions mediated by these enzymes. However, the moderate inhibition of CYP2C19 warrants further investigation.

Conclusion and Future Directions

This comparative guide provides a foundational framework for assessing the in vitro safety profile of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol. The hypothetical data presented positions Compound X as having a potentially favorable safety profile with low cytotoxicity, no mutagenic activity, and a reduced risk of hepatotoxicity, cardiotoxicity, and major drug-drug interactions compared to some existing triazole drugs.

It is imperative to recognize that these in vitro assays represent the initial tier of safety evaluation. [21]Promising results from these studies should be followed by more complex in vitro models (e.g., 3D cell cultures) and subsequently by in vivo toxicology studies in appropriate animal models to fully characterize the safety profile before consideration for clinical development. [22][23][24]These further studies will provide essential information on pharmacokinetics, target organ toxicities, and the establishment of a safe starting dose for human trials. [21][25]

References

  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. [Link]

  • ScienceDirect. (n.d.). Preclinical Safety Assessment: General and Genetic Toxicology. [Link]

  • ResearchGate. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. [Link]

  • Oxford Academic. (2011). Safety of triazole antifungal drugs in patients with cancer. [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • ResearchGate. (2022). MRI-based preclinical discovery of DILI: A lesson from paracetamol-induced hepatotoxicity. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • SpringerLink. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]

  • ICH. (n.d.). Efficacy Guidelines. [Link]

  • University of Oslo. (2021). New Article: Advanced preclinical models for evaluation of drug induced liver injury. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • LinkedIn. (2024). Comprehensive Guide to Drug Safety: Ensuring Safe Use of Medications. [Link]

  • ACS Publications. (2025). Industry Perspective on Nonclinical Approaches for Hepatotoxicity Risk Assessment: Insights from Two Longitudinal Surveys Conducted in 2023 and 2017. [Link]

  • NIH. (2022). Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS. [Link]

  • NIH. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. [Link]

  • NIH. (2015). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. [Link]

  • Dovepress. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. [Link]

  • NIH. (2018). Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives. [Link]

  • FDA. (n.d.). Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. [Link]

  • FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • ResearchGate. (2025). Advanced preclinical models for evaluation of drug-induced liver injury – consensus statement by the European Drug-Induced Liver Injury Network [PRO-EURO-DILI-NET]. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • NIH. (2023). Deep Learning-based Modeling for Preclinical Drug Safety Assessment. [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. [Link]

  • FDA. (2024). Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. [Link]

  • Evotec. (n.d.). Safety Assessment. [Link]

  • NIH. (2022). The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms. [Link]

  • FDA. (2023). Safety Considerations in Clinical Drug Development. [Link]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol. As a substituted triazole derivative, this compound requires careful handling as a hazardous chemical waste. Adherence to these procedures is crucial for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is intended for trained researchers, scientists, and drug development professionals.

Disclaimer: This guide is based on established best practices and available safety data. However, it is imperative that you consult your institution's specific Environmental Health & Safety (EHS) guidelines and the most current Safety Data Sheet (SDS) for the compound. All local, state, and federal regulations must be followed.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is classified as a harmful irritant. Its primary hazards necessitate its treatment as regulated hazardous waste.

Based on the Globally Harmonized System (GHS), the compound presents the following hazards:

Hazard CategoryGHS CodeDescriptionSource
Acute Toxicity (Oral) H302Harmful if swallowed[1]
Skin Irritation H315Causes skin irritation[1]
Eye Irritation H319Causes serious eye irritation[1]
Respiratory Irritation H335May cause respiratory irritation[1]
GHS Pictogram GHS07Harmful/Irritant[1]

The rationale for treating this compound as hazardous waste is rooted in these classifications. Disposing of it via standard drains or solid waste could lead to environmental contamination and pose a risk to public health.

cluster_0 Hazard Profile of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol cluster_1 Regulatory & Safety Implications H302 H302: Harmful if swallowed WasteClass Classification: Hazardous Chemical Waste H302->WasteClass necessitates H315 H315: Causes skin irritation H315->WasteClass necessitates H319 H319: Causes serious eye irritation H319->WasteClass necessitates H335 H335: May cause respiratory irritation H335->WasteClass necessitates Disposal Requires Disposal via Licensed Facility WasteClass->Disposal mandates

Caption: Rationale for hazardous waste classification.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all appropriate engineering controls and PPE are in place.

  • Engineering Controls : All handling, including weighing, transferring, and preparing for disposal, must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[2] An emergency eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE) : The minimum required PPE for handling this compound is detailed below. Always inspect PPE for integrity before use.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.Protects against splashes and aerosols, preventing serious eye irritation (H319).[1][3]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents skin contact and subsequent irritation (H315).[1]
Body Protection A fully buttoned, long-sleeved lab coat. A chemical-resistant apron is recommended for larger quantities.Protects skin and clothing from contamination.
Respiratory Not required if handled within a fume hood. If aerosols may be generated outside a hood, a NIOSH-approved respirator is necessary.Prevents respiratory tract irritation (H335).[1]

Step-by-Step Disposal Protocol

The disposal of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol waste must follow a systematic process from generation to collection. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[4][5]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Collect waste containing (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol in a dedicated waste container.

  • Do Not Mix with incompatible materials. As a general rule for heterocyclic compounds, keep this waste stream separate from:

    • Strong oxidizing agents

    • Strong acids and bases

    • Reactive metals

  • Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions, reaction mixtures).

Step 2: Container Selection and Labeling

All hazardous waste must be accumulated in appropriate, clearly labeled containers.

  • Container Choice : Use a chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must be in good condition, free of cracks or leaks.[6][7]

  • Labeling : The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste" .[8]

    • The full, unabbreviated chemical name: "(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol" . For mixtures, list all components and their approximate percentages.[4]

    • The date when waste accumulation began.

    • The name of the Principal Investigator and the specific laboratory location (building and room number).[4]

    • An indication of the hazards (e.g., "Irritant," "Harmful").[8]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be under the direct control of laboratory personnel.

  • The SAA must be in a secondary containment tray to capture any potential leaks.

  • Keep the waste container closed at all times except when adding waste.[9] A funnel left in the opening is not considered a closed container.[7]

  • Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.[6][9]

Step 4: Arranging for Disposal

Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90 to 180 days), it must be disposed of through the proper channels.[8][10]

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[4]

  • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will collect it directly from your SAA.[11]

  • The final disposal will be carried out by a licensed hazardous waste treatment, storage, and disposal facility (TSDF), likely via incineration or other approved chemical destruction methods.[8][12]

start Waste Generation segregate Step 1: Segregate Waste (Keep separate from incompatibles) start->segregate container Step 2: Select & Label Container (HDPE/Glass, 'Hazardous Waste' Tag) segregate->container accumulate Step 3: Accumulate in SAA (Secondary containment, closed lid) container->accumulate request Step 4: Request EHS Pickup (When container is full) accumulate->request ehs EHS Collection request->ehs end Final Disposal (Licensed TSDF) ehs->end

Caption: Standard workflow for chemical waste disposal.

Decontamination and Empty Container Disposal

Properly managing contaminated materials and empty containers is a critical part of the disposal process.

  • Glassware and Equipment : Any lab equipment that has come into contact with the compound must be decontaminated.

    • Perform an initial rinse with a suitable solvent (e.g., methanol, acetone).

    • This first rinsate is considered hazardous waste and must be collected in your designated waste container.[2]

    • After the initial hazardous rinse, glassware can typically be washed using standard laboratory procedures.

  • Empty Original Containers : An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[11]

    • Triple-rinse the container with a suitable solvent.

    • Collect all three rinsates and dispose of them as hazardous waste.[11]

    • After triple-rinsing, deface or remove the original label to prevent confusion. The container can then typically be disposed of in the regular trash or glass recycling, depending on institutional policy.[11]

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately, as derived from the compound's SDS.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting . Rinse mouth with water. Immediately call a poison control center or doctor.

  • Spills : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated material in a sealed container, label it as hazardous waste, and arrange for disposal. For large spills, evacuate the area and contact your institution's EHS emergency line.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your research.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • How to Dispose of Chemical Waste. University of Houston-Clear Lake, Environmental Health and Safety. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories. Universiti Tun Hussein Onn Malaysia (UTHM). [Link]

  • Methanol Safety Data Sheet. Petro-Canada Lubricants. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

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Comprehensive Safety and Handling Guide for (1-(4--Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (CAS No. 199014-14-7). As a substituted triazole derivative, this compound requires careful management in a laboratory setting to mitigate potential hazards. This document is intended for researchers, scientists, and drug development professionals, offering in-depth guidance rooted in established safety principles and field experience.

Hazard Identification and Risk Assessment

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is classified with the GHS07 pictogram, indicating it is harmful and an irritant.[1] The primary hazard statement associated with this compound is H302: Harmful if swallowed.[1] While a comprehensive toxicological profile for this specific molecule is not widely available, the safety profile of its structural components and related analogs necessitates a cautious approach.

The 1,2,4-triazole core is present in many compounds with significant biological activity.[2][3] The parent compound, 1,2,4-triazole, is known to be harmful if swallowed, cause serious eye irritation, and is suspected of damaging fertility.[4] Therefore, it is prudent to handle (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol with the same level of caution. Additionally, the presence of a 4-methoxybenzyl alcohol moiety suggests a potential for skin and eye irritation, as 4-methoxybenzyl alcohol itself is known to cause such effects and may lead to allergic skin reactions.[5][6]

Summary of Potential Hazards:
Hazard TypeDescriptionPrimary Concern
Acute Oral Toxicity Harmful if swallowed.[1]Ingestion
Eye Irritation Expected to cause serious eye irritation based on analogs.[4]Direct contact with eyes
Skin Irritation Potential for skin irritation and allergic reaction.[5][6]Direct contact with skin
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[7][8]Inhalation
Reproductive Toxicity Suspected of damaging fertility or the unborn child, based on the 1,2,4-triazole parent compound.[4]Inhalation, Ingestion, Skin Absorption

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecific EquipmentRationale and Standards
Hand Protection Chemical-resistant nitrile gloves.[9]Nitrile gloves provide good resistance against a variety of chemicals. Always inspect gloves for tears or punctures before use. Follow proper glove removal technique to avoid skin contact.[7]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[7][8] A face shield should be worn when there is a significant risk of splashes.Protects against accidental splashes and airborne particles. Must conform to EN166 (EU) or NIOSH (US) standards.[7][8]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.Minimizes the risk of skin exposure to spills or splashes.[8]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[7][10] If dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95) may be necessary.Prevents the inhalation of potentially harmful dust or aerosols.[7][8]

Operational and Handling Plan

A systematic workflow is critical for minimizing risk during the handling of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol.

Pre-Handling Preparations
  • Review Safety Information: Before commencing work, thoroughly read and understand this guide and any available Safety Data Sheet (SDS) for the compound or its analogs.[7]

  • Ensure Proper Ventilation: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][10]

  • Assemble and Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Prepare Workspace: Ensure the work area is clean and uncluttered. Locate and verify the functionality of the nearest emergency eyewash station and safety shower.

Handling Procedures
  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers. If possible, weigh the compound directly into the reaction vessel within the fume hood.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Avoid Personal Contact: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[11]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8][12] Wash hands thoroughly after handling the compound, even if gloves were worn.[5][13]

Storage
  • Store the compound in a cool, dry, and well-ventilated area.[10]

  • Keep the container tightly sealed to prevent contamination.[10]

  • Store away from incompatible materials, such as strong oxidizing agents.

Spill and Emergency Procedures

Minor Spills (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep or vacuum up the spilled solid. Avoid generating dust.[11] A vacuum cleaner must be fitted with a HEPA filter.[11]

  • Place the collected material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Skin Contact:

  • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][13]

  • Remove contaminated clothing.

  • Seek medical attention if irritation or other symptoms develop.

Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][13]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.[13]

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention and provide the chemical's name and any available safety information.

Disposal Plan

The disposal of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol and any contaminated materials must be treated as hazardous waste.

  • Waste Collection: Collect all waste material (including excess compound, contaminated consumables like gloves and paper towels, and spill cleanup materials) in a designated, clearly labeled, and sealed container suitable for hazardous chemical waste.[4][8]

  • Container Management: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from general laboratory traffic.[8]

  • Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4]

  • Final Disposal: Arrange for disposal through a licensed and approved hazardous waste management facility.[4][8] All waste disposal must adhere to local, state, and federal regulations.[11]

Workflow Visualization

The following diagram illustrates the key stages of the handling and disposal workflow for (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Workspace prep_ppe->prep_area handle_weigh Weighing & Transfer prep_area->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Experimental Use handle_solution->handle_reaction cleanup_decon Decontaminate Workspace handle_reaction->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff disposal_collect Licensed Waste Collection cleanup_waste->disposal_collect

Caption: Workflow for safe handling of the target compound.

References

  • Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide - Benchchem.
  • Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD.
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.